molecular formula C15H19NO3 B1464833 Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1187933-34-1

Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1464833
CAS No.: 1187933-34-1
M. Wt: 261.32 g/mol
InChI Key: UDIUSIJWIQNTJJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 6-formyl-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-4-5-12-9-11(10-17)6-7-13(12)16/h6-7,9-10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIUSIJWIQNTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696279
Record name tert-Butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
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Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-34-1
Record name 1,1-Dimethylethyl 6-formyl-3,4-dihydro-1(2H)-quinolinecarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 6-formyl-Boc-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, commonly referred to as 6-formyl-Boc-tetrahydroquinoline. As a functionalized heterocyclic compound, it holds significant potential as a versatile intermediate in medicinal chemistry and drug discovery. The strategic placement of a reactive formyl group on the Boc-protected tetrahydroquinoline scaffold opens avenues for diverse chemical modifications. This guide will delve into its structural features, proposed synthesis, and a detailed analysis of its predicted and experimentally analogous physicochemical properties. Standardized protocols for its synthesis, purification, and characterization are also presented to provide a practical framework for researchers.

Introduction: The Significance of Functionalized Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its presence in natural products and synthetic pharmaceuticals highlights its importance in the development of therapeutics for a range of conditions. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability of the tetrahydroquinoline ring system and allows for selective reactions at other positions.[2][3]

The subject of this guide, 6-formyl-Boc-tetrahydroquinoline, is a derivative of particular interest due to the presence of a chemically versatile aldehyde (formyl) group at the 6-position of the aromatic ring. This functional group serves as a synthetic handle for a variety of chemical transformations, including but not limited to:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related reactions: For the formation of carbon-carbon double bonds.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Condensation reactions: With various nucleophiles to construct more complex heterocyclic systems.

This versatility makes 6-formyl-Boc-tetrahydroquinoline a valuable building block for the synthesis of novel drug candidates.

Molecular Structure and Key Features

The molecular structure of 6-formyl-Boc-tetrahydroquinoline combines the key features of a Boc-protected amine and an aromatic aldehyde within the tetrahydroquinoline framework.

Figure 1: Chemical structure of 6-formyl-Boc-tetrahydroquinoline.

The key structural features that dictate the molecule's reactivity and physicochemical properties are:

  • The N-Boc group: This bulky protecting group influences the conformation of the tetrahydroquinoline ring and modulates the nucleophilicity of the nitrogen atom. It is stable under a wide range of reaction conditions but can be readily removed with acid treatment.[4]

  • The Formyl Group: As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution under certain conditions. The aldehyde functionality itself is a prime site for nucleophilic attack.

  • The Tetrahydroquinoline Core: The partially saturated heterocyclic ring system imparts a three-dimensional character to the molecule, which can be crucial for its interaction with biological targets.

Proposed Synthesis and Purification

While specific literature detailing the synthesis of 6-formyl-Boc-tetrahydroquinoline is scarce, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common strategy involves the formylation of the readily available N-Boc-tetrahydroquinoline.

Synthesis of N-Boc-tetrahydroquinoline (Precursor)

The precursor, N-Boc-tetrahydroquinoline, can be synthesized from 1,2,3,4-tetrahydroquinoline and di-tert-butyl dicarbonate (Boc)₂O.

G cluster_0 Step 1: Boc Protection 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline N-Boc-tetrahydroquinoline N-Boc-tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline->N-Boc-tetrahydroquinoline (Boc)2O, Base (Boc)2O, Base (e.g., Et3N or NaOH) (Boc)2O, Base (e.g., Et3N or NaOH) Solvent (e.g., Dichloromethane or Dioxane/Water) Solvent (e.g., Dichloromethane or Dioxane/Water) G cluster_1 Step 2: Vilsmeier-Haack Formylation N-Boc-tetrahydroquinoline N-Boc-tetrahydroquinoline 6-formyl-Boc-tetrahydroquinoline 6-formyl-Boc-tetrahydroquinoline N-Boc-tetrahydroquinoline->6-formyl-Boc-tetrahydroquinoline 1. POCl3, DMF 2. Aqueous workup POCl3, DMF POCl3, DMF Aqueous workup Aqueous workup G 6-formyl-Boc-tetrahydroquinoline 6-formyl-Boc-tetrahydroquinoline Diverse Amine Derivatives Diverse Amine Derivatives 6-formyl-Boc-tetrahydroquinoline->Diverse Amine Derivatives Reductive Amination Alkenyl Derivatives Alkenyl Derivatives 6-formyl-Boc-tetrahydroquinoline->Alkenyl Derivatives Wittig Reaction Carboxylic Acid Derivative Carboxylic Acid Derivative 6-formyl-Boc-tetrahydroquinoline->Carboxylic Acid Derivative Oxidation Complex Heterocycles Complex Heterocycles 6-formyl-Boc-tetrahydroquinoline->Complex Heterocycles Condensation Reactions

Sources

An In-Depth Technical Guide to the Structure Elucidation of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a formyl group at the 6-position provides a versatile synthetic handle for further molecular elaboration, making 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline a key intermediate in the synthesis of novel therapeutic agents. Accurate and unambiguous structure elucidation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline.

Synthesis and Sample Preparation

The synthesis of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline can be approached through several synthetic strategies. A common route involves the initial synthesis of 1,2,3,4-tetrahydroquinoline, followed by formylation of the aromatic ring and subsequent N-protection with a tert-butoxycarbonyl (Boc) group.

Formylation of the Tetrahydroquinoline Core:

Several methods exist for the formylation of the electron-rich aromatic ring of the tetrahydroquinoline nucleus. The choice of method can influence the regioselectivity and overall yield.

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.[4]

  • Duff Reaction: The Duff reaction employs hexamethylenetetramine in the presence of an acid to achieve ortho-formylation of phenols and other activated aromatic compounds.[5]

  • Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols using chloroform in a basic solution, proceeding through a dichlorocarbene intermediate.[6][7]

N-Boc Protection:

Following formylation, the secondary amine of the tetrahydroquinoline ring is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the 6-formyl-1,2,3,4-tetrahydroquinoline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[8][9]

Synthesis_Workflow cluster_formylation Formylation cluster_protection N-Boc Protection THQ 1,2,3,4-Tetrahydroquinoline Vilsmeier Vilsmeier-Haack THQ->Vilsmeier Duff Duff Reaction THQ->Duff Reimer Reimer-Tiemann THQ->Reimer Formyl_THQ 6-formyl-1,2,3,4- tetrahydroquinoline Boc_Anhydride (Boc)₂O, Base Formyl_THQ->Boc_Anhydride Final_Product 6-formyl-1-Boc-1,2,3,4- tetrahydroquinoline Vilsmeier->Formyl_THQ Duff->Formyl_THQ Reimer->Formyl_THQ Boc_Anhydride->Final_Product

Figure 1: Synthetic workflow for 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline.

Structure Elucidation by Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous structure determination of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of the title compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit characteristic signals for the protons of the tetrahydroquinoline core, the formyl group, and the Boc protecting group.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehydic-H9.7 - 9.9s-1H
Aromatic-H (H-5)7.6 - 7.8d~8-91H
Aromatic-H (H-7)7.5 - 7.7dd~8-9, ~21H
Aromatic-H (H-8)7.3 - 7.5d~21H
Methylene-H (H-2)3.7 - 3.9t~6-72H
Methylene-H (H-4)2.7 - 2.9t~6-72H
Methylene-H (H-3)1.9 - 2.1p~6-72H
tert-butyl-H1.4 - 1.6s-9H

Causality Behind Predicted Shifts:

  • Aldehydic Proton: The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a singlet in the downfield region of the spectrum.

  • Aromatic Protons: The protons on the aromatic ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts will be influenced by the electron-withdrawing formyl group and the electron-donating effect of the nitrogen atom.

  • Tetrahydroquinoline Core Protons: The methylene protons of the tetrahydroquinoline ring will appear as triplets and a pentet (or multiplet) in the aliphatic region of the spectrum. The protons at C-2, being adjacent to the nitrogen atom, will be the most deshielded.

  • tert-butyl Protons: The nine equivalent protons of the Boc protecting group will give rise to a sharp singlet in the upfield region. The presence of rotamers due to the carbamate bond may lead to broadening or duplication of signals for the Boc group and adjacent protons.[10]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. If necessary, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and confirm assignments.[11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehydic C=O190 - 192
Carbamate C=O153 - 155
Aromatic C (quaternary)125 - 145
Aromatic C-H115 - 130
tert-butyl C (quaternary)80 - 82
Methylene C (C-2)42 - 44
Methylene C (C-4)27 - 29
Methylene C (C-3)21 - 23
tert-butyl CH₃28 - 29

Causality Behind Predicted Shifts:

  • Carbonyl Carbons: The carbonyl carbons of the aldehyde and the carbamate are the most deshielded carbons and will appear far downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be in the range of 115-145 ppm.

  • Aliphatic Carbons: The carbons of the tetrahydroquinoline core and the Boc group will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹³C NMR spectrum, typically with proton decoupling. For complete assignment, two-dimensional experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorptions:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=O (aldehyde)1710 - 1685Strong
C=O (carbamate)1700 - 1670Strong
C=C (aromatic)1600 - 1450Medium

Causality Behind Predicted Absorptions:

  • Carbonyl Stretches: The spectrum will be dominated by two strong carbonyl absorption bands corresponding to the aldehyde and the carbamate functional groups.[12] The aldehyde C=O stretch is expected to be at a slightly higher wavenumber than the carbamate C=O.

  • C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will be evident from the absorptions just above and below 3000 cm⁻¹, respectively.[13]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectral Data (ESI-MS):

IonPredicted m/z
[M+H]⁺262.14
[M+Na]⁺284.12
[M-Boc+H]⁺162.09
[M-C₄H₈+H]⁺206.10

Causality Behind Predicted Fragmentation:

  • Molecular Ion: The protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be observed.

  • Fragmentation: A characteristic fragmentation of N-Boc protected compounds is the loss of the Boc group (100 amu) or isobutylene (56 amu).[10] Therefore, fragments corresponding to [M-Boc+H]⁺ and [M-C₄H₈+H]⁺ are anticipated.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the electrospray source of a mass spectrometer. Acquire the spectrum in positive ion mode.

Integrated Structure Elucidation Workflow

The definitive structure elucidation of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline is achieved by a synergistic integration of the data from all spectroscopic techniques.

Elucidation_Workflow cluster_NMR NMR Analysis cluster_Func Functional Group & MW ID Start Purified Compound H_NMR ¹H NMR Start->H_NMR C_NMR ¹³C NMR Start->C_NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Proposed Structure H_NMR->Structure Proton Environment Connectivity C_NMR->Structure Carbon Skeleton IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation Confirmation Confirmed Structure Structure->Confirmation Data Consistency Check

Figure 2: Integrated workflow for structure elucidation.

Conclusion

The comprehensive structure elucidation of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline relies on the systematic application and interpretation of a suite of modern spectroscopic techniques. By carefully analyzing the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of this important synthetic intermediate, thereby ensuring the reliability of their subsequent research and development efforts.

References

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  • Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
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  • Interpreting IR Spectra: A Quick Primer. (2016). Master Organic Chemistry.
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  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. (2022). YouTube.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2025).
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  • A theoretical study of the Duff reaction: insights into its selectivity. (n.d.). RSC Publishing.
  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon
  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI.
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Sources

Introduction: The Strategic Imperative for Amine Protection in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of the Boc Protecting Group in Dihydroquinoline Synthesis

Dihydroquinolines represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1] Their synthesis is a cornerstone of modern heterocyclic chemistry. However, the aniline nitrogen, a key nucleophilic and basic center, often complicates synthetic pathways. Unchecked, its reactivity can lead to a cascade of side reactions, catalyst poisoning, and low yields, derailing an otherwise elegant synthetic design.[2][3]

This guide delves into the strategic application of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of dihydroquinolines. The Boc group is arguably the most ubiquitous tool for the temporary masking of amine functionality in non-peptide chemistry.[4] Its widespread adoption stems from its unique combination of stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its facile, clean removal under specific acidic conditions.[5] We will move beyond a simple description of protection/deprotection, instead focusing on the causality behind its use—how the Boc group actively modulates electronic and steric properties to enable powerful, modern synthetic transformations that would otherwise be unfeasible. This guide is intended for researchers and drug development professionals seeking to leverage this versatile tool for the efficient and controlled construction of complex dihydroquinoline frameworks.

Part 1: The Mechanistic Influence of the N-Boc Group

The power of the Boc group lies not just in its ability to "mask" the amine, but in how it fundamentally alters the reactivity of the entire aniline scaffold. This alteration is twofold: electronic and steric.

Electronic Modulation: From Reactive Nucleophile to Directed Anion

Upon protection, the aniline nitrogen is converted to a carbamate. The carbonyl group of the Boc moiety exerts a powerful electron-withdrawing effect through resonance, delocalizing the nitrogen's lone pair. This has several critical consequences:

  • Reduced Nucleophilicity and Basicity: The N-Boc nitrogen is significantly less basic and nucleophilic than the parent aniline. This prevents unwanted reactions such as N-alkylation or protonation under conditions required for other transformations on the molecule.[2][3] It also prevents the nitrogen from coordinating to and poisoning transition metal catalysts (e.g., Palladium, Copper) that are frequently used in modern cyclization strategies.[6]

  • Enabling Directed ortho-Metalation (DoM): This is perhaps the most profound strategic advantage conferred by the Boc group in this context. The carbamate functionality is an excellent Directed Metalation Group (DMG) .[7] When an N-Boc aniline is treated with a strong organolithium base (e.g., s-BuLi or t-BuLi), the base is coordinated by the carbonyl oxygen, delivering the deprotonation event specifically to the adjacent ortho position on the aromatic ring.[8][9] This generates a potent ortho-lithiated nucleophile in situ, which can be trapped with a vast array of electrophiles to install the sidechains necessary for subsequent dihydroquinoline ring formation.[10] This strategy provides a reliable and regioselective route to 2-substituted anilines that are key precursors for cyclization.

cluster_0 Directed ortho-Metalation (DoM) Mechanism NBocAniline N-Boc Aniline Coordination Coordination Complex NBocAniline->Coordination Base Coordination to Carbonyl Base s-BuLi / TMEDA (Strong Base) Base->Coordination OrthoLithiation Ortho-Lithiated Intermediate Coordination->OrthoLithiation Directed Deprotonation at ortho-Position Product Ortho-Functionalized N-Boc Aniline OrthoLithiation->Product Reaction with E+ Electrophile Electrophile (E+) Electrophile->Product

Fig 1. Mechanism of N-Boc Directed ortho-Metalation.
Steric Influence

The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. This can be exploited to direct the regioselectivity of reactions, forcing incoming reagents to attack less hindered positions on the molecule. In the context of cyclization precursors, this steric bulk can influence the conformational preferences of the molecule, which in turn can impact the stereochemical outcome of the ring-closing step.

Part 2: Key Synthetic Strategies Enabled by N-Boc Protection

The installation of a Boc group unlocks powerful and reliable synthetic routes for constructing the dihydroquinoline core.

Palladium-Catalyzed Intramolecular Cyclizations

Modern dihydroquinoline synthesis heavily relies on transition-metal catalysis. Palladium-catalyzed reactions, such as intramolecular hydroamination or Heck-type cyclizations, are particularly effective.[6] In these processes, an N-Boc protected ortho-alkenyl or ortho-alkynyl aniline serves as the key precursor. The Boc group is essential for:

  • Substrate Stability: It prevents the aniline nitrogen from interfering with the palladium catalyst.

  • Reaction Control: It ensures that the C-N bond formation occurs in a controlled intramolecular fashion to build the heterocyclic ring.[11]

cluster_1 General Synthetic Workflow Aniline Aniline Substrate Protection N-Boc Protection Aniline->Protection OrthoFunc Ortho-Functionalization (e.g., via DoM or Cross-Coupling) Protection->OrthoFunc Precursor Cyclization Precursor (N-Boc-2-alkenyl-aniline) OrthoFunc->Precursor Cyclization Pd-Catalyzed Intramolecular Cyclization Precursor->Cyclization ProtectedDHQ N-Boc-Dihydroquinoline Cyclization->ProtectedDHQ Deprotection N-Boc Deprotection ProtectedDHQ->Deprotection FinalProduct Final Dihydroquinoline Deprotection->FinalProduct

Fig 2. A common workflow for dihydroquinoline synthesis.
Modified Friedländer Annulation

The classic Friedländer annulation condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[12] While effective, the required 2-aminoaryl carbonyl compounds can be difficult to access. The N-Boc directed ortho-metalation strategy provides a powerful entry point. An N-Boc aniline can be ortho-lithiated and subsequently reacted with an aldehyde or a Weinreb amide to generate the required carbonyl functionality in a protected form, setting the stage for a subsequent cyclization/condensation reaction.[13][14]

Part 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the key transformations discussed.

Protocol 1: General Procedure for N-Boc Protection of an Aniline

This protocol describes a standard, high-yielding method for protecting a primary or secondary aniline using di-tert-butyl dicarbonate (Boc₂O).

Rationale: The reaction proceeds via nucleophilic attack of the amine on one of the Boc₂O carbonyls. A mild base is used to neutralize the protonated amine intermediate and drive the reaction to completion.[4] Dichloromethane (DCM) is a common solvent, but others like THF or solvent-free conditions can also be effective.[15][16]

Materials:

Reagent Molar Equiv. Purpose
Aniline Substrate 1.0 Starting Material
Di-tert-butyl dicarbonate (Boc₂O) 1.1 Boc Source
Triethylamine (TEA) or DMAP 1.2 (or 0.1 for DMAP) Base

| Dichloromethane (DCM) | - | Solvent |

Procedure:

  • Dissolution: Dissolve the aniline substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add the base (e.g., triethylamine, 1.2 equiv). If using 4-dimethylaminopyridine (DMAP), a catalytic amount (0.1 equiv) is sufficient.[17]

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add Boc₂O (1.1 equiv) portion-wise over 5-10 minutes. Caution: Gas evolution (CO₂) may occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Boc Deprotection under Acidic Conditions

This protocol details the removal of the Boc group to reveal the free amine, a crucial final step in many synthetic sequences.

Rationale: The Boc group is highly labile to strong acids.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and gaseous CO₂, driving the reaction to completion.[18] Trifluoroacetic acid (TFA) is highly effective, but HCl in an organic solvent is also commonly used.[17][19]

Materials:

Reagent Molar Equiv. / Conc. Purpose
N-Boc Protected Substrate 1.0 Starting Material
Trifluoroacetic Acid (TFA) 10-50% v/v Acid Catalyst
Dichloromethane (DCM) - Solvent

| Optional: Anisole | 1-2 equiv | Cation Scavenger |

Procedure:

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in DCM. If the substrate contains other acid-sensitive groups or electron-rich aromatic rings, add a cation scavenger like anisole or thioanisole (1-2 equiv) to trap the liberated t-butyl cation and prevent side reactions.[20]

  • Acid Addition: Cool the solution to 0 °C. Slowly add TFA to achieve a final concentration of 10-50% (v/v). Caution: Vigorous gas evolution (CO₂ and isobutylene) occurs. Ensure adequate ventilation.

  • Reaction: Stir the reaction at room temperature, monitoring by TLC until deprotection is complete (typically 30 minutes to 2 hours).

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, filter, and concentrate. The resulting free amine can be purified by chromatography or crystallization.

cluster_2 Acid-Catalyzed Boc Deprotection Mechanism NBoc N-Boc Amine Protonated Protonated Carbamate NBoc->Protonated H_plus H+ (from TFA) H_plus->Protonated Protonation Loss_tBu Loss of t-Butyl Cation Protonated->Loss_tBu CarbamicAcid Carbamic Acid Intermediate Loss_tBu->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Amine Free Amine Decarboxylation->Amine Byproducts CO₂ + Isobutylene Decarboxylation->Byproducts

Fig 3. Mechanism for the acidic removal of the Boc group.

Conclusion

The tert-butyloxycarbonyl group is far more than a simple placeholder in the synthesis of dihydroquinolines. It is an active and powerful control element that fundamentally alters the electronic and steric landscape of the aniline precursor. By pacifying the otherwise reactive amine, it enables the use of sensitive organometallic reagents and transition metal catalysts. Critically, its function as a superb directed metalation group provides a reliable and highly regioselective pathway for the ortho-functionalization of anilines, a key step in constructing the necessary precursors for a variety of powerful cyclization strategies. A thorough understanding of the principles and protocols outlined in this guide empowers the synthetic chemist to strategically leverage the Boc group, transforming challenging synthetic problems into feasible and efficient routes for the construction of valuable dihydroquinoline scaffolds.

References

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (n.d.). MDPI. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Online Press. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). Shunxiang. [Link]

  • Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (n.d.). ACS Publications. [Link]

  • Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita-Baylis-Hillman Alcohols. (2020). PubMed Central (PMC). [Link]

  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Nanjing Tengxiang Import & Export Co. Ltd. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PubMed Central (PMC). [Link]

  • Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (n.d.). ACS Publications. [Link]

  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). (n.d.). National Institutes of Health (NIH). [Link]

  • A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes. (2007). PubMed. [Link]

  • Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. (n.d.). ResearchGate. [Link]

  • Directed Ortho Lithiation of Phenylcarbamic Acid 1,1-Dimethylethyl Ester (N-Boc-aniline). Revision and Improvements. (n.d.). AMiner. [Link]

  • Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (1992). Semantic Scholar. [Link]

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  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]

  • NHC-Cu(I)-Catalyzed Friedländer-Type Annulation of Fluorinated o-Aminophenones with Alkynes on Water: Competitive Base-Catalyzed Dibenzo[b,f][21][22]diazocine Formation. (2017). PubMed. [Link]

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Reactivity of the aldehyde group on the dihydroquinoline scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Unlocking Synthetic Diversity: A Guide to the Reactivity of the Aldehyde Group on the Dihydroquinoline Scaffold

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The dihydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized with an aldehyde group, this heterocyclic system becomes a versatile synthetic intermediate, offering a gateway to a vast chemical space. The aldehyde's reactivity, modulated by the electronic and steric properties of the dihydroquinoline ring, allows for a wide array of chemical transformations. This guide provides an in-depth exploration of the key reactions of the aldehyde group on the dihydroquinoline scaffold. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and illustrate the strategic application of these reactions in the synthesis of complex molecules, particularly in the context of drug discovery.

The Dihydroquinoline Aldehyde: A Profile in Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In the context of the dihydroquinoline scaffold, the nitrogen atom within the heterocyclic ring plays a crucial role. Its lone pair of electrons can participate in resonance, donating electron density into the ring system. The position of the aldehyde and the degree of saturation in the non-aromatic ring determine the extent of this electronic influence.

  • Electronic Effects : An aldehyde at the C3 position of a 1,2-dihydroquinoline, for example, is influenced by the enamine-like character of the ring, which can modulate the carbonyl's electrophilicity. This electronic donation can slightly temper the aldehyde's reactivity compared to a simple benzaldehyde, a factor that must be considered in reaction design.

  • Steric Hindrance : The non-planar, puckered nature of the dihydro- portion of the scaffold can create steric hindrance around the aldehyde group, influencing the approach of bulky nucleophiles and reagents.

This interplay of electronic and steric factors necessitates a carefully tailored approach to reaction conditions to achieve optimal outcomes.

Core Synthetic Transformations

The aldehyde group serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we explore the most synthetically valuable transformations.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are powerful tools for extending the carbon framework. The Knoevenagel and Wittig reactions are cornerstone strategies for converting dihydroquinoline aldehydes into more complex, unsaturated systems.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[3] This reaction is highly efficient for creating new C=C bonds.

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate, malononitrile) by a mild base like piperidine or a tertiary amine.[4] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dihydroquinoline aldehyde. A subsequent dehydration step yields the final condensed product.[4] The choice of a weak base is critical; strong bases can induce self-condensation of the aldehyde or other side reactions.[3]

Diagram: Knoevenagel Condensation Workflow

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dihydroquinoline Carboxaldehyde E Combine Reagents in Solvent A->E B Active Methylene Compound (e.g., Malonate) B->E C Weak Base Catalyst (e.g., Piperidine) C->E D Anhydrous Solvent (e.g., Ethanol, Toluene) D->E F Heat to Reflux (e.g., 80-110°C) E->F G Monitor by TLC F->G H Cool Reaction Mixture G->H I Remove Solvent (Rotary Evaporation) H->I J Extract with Organic Solvent I->J K Wash & Dry Organic Layer J->K L Column Chromatography or Recrystallization K->L M Characterize Product (NMR, MS, IR) L->M

Caption: Experimental workflow for a typical Knoevenagel condensation.

Protocol: Knoevenagel Condensation of a Dihydroquinoline Aldehyde [5]

  • Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the dihydroquinoline carboxaldehyde (1.0 eq).

  • Reagent Addition : Add the active methylene compound (e.g., diethyl malonate, 1.2 eq) and the anhydrous solvent (e.g., ethanol or toluene, ~0.1 M concentration).

  • Catalyst : Add the weak base catalyst (e.g., piperidine, 0.1 eq).

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure α,β-unsaturated product.

The Wittig reaction is an indispensable method for converting aldehydes into alkenes with a high degree of regiocontrol.[6] It utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent.[7]

Mechanistic Insight: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[6] This forms a betaine intermediate which subsequently collapses into a four-membered oxaphosphetane ring.[8] The decomposition of the oxaphosphetane yields the desired alkene and a triphenylphosphine oxide byproduct.[8] The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used; stabilized ylides typically favor the E-alkene, whereas non-stabilized ylides favor the Z-alkene.[9]

Protocol: Wittig Olefination of a Dihydroquinoline Aldehyde

  • Ylide Preparation (in situ) : In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78°C or 0°C, depending on the base.

  • Deprotonation : Add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 eq) dropwise. Allow the mixture to stir for 30-60 minutes, during which a color change (often to deep red or orange) indicates ylide formation.

  • Aldehyde Addition : Dissolve the dihydroquinoline carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction : Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir overnight.

  • Quenching : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Isolation : Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Oxidation and Reduction of the Aldehyde

Modifying the oxidation state of the aldehyde group opens up further synthetic avenues, allowing for its conversion into carboxylic acids or primary alcohols.

The aldehyde group is readily oxidized to a carboxylic acid using a variety of reagents. The choice of oxidant is key to ensuring compatibility with the dihydroquinoline scaffold, which can itself be sensitive to oxidation.[10]

Rationale for Reagent Choice:

  • Mild Oxidants : Reagents like sodium chlorite (NaClO₂) buffered with a phosphate salt (Pinnick oxidation) are highly effective and selective for aldehydes, preventing over-oxidation or unwanted reactions with the heterocyclic ring.

  • Stronger Oxidants : While effective, stronger oxidants like potassium permanganate (KMnO₄) or chromic acid can lead to destructive oxidation of the dihydroquinoline ring and should generally be avoided unless specific conditions are met.[11]

Table 1: Common Oxidizing Agents for Dihydroquinoline Aldehydes

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
NaClO₂ / NaH₂PO₄ t-BuOH/H₂O, 2-methyl-2-buteneHigh selectivity for aldehydes, mild conditions.Requires a scavenger for hypochlorite byproduct.
Ag₂O (Tollens' Reagent) NH₄OH, H₂O/EtOHVery mild, acts as a diagnostic test.[11]Stoichiometric silver, cost, can be slow.
KMnO₄ Acetone, H₂OPowerful and inexpensive.Low selectivity, can cleave the dihydroquinoline ring.

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, typically achieved with high efficiency using hydride-based reducing agents.

Rationale for Reagent Choice:

  • Sodium Borohydride (NaBH₄) : This is the most common and practical choice. It is selective for aldehydes and ketones, stable in protic solvents like methanol or ethanol, and safe to handle. Its chemoselectivity ensures that other reducible groups, such as esters or amides, that might be present on the scaffold remain untouched.

  • Lithium Aluminum Hydride (LiAlH₄) : A much more powerful reducing agent. While it will effectively reduce the aldehyde, it is highly reactive and non-selective, reacting with a wide range of functional groups. It also requires strictly anhydrous conditions and careful handling. It is typically reserved for substrates where NaBH₄ is ineffective.

Diagram: Key Reactivity Pathways

G A Dihydroquinoline Carboxaldehyde (R-CHO) B Primary Alcohol (R-CH2OH) A->B Reduction (e.g., NaBH4) C Carboxylic Acid (R-COOH) A->C Oxidation (e.g., NaClO2) D Alkene (R-CH=CHR') A->D Wittig Reaction (+ Ph3P=CHR') E α,β-Unsaturated System (R-CH=C(Z)Z') A->E Knoevenagel Cond. (+ CH2(Z)Z') F Imine / Schiff Base (R-CH=NR') A->F Condensation (+ R'NH2)

Caption: Major reaction pathways for the dihydroquinoline aldehyde.

Nucleophilic Addition Reactions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde provides a direct route to secondary alcohols, creating a new stereocenter.[12][13]

Mechanistic Insight: The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[14] The nucleophilic carbon attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[15] A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[16]

Protocol: Grignard Addition to a Dihydroquinoline Aldehyde

  • Setup : In a flame-dried, three-neck flask under an inert atmosphere, place the dihydroquinoline carboxaldehyde (1.0 eq) and dissolve in anhydrous diethyl ether or THF.

  • Cooling : Cool the solution to 0°C using an ice bath.

  • Reagent Addition : Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via a syringe. A color change or formation of a precipitate may be observed.

  • Reaction : After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Quenching : Cool the reaction back to 0°C and quench it by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup : Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the solution and purify the crude alcohol product by flash column chromatography.

Applications in Drug Discovery and Synthesis

Dihydroquinoline aldehydes are not merely synthetic curiosities; they are key intermediates in the synthesis of high-value molecules. Their derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and cardioprotective properties.[1][17][18]

  • Anticancer Agents : Dihydroquinoline derivatives synthesized via Claisen-Schmidt condensation with substituted aldehydes have been investigated as potential anticancer agents, with molecular modeling studies suggesting they can bind to targets like human aldehyde dehydrogenase 1A1 (ALDH1A1).[17]

  • Cardioprotective Agents : A series of dihydroquinoline derivatives, prepared through a multi-component reaction involving aromatic aldehydes, demonstrated the ability to attenuate doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes.[1][2]

  • Antimalarial Compounds : The dihydroquinoline scaffold is central to antimalarial drug design. The kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines has been used in a formal synthesis of the antimalarial compound M5717, highlighting the importance of this core in medicinal chemistry.[18]

The reactions detailed in this guide provide the essential tools for medicinal chemists to derivatize the dihydroquinoline scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

The aldehyde group on a dihydroquinoline scaffold is a remarkably versatile functional handle. Its reactivity, governed by a subtle balance of electronic and steric influences from the heterocyclic core, can be harnessed through a variety of classic and modern organic reactions. From building complex carbon skeletons via condensation reactions to fine-tuning functionality through oxidation, reduction, and nucleophilic additions, these transformations empower chemists to rapidly access diverse libraries of novel compounds. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist working to unlock the full synthetic potential of this important heterocyclic building block.

References

  • Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. National Institutes of Health (NIH).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Synthesis of 1,2-dihydroisoquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of dihydroquinolinones from various aldehydes. Reaction conditions. ResearchGate.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health (NIH).
  • Reduction and oxidation of dihydroquinolines. ResearchGate.
  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health (NIH).
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications.
  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate.
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  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. National Institutes of Health (NIH).
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  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. American Chemical Society. Available at: [Link]

  • Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate.
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The Pharmacological Profile of Formyl-Dihydroquinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dihydroquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. The introduction of a formyl group to this core structure further modulates its electronic and steric properties, giving rise to a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of formyl-dihydroquinoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and diverse biological activities of these compounds, including their anticancer, antimicrobial, and anti-inflammatory properties. This document is structured to provide not only a thorough review of the existing literature but also actionable, field-proven insights into the experimental methodologies and in-silico approaches crucial for advancing these promising molecules from the laboratory to clinical consideration.

Introduction: The Dihydroquinoline Core and the Influence of the Formyl Moiety

Quinoline and its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological effects. The partially saturated dihydroquinoline core offers greater conformational flexibility compared to its aromatic quinoline counterpart, which can lead to enhanced binding affinity and selectivity for various biological targets.

The incorporation of a formyl (-CHO) group, a potent electron-withdrawing group and a hydrogen bond acceptor, at various positions on the dihydroquinoline ring system profoundly influences the molecule's physicochemical properties. This, in turn, can significantly impact its pharmacokinetic profile and mechanism of action. The formyl group can also serve as a synthetic handle for further structural modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide will explore the multifaceted pharmacological landscape of formyl-dihydroquinoline derivatives, providing a robust foundation for their continued investigation and development.

Synthetic Strategies for Formyl-Dihydroquinoline Derivatives

The synthesis of the formyl-dihydroquinoline scaffold can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Classic Approach

The Friedländer synthesis is a cornerstone reaction for the construction of quinoline and dihydroquinoline rings. It typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.

Conceptual Workflow of the Friedländer Synthesis:

Friedlander_Synthesis Reactant1 2-Aminoaryl Aldehyde/Ketone Intermediate1 Aldol/Schiff Base Intermediate Reactant1->Intermediate1 Condensation Reactant2 α-Methylene Carbonyl Reactant2->Intermediate1 Product Formyl-Dihydroquinoline Intermediate1->Product Cyclization & Dehydration

Caption: A simplified workflow of the Friedländer synthesis for dihydroquinolines.

Experimental Protocol: A Representative Friedländer Synthesis

This protocol provides a general framework. Specific reaction conditions, such as temperature, reaction time, and catalyst, may require optimization based on the specific substrates used.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Carbonyl Compound: Add the α-methylene carbonyl compound (1.0-1.2 eq) to the solution.

  • Catalyst Introduction: Introduce the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid for acid catalysis, or piperidine for base catalysis).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Other Synthetic Approaches

While the Friedländer synthesis is prevalent, other methods such as domino reactions involving Morita-Baylis-Hillman acetates and multicomponent reactions offer alternative and often efficient routes to substituted dihydroquinolines. These methods can provide access to a wider range of structural diversity.

Anticancer Activity: A Prominent Pharmacological Feature

A significant body of research has highlighted the potent anticancer activity of formyl-dihydroquinoline derivatives against a variety of cancer cell lines.

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial. One of the key mechanisms identified is the inhibition of critical cellular enzymes.

  • Inhibition of Human Aldehyde Dehydrogenase 1A1 (ALDH1A1): Several studies have shown that certain dihydroquinoline derivatives exhibit high binding affinity for ALDH1A1. This enzyme is a marker for cancer stem cells and is involved in drug resistance. Its inhibition can lead to increased sensitivity of cancer cells to chemotherapy.

Signaling Pathway Implication:

ALDH1A1_Inhibition cluster_cell Cancer Cell Drug Formyl-Dihydroquinoline Derivative ALDH1A1 ALDH1A1 Drug->ALDH1A1 Inhibits Retinoic_Acid Retinoic Acid ALDH1A1->Retinoic_Acid Oxidizes Retinal Drug_Resistance Drug Resistance ALDH1A1->Drug_Resistance Cell_Differentiation Cell Differentiation Retinoic_Acid->Cell_Differentiation

Caption: Inhibition of ALDH1A1 by formyl-dihydroquinoline derivatives.

In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the formyl-dihydroquinoline derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Representative Anticancer Activity of a Dihydroquinoline Derivative

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast AdenocarcinomaData not consistently available
B16F10Mouse MelanomaData not consistently available
VERONormal Kidney CellsData not consistently available

Antimicrobial and Antifungal Activity

Formyl-dihydroquinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.

Mechanism of Action

The precise antimicrobial mechanisms are still under investigation but are thought to involve the disruption of microbial cellular processes. The lipophilicity and electronic properties conferred by the dihydroquinoline core and the formyl group likely play a crucial role in membrane penetration and interaction with intracellular targets.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the formyl-dihydroquinoline derivatives in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

Bacterial StrainGram StainMIC (µg/mL)
Bacillus cereusPositive3.12 - 50
Staphylococcus aureusPositive3.12 - 50
Pseudomonas aeruginosaNegative3.12 - 50
Escherichia coliNegative3.12 - 50

Anti-inflammatory Properties

Emerging evidence suggests that formyl-dihydroquinoline derivatives possess anti-inflammatory properties. Chronic inflammation is a key driver of many diseases, making anti-inflammatory agents a significant area of drug development.

Mechanism of Action

The anti-inflammatory effects of these compounds may be mediated through the modulation of key inflammatory pathways. One potential mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.

Experimental Workflow for Assessing Anti-inflammatory Activity:

Anti_Inflammatory_Workflow Start RAW 264.7 Macrophages Step1 Pre-treat with Formyl-Dihydroquinoline Derivative Start->Step1 Step2 Stimulate with Lipopolysaccharide (LPS) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Measurement Measure Nitric Oxide (NO) in Supernatant Step3->Measurement Analysis Determine Inhibition of NO Production Measurement->Analysis

Caption: Workflow for evaluating the in vitro anti-inflammatory activity.

In Vitro Anti-inflammatory Assay

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Experimental Protocol: Nitric Oxide Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of the formyl-dihydroquinoline derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Silico Pharmacokinetic (ADMET) Profiling

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial to minimize late-stage failures in drug development. In silico tools can provide valuable predictions of these parameters.

Key ADMET Parameters to Consider:

  • Absorption: Oral bioavailability, intestinal absorption.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

  • Excretion: Renal and hepatic clearance.

  • Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

Several computational models and software are available for ADMET prediction, which can help in prioritizing compounds for further experimental evaluation.

Conclusion and Future Directions

Formyl-dihydroquinoline derivatives represent a versatile and promising class of compounds with a rich pharmacological profile. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. The synthetic accessibility of the dihydroquinoline core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is essential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the formyl-dihydroquinoline scaffold will help in identifying the key structural features responsible for their biological activities and in designing more potent and selective analogs.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro and in silico studies should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.

  • Pharmacokinetic Optimization: Further derivatization and formulation strategies should be explored to improve the ADMET properties of these compounds.

By leveraging the integrated approach of chemical synthesis, biological evaluation, and computational modeling outlined in this guide, the scientific community can unlock the full therapeutic potential of formyl-dihydroquinoline derivatives.

References

  • Vaz, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. [Link]

  • (Reference for synthesis of Dihydroquinoline Embelin Derivatives - to be added
  • (Reference for Dihydroquinoline derivative as a potential anticancer agent - to be added
  • (Reference for Dihydroquinolines by Domino Reactions - to be added
  • (Reference for Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines - to be added
  • (Reference for Synthesis of 1,4-Dihydroquinoline Derivatives - to be added
  • (Reference for synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation - to be added
  • (Reference for Synthesis and characterization of antimicrobial activity of quilinoline derivative - to be added
  • (Reference for Synthetic Approaches and Biological Activities of Quinoline Derivatives - to be added
  • (Reference for Investigating the Anti-inflammatory Effect of Quinoline Derivative - to be added
  • (Reference for Quinoline derivatives volunteering against antimicrobial resistance - to be added
  • (Reference for Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives - to be added
  • (Reference for Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - to be added
  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(16), 8035-8051. [Link]

  • (Reference for Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists - to be added
  • (Reference for Biological Activities of Quinoline Derivatives - to be added
  • (Reference for Friedländer synthesis - Wikipedia)
  • (Reference for The Friedländer Synthesis of Quinolines - ResearchG

The Tetrahydroquinoline Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety, a fused heterocyclic system, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This inherent versatility has propelled the THQ core to the forefront of drug discovery efforts across a spectrum of therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases.[3][4] The structural rigidity of the bicyclic system, combined with the hydrogen bond donating and accepting capabilities of the nitrogen atom, provides an ideal platform for the design of potent and selective therapeutic agents. This guide provides an in-depth technical exploration of the medicinal chemistry applications of the THQ core, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic strategies that unlock the chemical diversity of this scaffold, explore its multifaceted biological activities with a focus on anticancer, neuroprotective, and antimicrobial applications, and elucidate the structure-activity relationships that govern its therapeutic potential.

Synthetic Methodologies: Crafting the Tetrahydroquinoline Core

The construction of the tetrahydroquinoline skeleton is a well-trodden path in organic synthesis, with a variety of classic and contemporary methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

One of the most powerful and versatile methods for assembling substituted tetrahydroquinolines is the Povarov reaction , a three-component condensation of an aniline, an aldehyde, and an activated alkene.[5] This reaction proceeds via an imino-Diels-Alder mechanism and allows for the rapid generation of molecular complexity from simple starting materials. The use of chiral catalysts can render this reaction enantioselective, providing access to stereochemically defined THQ derivatives.[5]

Another classical approach is the Friedländer annulation , which involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.[2] This acid- or base-catalyzed reaction is a robust method for the synthesis of quinolines, which can subsequently be reduced to the corresponding tetrahydroquinolines.

Modern synthetic efforts have also focused on domino reactions, which allow for the formation of multiple bonds in a single operation, thereby increasing synthetic efficiency.[6] These strategies often involve reduction or oxidation steps followed by cyclization to furnish the THQ core.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Tetrahydroquinoline via Povarov Reaction

This protocol provides a representative example of a three-component Povarov reaction to synthesize a cis-2,4-disubstituted tetrahydroquinoline, a common structural motif in bioactive THQ derivatives.[5]

Materials:

  • Aniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Benzyl N-vinylcarbamate (1.2 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP, (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.1 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (0.1 mmol).

  • Dissolve the catalyst in anhydrous dichloromethane (2 mL).

  • To this solution, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol). Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the imine.

  • Add benzyl N-vinylcarbamate (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cis-2,4-disubstituted tetrahydroquinoline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Applications: Targeting the Hallmarks of Malignancy

The tetrahydroquinoline scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat cancer cell proliferation, survival, and metastasis.[7][8] These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cell cycle progression and signaling, and disrupt the tumor microenvironment.[7]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

A significant number of THQ-based anticancer agents exert their effects by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.[10] THQ derivatives have been designed to act as inhibitors of key kinases within this cascade, such as mTOR, thereby blocking downstream signaling and inducing cancer cell death.[9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Activates THQ Tetrahydroquinoline Inhibitor THQ->PI3K Inhibits THQ->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by THQ derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer activity of THQ derivatives can be finely tuned by modifying the substitution pattern on both the aromatic and heterocyclic rings. For instance, the incorporation of morpholine and trifluoromethyl moieties has been shown to significantly enhance the potency and selectivity of THQ-based mTOR inhibitors.[9] Lipophilicity also plays a crucial role, with more lipophilic 2-arylquinoline derivatives often displaying better cytotoxic effects against certain cancer cell lines compared to their partially saturated THQ counterparts.[1]

Quantitative Data: Anticancer Activity of Representative THQ Derivatives
Compound IDCancer Cell LineTarget(s)IC₅₀ (µM)Reference
4a A549 (Lung)Apoptosis induction11.33[6]
6 A549 (Lung)Apoptosis induction40.18[6]
5 HCT-116 (Colon)Apoptosis induction~13[6]
10e A549 (Lung)mTOR0.033[9]
10h MCF-7 (Breast)mTOR0.087[9]
13 HeLa (Cervical)Not specified8.3[1]
18 HeLa (Cervical)Not specified13.15[1]

Neuroprotective Applications: A Beacon of Hope for Neurodegenerative Diseases

The THQ scaffold has demonstrated significant promise in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[11][12] The neuroprotective effects of THQ derivatives are often attributed to their antioxidant properties, their ability to modulate neurotransmitter systems, and their anti-inflammatory activities.[13][14]

Mechanism of Action: Combating Oxidative Stress and Glutamate Excitotoxicity

A key mechanism underlying the neuroprotective action of many THQ compounds is their ability to counteract oxidative stress and glutamate-induced excitotoxicity, two major contributors to neuronal cell death in neurodegenerative diseases.[15][16] Some THQ derivatives act as potent free radical scavengers, mitigating the damaging effects of reactive oxygen species (ROS).[13] Additionally, compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have been shown to offer neuroprotection by antagonizing the glutamatergic system, thereby preventing excessive calcium influx and subsequent neuronal damage.[15]

Neuroprotection_Pathway Glutamate Excessive Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx ROS Oxidative Stress (ROS Production) Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS->Mito_Dys Apoptosis Neuronal Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis THQ Tetrahydroquinoline Derivative THQ->NMDA_R Antagonizes THQ->ROS Scavenges

Caption: Neuroprotective mechanisms of THQ derivatives against excitotoxicity and oxidative stress.

Quantitative Data: Neuroprotective and Related Activities of THQ Derivatives
Compound IDTarget/ActivityIC₅₀/EC₅₀Reference
1MeTIQ NMDA Receptor Binding ([³H]MK-801)-[15]
Vb3 Acetylcholinesterase Inhibition32 µM[17]
214 Not specified (Alzheimer's model)0.1 nM
Quinolinic Derivatives Neuroprotection against oxidative stress< 5 µM[14]

Antimicrobial and Anti-inflammatory Applications

Beyond oncology and neurodegeneration, the THQ core has been exploited for the development of potent antimicrobial and anti-inflammatory agents.[4][5]

Antimicrobial Activity

THQ derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. Their mechanisms of action can be diverse, including the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication and repair.[5] Some quinoline derivatives have shown excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[2]

Quantitative Data: Antimicrobial Activity of Representative Quinoline/THQ Derivatives
Compound Class/IDMicroorganismMIC (µg/mL)Reference
Sulfonamide-based quinolones Gram-positive & Gram-negative bacteria0.125-8
Quinolidene-rhodanine conjugates Mycobacterium tuberculosis1.66–9.57[2]
Compound 6 Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12
Anti-inflammatory Activity

The anti-inflammatory properties of THQ derivatives are often linked to their ability to modulate key inflammatory pathways.[4] For instance, certain THQ analogs can suppress the production of pro-inflammatory cytokines like IL-1β and TNF-α, as well as enzymes such as COX-2 and MMP-3.[5] This makes them attractive candidates for the treatment of various inflammatory conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To evaluate the anticancer potential of newly synthesized THQ derivatives, a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydroquinoline compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THQ compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The tetrahydroquinoline core continues to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features provide a solid foundation for achieving high-affinity interactions with a multitude of biological targets. The impressive range of biological activities, from potent anticancer and neuroprotective effects to significant antimicrobial and anti-inflammatory properties, ensures that the THQ scaffold will remain a central focus of medicinal chemistry research for the foreseeable future. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying its therapeutic effects, will undoubtedly lead to the development of the next generation of THQ-based drugs to address pressing unmet medical needs.

References

  • Faheem, F., Kumar, V., Singh, P., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12636–12677. [Link]

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  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). Molbank. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Pharmaceuticals. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2023). New Journal of Chemistry. [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Medicinal Chemistry. [Link]

  • Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(42), 6663-6671. [Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. (2023). Scientiae Radices. [Link]

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864–874. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Medicinal Chemistry. [Link]

  • Ezza, H. S. A., & Khadrawyb, Y. A. (2014). Glutamate Excitotoxicity and Neurodegeneration. Journal of Molecular and Genetic Medicine, 8(4), 141. [Link]

  • Discovery of Tryptophan‐tetrahydroisoquinoline Derivatives as Multifunctional Agents for Treatment of Alzheimer's Disease. (2022). Chemistry – An Asian Journal. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (2018). Journal of Hematology & Oncology. [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives as antimicrobial agents. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (2022). International Journal of Molecular Sciences. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). Molecules. [Link]

  • Synthesis, molecular docking and design of new tetrahydroquinolines as cholinesterase inhibitors for the treatment of Alzheimer’s disease. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Schematic representation of pathways associated with excitotoxic... (2010). Current Neuropharmacology. [Link]

  • Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(8), 5348–5380. [Link]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (2021). Future Medicinal Chemistry. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical Research. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). Alzheimer's & Dementia. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

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  • Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853–2855. [Link]

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Sources

Topic: Structure-Activity Relationship (SAR) Studies of Substituted Dihydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The dihydroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its structural versatility allows for extensive chemical modification, making it a cornerstone in modern medicinal chemistry for developing novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted dihydroquinolines, with a primary focus on their application in anticancer drug discovery. We will explore the causal links between specific structural modifications and resulting biological activity, detail robust synthetic and analytical methodologies, and provide field-proven insights to guide future research and development. By synthesizing data from seminal studies, this document serves as a technical resource for professionals seeking to harness the therapeutic potential of the dihydroquinoline core.

The Dihydroquinoline Core: A Foundation for Therapeutic Innovation

Dihydroquinolines, nitrogen-containing heterocyclic compounds, are widely found in nature and have been a subject of intense study in medicinal chemistry.[1] Their rigid bicyclic structure provides a robust framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Molecules incorporating the dihydroquinoline scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and cardioprotective properties.[1][2] This inherent biological relevance makes the dihydroquinoline nucleus a highly attractive starting point for drug discovery campaigns.

The power of the dihydroquinoline scaffold lies in its amenability to substitution at multiple positions around its core. By systematically altering these substituents, medicinal chemists can fine-tune the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to optimize its potency, selectivity, and pharmacokinetic profile (ADME). The following sections will deconstruct the SAR of this scaffold, revealing how specific chemical modifications translate into potent and selective biological activity.

Caption: General chemical structure of the 1,2-dihydroquinoline scaffold highlighting key substitution points.

Synthetic Strategies: Building the Foundation for SAR Studies

A successful SAR campaign relies on the efficient synthesis of a diverse library of analogues. Multicomponent reactions (MCRs) are particularly powerful tools for this purpose, as they allow for the construction of complex molecules like dihydroquinolines in a single, convergent step from readily available starting materials.[3]

One of the most robust methods is a variation of the Povarov reaction, which typically involves the reaction of an aniline, an aromatic aldehyde, and an activated alkene or alkyne.[4] This approach offers significant advantages for SAR studies:

  • Diversity-Oriented: By simply changing the aniline, aldehyde, or alkene component, researchers can rapidly generate a wide array of substituted dihydroquinolines.

  • Efficiency: The one-pot nature of MCRs reduces the number of synthetic steps, saving time and resources.

  • Predictable Outcomes: The reaction mechanism is well-understood, allowing for rational design of target compounds.

Interestingly, the choice of reactants not only dictates the final substitution pattern but can also influence the reaction's efficiency. Studies have shown that using aromatic aldehydes bearing electron-withdrawing groups (e.g., 4-nitro or 4-methyl ester) often leads to higher yields.[1][2] Conversely, aldehydes with electron-donating groups tend to decrease reaction yields.[1][2] This causality is rooted in the mechanism, where electron-withdrawing groups enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the aniline and driving the reaction forward.

G start Reactant Selection (Anilines, Aldehydes, Alkenes) synthesis Multicomponent Reaction (e.g., Povarov) start->synthesis Input library Diverse Dihydroquinoline Library synthesis->library Output screening Biological Screening (e.g., Cytotoxicity Assays) library->screening hit_id Hit Identification screening->hit_id sar_analysis Structure-Activity Relationship Analysis hit_id->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt Iterative Design lead_opt->synthesis New Analogues conclusion Candidate Drug lead_opt->conclusion

Caption: A typical workflow for a dihydroquinoline-based drug discovery program.

SAR in Anticancer Drug Discovery: Deconstructing the Pharmacophore

Dihydroquinolines have shown significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis, modulation of the cell cycle, and inhibition of key cancer-related enzymes.[5] The following analysis synthesizes findings from several studies to build a coherent SAR model.

The Influence of Substituents on Cytotoxic Activity

Systematic studies have revealed clear patterns regarding how different substituents impact the anticancer potency of the dihydroquinoline core. A series of 2-arylquinolines and their partially saturated tetrahydroquinoline counterparts were evaluated against several human cancer cell lines, providing crucial insights.[4] Generally, the fully aromatic 2-arylquinoline derivatives displayed a more potent activity profile than the more flexible tetrahydroquinoline analogues.[4]

Key SAR Findings:

  • Aryl Group at C2: The presence of an aryl group at the C2 position is a strong determinant of activity. This planar, aromatic moiety is crucial for binding interactions with many biological targets.

  • Substitution on the Benzene Ring (A-Ring):

    • C6 Position: Substitution at the C6 position of the quinoline core is particularly impactful. Both electron-donating and electron-withdrawing groups at this position can enhance activity, suggesting a complex interplay of electronic and steric effects.[4]

    • Halogens: The incorporation of halogens, particularly at the C2 and C7 positions of the broader quinoline scaffold, has been shown to improve potency.[6] This is often attributed to the formation of halogen bonds or the modulation of the molecule's lipophilicity.

  • Substitution on the C2-Aryl Group:

    • Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) on the C4-phenyl ring of related scaffolds, have been identified as being highly effective in increasing antiproliferative activity.[7]

Targeting Specific Cancer Pathways

Beyond general cytotoxicity, SAR studies have enabled the development of dihydroquinolines that target specific molecular pathways critical for cancer cell survival.

  • Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition: A novel dihydroquinoline derivative was identified as a potential anticancer agent due to its high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH1A1).[8][9] This enzyme is a marker for cancer stem cells, and its inhibition is a promising therapeutic strategy. The specific substitution pattern of this compound was critical for its selective binding to the ALDH1A1 active site.[8][9]

  • Kinase Inhibition: The quinoline scaffold is a well-known "kinase hinge-binder." By modifying substituents, dihydroquinoline derivatives can be designed to target specific kinases involved in cancer signaling, such as Cyclin-Dependent Kinase 9 (CDK9).[10] SAR in this context focuses on substitutions that can form key hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of the target kinase.[10]

Quantitative SAR Data Summary

The table below summarizes the cytotoxic activity of representative substituted quinoline derivatives against the HeLa cervical cancer cell line, illustrating the SAR principles discussed.

Compound IDCore StructureC6-SubstituentC2-Aryl GroupIC₅₀ (μM) vs. HeLaSelectivity Index (SI)Reference
12 2-Arylquinoline-Br3,4-methylenedioxyphenyl31.37 (vs. PC3)> 15.93[4]
13 2-Arylquinoline-Cl3,4-methylenedioxyphenyl8.336.21[4]
18 Tetrahydroquinoline-ClPhenyl13.15113.08[4]
Doxorubicin ---0.981.00[4]

Note: Data extracted from a study evaluating cytotoxicity against various cell lines. Compound 12's most notable activity was against PC3 cells. The Selectivity Index (SI) is the ratio of cytotoxicity against non-tumor cells to that against cancer cells; a higher SI is desirable.

Key Experimental Methodologies

To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential.

Protocol: Multicomponent Synthesis of a Dihydroquinoline Derivative

This protocol is a representative example based on the principles of the Povarov reaction.[2][4]

Objective: To synthesize a 6-chloro-2-(3,4-methylenedioxyphenyl)-1,2-dihydroquinoline derivative.

Materials:

  • 4-Chloroaniline (1.0 mmol)

  • Piperonal (3,4-methylenedioxybenzaldehyde) (1.0 mmol)

  • N-vinylpyrrolidinone (activated alkene) (1.2 mmol)

  • Ytterbium(III) triflate [Yb(OTf)₃] (10 mol%) as a Lewis acid catalyst

  • Acetonitrile (CH₃CN) (5 mL)

  • Ethyl acetate and Hexane for chromatography

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry 25 mL round-bottom flask, add 4-chloroaniline (127.6 mg, 1.0 mmol), piperonal (150.1 mg, 1.0 mmol), and Yb(OTf)₃ (62 mg, 0.1 mmol).

  • Add acetonitrile (5 mL) to the flask and stir the mixture at room temperature for 15 minutes.

  • Add N-vinylpyrrolidinone (133.4 mg, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dihydroquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized dihydroquinoline derivative against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized dihydroquinoline compound, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydroquinoline compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Perspectives

The structure-activity relationship studies of substituted dihydroquinolines have unequivocally established this scaffold as a highly versatile and potent pharmacophore, particularly in the realm of oncology. The key to its success lies in the ability to strategically modify substituents at the C2, C6, and other positions to achieve high affinity and selectivity for various cancer-related targets. Multicomponent synthetic strategies provide the necessary efficiency to explore a vast chemical space, enabling the rapid identification of lead compounds.

Future research will likely focus on:

  • Novel Target Identification: Moving beyond established targets to discover new proteins and pathways that can be modulated by dihydroquinoline derivatives.

  • Improving Pharmacokinetics: While potency is crucial, the optimization of ADME properties remains a significant challenge. Future SAR studies must integrate pharmacokinetic profiling early in the discovery process.[5]

  • Scaffold Hopping and Hybridization: Combining the dihydroquinoline core with other known pharmacophores to create hybrid molecules with novel or synergistic mechanisms of action.

By continuing to apply the rigorous principles of medicinal chemistry and leveraging the synthetic accessibility of this scaffold, the scientific community is well-positioned to translate the promise of dihydroquinolines into the next generation of targeted therapeutics.

References

  • Fonseca, W. G., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of Molecular Structure, 1202, 127345. Available at: [Link]

  • Pérez-Castillo, Y., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 639-649. Available at: [Link]

  • Pérez-Castillo, Y., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2026). The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • Fonseca, W. G., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. Available at: [Link]

  • Silva, A. M. S., et al. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. ResearchGate. Available at: [Link]

  • Singh, M., et al. (2018). Structure-activity relationships of anticancer ruthenium(II) complexes with substituted hydroxyquinolines. European Journal of Medicinal Chemistry, 157, 109-118. Available at: [Link]

  • Rojas-Zapata, F., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17364. Available at: [Link]

  • Fassihi, A., et al. (2020). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. ResearchGate. Available at: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 102, 117681. Available at: [Link]

  • Various Authors. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Note: This reference provides general mechanisms for related heterocyclic compounds. Available at: [Link]

  • Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 113. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 6-Formyl-Boc-Tetrahydroquinoline Derivatives: A Technical Guide to Biological Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 22, 2026 – As the landscape of drug discovery evolves, the identification of novel biological targets for promising small molecules remains a critical bottleneck. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth exploration of strategies to identify and validate the biological targets of 6-formyl-Boc-tetrahydroquinoline derivatives. This class of compounds, built upon the privileged tetrahydroquinoline scaffold, presents a unique opportunity for therapeutic innovation due to the reactive potential of the 6-formyl group. This document offers a multi-pronged, field-proven approach, moving beyond theoretical concepts to provide actionable experimental and computational workflows.

Introduction: The Tetrahydroquinoline Scaffold and the Significance of the 6-Formyl Moiety

The 1,2,3,4-tetrahydroquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] The introduction of a formyl group at the 6-position introduces an electrophilic center, creating the potential for covalent interactions with nucleophilic residues on protein targets. This feature opens the door to the development of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers synthetic tractability and can influence the physicochemical properties of the derivatives.[5][6]

This guide will dissect the unique chemical characteristics of 6-formyl-Boc-tetrahydroquinoline derivatives and outline a systematic approach to unravel their mechanism of action by identifying their direct molecular targets.

The Strategic Imperative: A Multi-Faceted Approach to Target Identification

A robust target identification strategy for 6-formyl-Boc-tetrahydroquinoline derivatives necessitates a combination of computational and experimental approaches. This integrated workflow allows for hypothesis generation, followed by rigorous experimental validation, thereby increasing the efficiency and success rate of the target discovery process.

Target_Identification_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_validation Target Validation InSilico In Silico Target Prediction (e.g., PASS, SwissTargetPrediction) Chemoproteomics Chemoproteomics (Covalent Probes) InSilico->Chemoproteomics Hypothesis Generation APMS Affinity Purification-Mass Spectrometry (AP-MS) InSilico->APMS Hypothesis Generation DARTS Drug Affinity Responsive Target Stability (DARTS) InSilico->DARTS Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) InSilico->CETSA Hypothesis Generation Biochemical_Assays Biochemical & Cellular Assays Chemoproteomics->Biochemical_Assays Identified Targets APMS->Biochemical_Assays Identified Targets DARTS->Biochemical_Assays Validated Interactions CETSA->Biochemical_Assays Validated Interactions

Caption: Integrated workflow for target identification.

Computational Target Prediction: Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, in silico methods can provide valuable initial predictions of potential biological targets. These computational tools leverage large databases of known drug-target interactions and chemical structures to forecast the bioactivity of novel compounds.

Ligand-Based Approaches

Tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze the 2D structure of the 6-formyl-Boc-tetrahydroquinoline derivative to predict its likely biological activities and protein targets based on structural similarity to known bioactive molecules.[7][8]

  • PASS Online: This tool predicts a wide spectrum of biological activities based on the structural formula of the input molecule.[1][9] The output is a list of potential activities with corresponding probabilities of being active (Pa) or inactive (Pi).[10]

  • SwissTargetPrediction: This web server predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.[8]

Causality and Interpretation

The predictions from these tools should be interpreted as a set of hypotheses rather than definitive answers. The underlying principle is that structurally similar molecules are likely to have similar biological activities. The presence of the unique 6-formyl group may lead to novel interactions not well-represented in the training datasets of these tools, a factor that researchers must consider when analyzing the results.

Experimental Target Identification: From Hypothesis to Validation

The following experimental strategies provide a comprehensive toolkit for identifying and validating the biological targets of 6-formyl-Boc-tetrahydroquinoline derivatives.

Chemoproteomics for Covalent Ligands

Given the electrophilic nature of the 6-formyl group, chemoproteomics is a powerful approach to identify covalently modified proteins.[11][12] This technique involves synthesizing a probe molecule that incorporates a reporter tag (e.g., biotin or an alkyne) for enrichment and identification of target proteins by mass spectrometry.[3][13]

Experimental Protocol: Synthesis of an Alkyne-Tagged Probe and Chemoproteomic Workflow

  • Probe Synthesis: Modify the 6-formyl-Boc-tetrahydroquinoline scaffold to include a terminal alkyne. This can often be achieved by linking a propargylamine to a suitable position on the molecule that does not interfere with its biological activity.

  • Cell Treatment: Treat cultured cells with the alkyne-tagged probe.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Click Chemistry: Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[14]

Chemoproteomics_Workflow Probe Alkyne-Tagged 6-Formyl-Boc-THQ Cells Cell Treatment Probe->Cells Lysis Cell Lysis Cells->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS

Caption: Chemoproteomics workflow for covalent target identification.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and effective method for identifying protein targets of small molecules.[15] It involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell lysate.[16]

Experimental Protocol: AP-MS

  • Ligand Immobilization: Synthesize a derivative of the 6-formyl-Boc-tetrahydroquinoline with a linker suitable for conjugation to a solid support (e.g., agarose beads). The point of attachment should be at a position determined by structure-activity relationship (SAR) studies to be non-essential for biological activity.

  • Cell Lysate Preparation: Prepare a protein lysate from the cells of interest.

  • Affinity Purification: Incubate the immobilized ligand with the cell lysate to allow for the formation of ligand-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry.[14]

Label-Free Target Identification Methods

Label-free methods offer the significant advantage of not requiring chemical modification of the compound, thus avoiding potential alterations in its biological activity.

DARTS is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[2][4]

Experimental Protocol: DARTS

  • Cell Lysate Preparation: Prepare a cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with the 6-formyl-Boc-tetrahydroquinoline derivative or a vehicle control.

  • Protease Digestion: Treat the samples with a protease (e.g., pronase or thermolysin) for a limited time.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting for a candidate protein. Proteins that are protected from digestion in the presence of the compound will show a more intense band compared to the control.[17][18][19]

CETSA is another powerful label-free method that relies on the increased thermal stability of a protein upon ligand binding.[20][21]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the 6-formyl-Boc-tetrahydroquinoline derivative or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.[22][23]

  • Melting Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

Data Presentation and Interpretation

For each experimental approach, quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Data from Target Identification Experiments

MethodPutative Target(s) IdentifiedValidation Status
Chemoproteomics Protein X, Protein YPending
AP-MS Protein X, Protein ZPending
DARTS Protein XValidated
CETSA Protein XValidated

Target Validation: From Putative Hits to Confirmed Targets

Once a list of putative targets has been generated, it is crucial to validate these findings using orthogonal biochemical and cellular assays. This step confirms that the interaction between the compound and the identified protein is responsible for the observed biological effect.

  • Biochemical Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the 6-formyl-Boc-tetrahydroquinoline derivative to determine if the compound acts as an inhibitor or activator.

  • Cellular Assays: Techniques such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the target protein can be used to assess whether the absence of the target recapitulates or ablates the phenotype observed with compound treatment.

Conclusion: A Roadmap for Discovery

The identification of biological targets for novel small molecules is a cornerstone of modern drug discovery. The multi-faceted approach outlined in this guide provides a robust and systematic framework for elucidating the mechanism of action of 6-formyl-Boc-tetrahydroquinoline derivatives. By combining the predictive power of computational methods with the rigor of experimental validation, researchers can confidently identify and validate novel therapeutic targets, paving the way for the development of next-generation medicines.

References

  • Chemoproteomic methods for covalent drug discovery. (2021). Chemical Society Reviews. [Link]

  • Chemoproteomic Analysis of Covalent Drug Target. ChemPro Innovations. [Link]

  • Chemoproteomic methods for covalent drug discovery. (2021). RSC Publishing. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC - NIH. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). NIH. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

  • Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - NIH. [Link]

  • How to Achieve Better Results Using PASS-Based Virtual Screening: Case Study for Kinase Inhibitors. (2018). NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • PASS Targets: Ligand-based multi-target computational system based on a public data and naïve Bayes approach. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • IN SILICO TARGET IDENTIFICATION FOR QUINOLINE DERIVATIVES WITH POTENTIAL ANTILEISHMANIAL ACTIVITY. Proceedings.Science. [Link]

  • Target identification using drug affinity responsive target stability (DARTS). (2013). PNAS. [Link]

  • Pass_Overview. Way2Drug. [Link]

  • In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. (2022). MDPI. [Link]

  • Cellular thermal shift assay (CETSA). (2024). Bio-protocol. [Link]

  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. (2024). Bentham Science Publisher. [Link]

  • Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. (2019). JoVE. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

  • Pass. GeneXplain GmbH. [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. Europe PMC. [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). Institut Cochin. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]

  • In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. (2022). Bentham Science Publishers. [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. (2019). JoVE. [Link]

  • Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. (2022). YouTube. [Link]

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Methodological & Application

Synthesis of Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a key building block in medicinal chemistry and drug discovery. The primary focus of this document is the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of the electron-rich dihydroquinoline core. We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for its execution in a laboratory setting, and discuss the necessary safety precautions. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust method for the preparation of this versatile intermediate.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of a Boc-protected nitrogen and a formyl group on the dihydroquinoline scaffold allows for diverse chemical modifications. The Boc (tert-butoxycarbonyl) group serves as an effective protecting group for the amine, preventing unwanted side reactions, while the aldehyde functionality provides a handle for various transformations such as reductive amination, oxidation, and olefination.[1]

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[2][5][6][7] The dihydroquinoline ring system, with its electron-donating nitrogen atom, is an excellent substrate for this transformation.

Synthetic Strategy and Mechanism

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of the corresponding precursor, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate. The reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of DMF and POCl₃.[2][5][6][7]

  • Electrophilic Aromatic Substitution: The electron-rich dihydroquinoline ring then attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde product.[2][5][6][7]

The regioselectivity of the formylation is directed by the electronic properties of the dihydroquinoline ring, with substitution occurring preferentially at the electron-rich positions.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate StartingMaterial Tert-butyl 3,4-dihydroquinoline- 1(2H)-carboxylate StartingMaterial->Intermediate + Vilsmeier Reagent Product Tert-butyl 6-formyl-3,4- dihydroquinoline-1(2H)-carboxylate Intermediate->Product Hydrolysis

Figure 1: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol outlines the synthesis of this compound from tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity
Tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate86170-07-2219.291.0 eq
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Solvent
Phosphorus oxychloride (POCl₃)10025-87-3153.331.2 - 1.5 eq
Dichloromethane (DCM), anhydrous75-09-284.93Solvent
Saturated sodium bicarbonate solution144-55-884.01For work-up
BrineN/AN/AFor work-up
Anhydrous magnesium sulfate or sodium sulfate7487-88-9120.37For drying
Ethyl acetate141-78-688.11For extraction & chromatography
Hexane110-54-386.18For chromatography
Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Formation of Vilsmeier Reagent and Reaction: To a separate flask under a nitrogen atmosphere, add anhydrous DMF and cool to 0 °C. Slowly add phosphorus oxychloride (1.2 - 1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 15-30 minutes at 0 °C to form the Vilsmeier reagent.

  • Addition of Substrate: Slowly add the pre-formed Vilsmeier reagent to the solution of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate via the dropping funnel, ensuring the reaction temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.[8]

  • Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[9][10] It should be handled with extreme caution in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.[9][10][11] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11]

N,N-Dimethylformamide (DMF) is a combustible liquid and a potential skin and eye irritant. It should be handled in a well-ventilated area, and appropriate PPE should be worn.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the aldehyde proton (CHO) around 9.7-9.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a resonance for the aldehyde carbonyl carbon in the range of 190-195 ppm.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₁₉NO₃, MW: 261.32 g/mol ).[12]

Conclusion

The Vilsmeier-Haack reaction provides an effective and straightforward method for the synthesis of this compound. The protocol described herein is robust and can be readily implemented in a standard organic synthesis laboratory. Adherence to the detailed procedure and safety precautions is essential for the successful and safe execution of this synthesis. The resulting product is a valuable building block for the development of novel therapeutic agents.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]

  • Organic Chemistry (Topic). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube; 2021. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • All Things Organic Chemistry. Vilsmeier-Haack Reaction. YouTube; 2021. Available at: [Link]

  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. Available at: [Link]

  • ACS Publications. Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides | Biochemistry. Available at: [Link]

  • MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. Available at: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]

  • Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Available at: [Link]

  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available at: [Link]

  • J&K Scientific LLC. tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | 371222-37-6. Available at: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Available at: [Link]

  • PMC. Purification and characterization of dihydrofolate reductase from Mycobacterium phlei. Available at: [Link]

  • Scilit. Dihydrofolate reductase. Purification and characterization of the enzyme from an amethopterin-resistant mutant of Escherichia coli. Available at: [Link]

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Application Notes & Protocols for Dihydroquinoline Synthesis via the Povarov Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Povarov Reaction

The tetrahydroquinoline (THQ) and dihydroquinoline (DHQ) frameworks are privileged scaffolds in medicinal chemistry and natural product synthesis, forming the core of numerous agents with antiviral, antibiotic, and antitumor properties.[1][2] The Povarov reaction, a formal aza-Diels-Alder cycloaddition, has emerged as one of the most powerful and versatile strategies for constructing these valuable N-heterocycles.[3][4] Originally described by L.S. Povarov in 1963, the reaction's true potential was unlocked decades later through the development of one-pot, three-component protocols.[1][2] This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and field-proven insights for its successful application in a research and development setting.

Pillar 1: The Reaction Mechanism - A Stepwise Ionic Pathway

While historically debated and sometimes classified as a concerted pericyclic reaction, substantial evidence now supports a stepwise ionic mechanism for the Povarov reaction, particularly under Lewis or Brønsted acid catalysis.[3][5] The notion of a concerted [4+2] aza-Diels-Alder process has been largely superseded by a pathway involving a Mannich-type addition followed by an intramolecular Friedel-Crafts cyclization.[3][6][7]

The key stages of the catalytic cycle are:

  • In Situ Imine Formation: The reaction commences with the condensation of an aniline and an aldehyde to form an N-arylimine (a Schiff base).[5]

  • Catalyst Activation: A Lewis or Brønsted acid catalyst activates the imine by coordinating to the nitrogen atom, significantly increasing the electrophilicity of the imine carbon.[5][8] This generates a highly reactive iminium ion.

  • Mannich-Type Addition: An electron-rich alkene, acting as the nucleophile, attacks the activated iminium ion. This step forms a new C-C bond and generates a cationic intermediate (often an oxonium ion if an enol ether is used).[5][8] This initial nucleophilic attack is typically the rate-determining and stereoselectivity-determining step of the reaction.[8]

  • Intramolecular Friedel-Crafts Cyclization: The cationic intermediate is then attacked by the electron-rich aniline ring in a classic electrophilic aromatic substitution, closing the six-membered ring to form the tetrahydroquinoline core.[5]

  • Catalyst Regeneration: A final proton transfer regenerates the catalyst, completing the cycle and releasing the dihydroquinoline or tetrahydroquinoline product.

Povarov_Mechanism Figure 1: Catalytic Cycle of the Povarov Reaction Aniline Aniline Imine N-Arylimine (Schiff Base) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene e--rich Alkene CationicInt Cationic Intermediate Alkene->CationicInt Catalyst Catalyst (H+ or LA) ActivatedImine Activated Iminium Ion Catalyst->ActivatedImine Activation Imine->ActivatedImine ActivatedImine->CationicInt + Alkene (Mannich Addition) Product Dihydroquinoline Product CationicInt->Product Intramolecular Friedel-Crafts Product->Catalyst Catalyst Regeneration

Caption: Figure 1: Catalytic Cycle of the Povarov Reaction.

Pillar 2: A Validated Experimental Protocol

This section provides a representative, step-by-step methodology for a three-component Povarov reaction catalyzed by a Lewis acid. This protocol is designed to be a robust starting point for a variety of substrates.

Objective: To synthesize a 2,4-disubstituted tetrahydroquinoline derivative.

Materials & Reagents:

  • Aniline: e.g., Aniline (1.0 mmol, 1.0 equiv)

  • Aldehyde: e.g., Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Alkene: e.g., N-Vinyl-2-pyrrolidinone (1.5 mmol, 1.5 equiv)

  • Catalyst: e.g., Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Solvent: e.g., Acetonitrile (CH₃CN), anhydrous (5 mL)

  • Required Glassware: Oven-dried round-bottom flask with a magnetic stir bar, septum, and nitrogen/argon inlet.

  • Other: Anhydrous sodium sulfate (Na₂SO₄), silica gel for chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask under a nitrogen or argon atmosphere, add the catalyst, Scandium(III) triflate (24.6 mg, 0.1 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (5 mL) to the flask. Sequentially add the aniline (93 mg, 1.0 mmol), the benzaldehyde (106 mg, 1.0 mmol), and finally the N-vinyl-2-pyrrolidinone (167 mg, 1.5 mmol) via syringe.

  • Reaction Execution: Stir the resulting mixture at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is generally complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tetrahydroquinoline product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Figure 2: Experimental Workflow Start Start: Oven-Dried Flask under N2/Ar AddCatalyst Add Catalyst (e.g., Sc(OTf)3) Start->AddCatalyst AddSolvent Add Anhydrous Solvent (CH3CN) AddCatalyst->AddSolvent AddReagents Add Aniline, Aldehyde, & Alkene AddSolvent->AddReagents Stir Stir at Room Temp (12-24h) AddReagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Quench (NaHCO3) & Extract (EtOAc) Monitor->Workup Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize: NMR, MS Purify->Characterize End End: Pure Product Characterize->End

Caption: Figure 2: Experimental Workflow.

Pillar 3: Authoritative Grounding & Application Notes

The success of a Povarov reaction is highly dependent on the judicious choice of reagents and conditions. The following insights provide a framework for experimental design and troubleshooting.

Causality Behind Experimental Choices
  • Catalyst Selection: The choice between a Lewis acid and a Brønsted acid is critical.

    • Lewis Acids (e.g., Sc(OTf)₃, Y(OTf)₃, InCl₃, CeCl₃·7H₂O): These are highly effective and often used for a broad range of substrates.[5][9] Lanthanide triflates are particularly popular due to their high activity, though they can be sensitive to moisture. Cerium-based catalysts are advantageous for being cheaper and more tolerant of non-anhydrous conditions.[9]

    • Brønsted Acids (e.g., chiral phosphoric acids, TFA, p-TsOH): These are instrumental in asymmetric Povarov reactions, enabling the synthesis of enantiomerically enriched products.[10][11][12] They are often employed in organocatalytic setups.[13] Molecular iodine (I₂) can also act as a mild Lewis acid and oxidant, offering a metal-free alternative.[14]

  • Substrate Scope & Limitations:

    • Anilines: Both electron-rich and electron-deficient anilines are generally well-tolerated. The electronic nature of the substituents will influence the nucleophilicity of the ring during the final cyclization step.

    • Aldehydes: Aromatic aldehydes are excellent substrates. Aliphatic aldehydes can also be used, but care must be taken as the intermediate N-arylimines can isomerize to the corresponding, less reactive enamines.[10]

    • Alkenes: The reaction requires electron-rich olefins.[5] Common examples include enol ethers (e.g., 2,3-dihydrofuran), enamines, and N-vinylamides (e.g., N-vinyl-2-pyrrolidinone). The choice of alkene directly dictates the substitution pattern at the C4 position of the resulting quinoline.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions reported for the Povarov reaction, illustrating the interplay between catalyst, solvent, and substrates.

EntryCatalyst (mol%)AnilineAldehydeAlkeneSolventTemp (°C)Yield (%)Reference
1AlCl₃ (100)AnilineBenzaldehydeEthyl vinyl etherEt₂O3053[15]
2Cu(OTf)₂ (10)AnilineBenzaldehydeEthyl vinyl etherEtOH4030[15]
3Chiral Phosphoric Acid (10)4-MeO-Aniline4-NO₂-BenzaldehydeBenzyl N-vinylcarbamateToluene-2095[10][12]
4CeCl₃·7H₂O/NaIIndolineN-Vinyl-2-pyrrolidoneN/ACH₂Cl₂RT65[9]
5I₂ (200)AnilineAcetophenone (as aldehyde precursor)StyreneDMSO80-130Moderate-Good[14]
Troubleshooting & Optimization
  • Low or No Yield:

    • Reagent Purity: Ensure all starting materials, especially the aldehyde, are pure. Aldehydes can oxidize to carboxylic acids, which will inhibit the reaction.

    • Catalyst Activity: For moisture-sensitive Lewis acids, ensure strictly anhydrous conditions (oven-dried glassware, anhydrous solvents, inert atmosphere). If issues persist, consider a more robust catalyst like CeCl₃·7H₂O.[9]

    • Imine Formation: Pre-forming the imine in a separate step before adding the catalyst and alkene can sometimes improve yields, although this negates the efficiency of the one-pot procedure.[1][2]

  • Complex Product Mixture:

    • Stereoisomers: The Povarov reaction can generate diastereomers (cis/trans). The ratio is often influenced by the catalyst and reaction temperature. Chiral catalysts are essential for controlling enantioselectivity.[8][13]

    • Oxidation: The primary tetrahydroquinoline product can sometimes oxidize to the more stable aromatic quinoline.[3] If the quinoline is the desired product, an oxidant can be added or specific catalysts like I₂ can be used to promote this transformation.[14]

Conclusion

The Povarov reaction is a cornerstone of modern heterocyclic synthesis, offering a convergent and atom-economical route to dihydro- and tetrahydroquinolines. Its power lies in its multicomponent nature, allowing for the rapid generation of molecular complexity from simple, readily available starting materials.[16][17] By understanding the underlying stepwise mechanism and the critical role of the catalyst, researchers can effectively troubleshoot and optimize this reaction to build diverse libraries of compounds for applications ranging from materials science to drug discovery.

References

  • Bello Forero, J. S. et al. (2016) The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis, 13, 157–175. [Link]

  • Domingo, L. R., Ríos-Gutiérrez, M., & Emamian, S. (2016). Understanding the stereoselectivity in Brønsted acid catalysed Povarov reactions generating cis/trans CF3-substituted tetrahydroquinolines: a DFT study. RSC Advances, 6(15), 12381–12390. [Link]

  • Coric, I., & List, B. (2012). Asymmetric co-catalysis of the Povarov reaction using a Brønsted acid and a chiral anion-binding catalyst. Nature, 483(7389), 315–319. [Link]

  • Kouznetsov, V. V. (2009). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. [Link]

  • de Paiva, W. F., et al. (2022). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Synthesis. [Link]

  • Lavilla, R., et al. (2018). Recent advances of the Povarov reaction in medicinal chemistry. Drug Discovery Today: Technologies, 29, 71-79. [Link]

  • Wikipedia. (n.d.). Povarov reaction. Wikipedia. [Link]

  • Rueping, M., Sugiono, E., & Azap, C. (2009). Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society, 131(13), 4598–4599. [Link]

  • Lavilla, R., et al. (2018). Recent advances of the Povarov reaction in medicinal chemistry. ResearchGate. [Link]

  • Bartoli, G., et al. (2011). Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline derivatives. University of Bologna. [Link]

  • Lavilla, R., et al. (2018). Recent advances of the Povarov reaction in medicinal chemistry. PubMed. [Link]

  • Synfacts. (2009). Brønsted Acid Catalyzed Enantioselective Three-Component Povarov Reaction. Sci-Hub. [Link]

  • Bartoli, G., et al. (2011). Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. University of Bologna Institutional Research Repository. [Link]

  • El-Mekabaty, A., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]

  • Rueping, M., et al. (2009). Chiral Brønsted acid-catalyzed enantioselective three-component Povarov reaction. PubMed. [Link]

  • Vicario, J. L., & Palacios, F. (2023). The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. Molecules, 28(11), 4478. [Link]

  • Valderrama, J. A., et al. (2021). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. Scientific Reports, 11(1), 7934. [Link]

  • Gao, Q., et al. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Chemistry Portal. [Link]

  • Lemos, V. R. S., et al. (2024). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. ResearchGate. [Link]

Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Boc-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the Vilsmeier-Haack formylation of tert-butyl 1,2,3,4-tetrahydroquinoline-1-carboxylate (N-Boc-tetrahydroquinoline). The Vilsmeier-Haack reaction is a robust and widely utilized method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic compounds.[1][2] For N-protected tetrahydroquinolines, this reaction offers a strategic entry point for the synthesis of functionalized quinoline derivatives, which are prevalent scaffolds in medicinal chemistry.[3][4] This guide will detail the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss critical experimental parameters and safety considerations for researchers, scientists, and professionals in drug development.

Introduction and Scientific Context

The formylation of aromatic systems is a cornerstone of synthetic organic chemistry, providing a versatile handle for further molecular elaboration. The Vilsmeier-Haack reaction, in particular, employs a weak electrophile, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][5][6] This reagent is highly effective for the formylation of electron-rich substrates, including N-acylated heterocycles like N-Boc-tetrahydroquinoline.

The tetrahydroquinoline core is a privileged structure in numerous biologically active molecules. The ability to selectively introduce a formyl group, primarily at the C6 position, opens avenues for the synthesis of diverse derivatives. The Boc (tert-butyloxycarbonyl) protecting group serves a dual purpose: it deactivates the nitrogen to prevent side reactions while maintaining the electron-rich character of the aromatic ring, thereby directing the electrophilic substitution.

Reaction Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][7][8]

Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of N-Boc-tetrahydroquinoline attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. The aromaticity is then restored through the loss of a proton.[5][7]

Step 3: Hydrolysis The resulting iminium salt is stable under the reaction conditions but is readily hydrolyzed during the aqueous workup. The addition of water leads to the formation of a hemiaminal, which subsequently eliminates dimethylamine to yield the final aldehyde product, 6-formyl-N-Boc-tetrahydroquinoline.[1][5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Boc_THQ N-Boc-Tetrahydroquinoline Boc_THQ->Iminium_Intermediate + Vilsmeier Reagent Final_Product 6-Formyl-N-Boc-Tetrahydroquinoline Iminium_Intermediate->Final_Product + H₂O (Workup) Experimental_Workflow Start Start Vilsmeier_Prep Prepare Vilsmeier Reagent: Cool DMF to 0°C, add POCl₃ dropwise. Start->Vilsmeier_Prep Stir_Vilsmeier Stir at 0°C for 30 min. Vilsmeier_Prep->Stir_Vilsmeier Substrate_Addition Add N-Boc-Tetrahydroquinoline in DCM dropwise at 0°C. Stir_Vilsmeier->Substrate_Addition Reaction Warm to room temperature and stir for 4-6 h. Substrate_Addition->Reaction Quench Carefully pour reaction mixture onto crushed ice. Reaction->Quench Neutralize Neutralize with saturated NaHCO₃ solution. Quench->Neutralize Extract Extract with Ethyl Acetate (3x). Neutralize->Extract Wash Wash combined organic layers with brine. Extract->Wash Dry Dry over Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by silica gel column chromatography. Concentrate->Purify End Obtain Pure Product Purify->End

Sources

Boc protection of 1,2,3,4-tetrahydroquinoline experimental method

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Boc Protection of 1,2,3,4-Tetrahydroquinoline

Authored by: A Senior Application Scientist

This application note provides a comprehensive, field-proven guide for the tert-butoxycarbonyl (Boc) protection of the secondary amine in 1,2,3,4-tetrahydroquinoline. The protocols and insights detailed herein are curated for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for this critical synthetic transformation. The 1,2,3,4-tetrahydroquinoline scaffold is a prevalent motif in numerous biologically active compounds, making its selective functionalization a key step in many drug discovery programs[1]. The Boc protecting group is favored for its stability across a wide range of reaction conditions and its facile, clean removal under mild acidic conditions, rendering it an invaluable tool in multistep synthesis[2][3][4].

Mechanistic Rationale: The Chemistry of Boc Protection

The protection of the 1,2,3,4-tetrahydroquinoline nitrogen atom with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine nitrogen attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule[3][4]. This initial attack forms a transient tetrahedral intermediate.

The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which is unstable and readily decomposes into gaseous carbon dioxide and tert-butanol[2][4][5]. The evolution of CO₂ gas provides a significant thermodynamic driving force, pushing the reaction to completion[3].

The reaction can be performed with or without a base. In the absence of a base, the amine substrate itself can act as a base to neutralize the proton generated on the nitrogen atom. However, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is common practice to accelerate the reaction by deprotonating the protonated amine intermediate[6]. For substrates where the amine is less nucleophilic or sterically hindered, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP functions by first reacting with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the amine[6][7].

Experimental Protocol: N-Boc-1,2,3,4-Tetrahydroquinoline Synthesis

This protocol describes a standard and highly reliable method for the Boc protection of 1,2,3,4-tetrahydroquinoline on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2,3,4-Tetrahydroquinoline≥98%e.g., Sigma-Aldrich, AcrosStore under nitrogen. Can discolor on storage; distill if necessary.
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%e.g., Sigma-Aldrich, TCISolid at room temperature. Handle in a well-ventilated hood.
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific, VWRUse a dry solvent for best results.
Triethylamine (TEA)≥99%e.g., Sigma-Aldrich, Alfa AesarStore over KOH pellets to keep dry.
4-(Dimethylamino)pyridine (DMAP)≥99%e.g., Sigma-Aldrich, AcrosOptional catalyst. Use a catalytic amount (1-5 mol%).
1 M Hydrochloric Acid (HCl)AqueousN/AFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousN/AFor work-up.
Brine (Saturated NaCl)AqueousN/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Granulare.g., Fisher ScientificFor drying the organic phase.
Silica Gel230-400 meshe.g., Sorbent TechnologiesFor optional column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (1.00 g, 7.51 mmol, 1.0 equiv.).

  • Dissolution: Dissolve the substrate in 25 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.57 mL, 11.3 mmol, 1.5 equiv.) to the stirring solution.

  • Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.80 g, 8.26 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes at room temperature. Note: For less reactive substrates or to accelerate the reaction, a catalytic amount of DMAP (e.g., 92 mg, 0.75 mmol, 0.1 equiv) can be added to the tetrahydroquinoline solution before the addition of (Boc)₂O[8].

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be conveniently monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Hexanes:Ethyl Acetate. The product, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, will have a higher Rf value than the starting amine. The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL)[4]. The acidic wash removes excess TEA and any remaining starting material, while the bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product is often of high purity (>95%) and can be used directly in subsequent steps. If further purification is required, the residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes[8].

Characterization

The final product, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, is typically a colorless to pale yellow oil or a low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55-7.45 (m, 1H), 7.20-7.05 (m, 3H), 3.75 (t, J = 6.4 Hz, 2H), 2.73 (t, J = 6.4 Hz, 2H), 1.95 (quint, J = 6.4 Hz, 2H), 1.52 (s, 9H). Note that due to rotational isomers (rotamers) around the N-C(O) bond, some signals may appear broadened at room temperature.

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 154.5, 138.9, 132.3, 129.0, 126.5, 125.4, 123.8, 80.5, 43.1, 28.5, 26.8, 22.9.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Boc protection protocol.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Tetrahydroquinoline and TEA in Anhydrous DCM C Add (Boc)₂O Solution Dropwise to Amine A->C B Dissolve (Boc)₂O in Anhydrous DCM B->C D Stir at Room Temperature (Monitor by TLC) C->D E Dilute with DCM D->E F Wash with 1M HCl, Sat. NaHCO₃, Brine E->F G Dry (MgSO₄) & Filter F->G H Concentrate in Vacuo G->H I Crude N-Boc Product H->I J Optional: Flash Chromatography I->J K Pure Product I->K If sufficiently pure J->K

Caption: Workflow for Boc Protection of 1,2,3,4-Tetrahydroquinoline.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after several hours, consider the following:

    • Reagent Quality: Ensure the (Boc)₂O has not hydrolyzed. It should be a free-flowing solid.

    • Catalysis: Add a catalytic amount of DMAP (0.05-0.1 equiv.). DMAP significantly accelerates the reaction but can promote side reactions if used in excess[6][7].

    • Temperature: Gently warming the reaction to 40 °C can increase the rate[9].

  • Product Isolation Issues:

    • Emulsion during Work-up: If an emulsion forms during the aqueous washes, add more brine to the separatory funnel to help break it.

    • Low Yield: Ensure the pH of the aqueous layer is acidic after the HCl wash and basic after the NaHCO₃ wash to ensure complete removal of base and acidic byproducts, respectively.

  • Safety Precautions:

    • Di-tert-butyl dicarbonate is an irritant and should be handled in a chemical fume hood.

    • The reaction evolves carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up[5].

    • Dichloromethane is a volatile and potentially hazardous solvent. All operations should be conducted in a well-ventilated fume hood.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Li, J. et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. Available at: [Link]

  • Basf, S. E. et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Available at: [Link]

  • Li, J. et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. Removal of Boc protecting group as workup?. Available at: [Link]

  • Common Organic Chemistry. Boc Protection (Boc2O + DMAP) - Examples. Available at: [Link]

  • ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Available at: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]

  • Chemtips. Reactions that Work: Boc Protection. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Available at: [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. Available at: [Link]

  • S. Katritzky, A. R. et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2487. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of 6-Carboxy-Boc-Tetrahydroquinoline via Pinnick Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Tetrahydroquinoline Carboxylic Acids in Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carboxylic acid moiety at the 6-position unlocks a critical building block, N-Boc-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, for further elaboration in drug development pipelines. This functional group serves as a versatile handle for amide bond formation, esterification, and other key transformations, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The conversion of the readily accessible 6-formyl-Boc-tetrahydroquinoline to its corresponding carboxylic acid is therefore a pivotal synthetic step. This application note provides a detailed, field-proven protocol for this transformation, emphasizing the selection of an optimal oxidation strategy that preserves the integrity of the sensitive Boc-protecting group and the electron-rich aromatic ring.

Method Selection: The Rationale for Employing the Pinnick Oxidation

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis, with a plethora of available reagents. However, the substrate , 6-formyl-Boc-tetrahydroquinoline, presents specific challenges. The electron-rich nature of the tetrahydroquinoline ring system makes it susceptible to unwanted side reactions, such as aromatic chlorination, under certain oxidative conditions. Furthermore, the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group necessitates a mild reaction environment.

After careful consideration of these factors, the Pinnick oxidation emerges as the superior method for this transformation. It utilizes sodium chlorite (NaClO₂) under mildly acidic buffered conditions, offering excellent functional group tolerance.[1][2] This method is particularly well-suited for aldehydes bearing sensitive functionalities and has been shown to be effective for substrates with Boc-protected amines.[1]

Visualizing the Path Forward: Experimental Workflow

The following diagram outlines the key stages of the Pinnick oxidation protocol for the synthesis of 6-carboxy-Boc-tetrahydroquinoline.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aldehyde Dissolve 6-formyl-Boc- tetrahydroquinoline in t-BuOH prep_scavenger Add 2-methyl-2-butene prep_aldehyde->prep_scavenger 1 addition Slowly add oxidant solution to aldehyde mixture at 0°C prep_scavenger->addition 2 prep_buffer Prepare aqueous solution of NaH2PO4 and NaClO2 prep_buffer->addition 3 stir Stir at room temperature (Monitor by TLC) addition->stir 4 quench Quench with aq. Na2SO3 stir->quench 5 extract Extract with EtOAc quench->extract 6 wash Wash organic layer with brine extract->wash 7 dry Dry over Na2SO4 wash->dry 8 concentrate Concentrate in vacuo dry->concentrate 9 purify Purify by column chromatography concentrate->purify 10

Caption: A step-by-step workflow for the Pinnick oxidation.

Detailed Experimental Protocol: Pinnick Oxidation of 6-formyl-Boc-tetrahydroquinoline

This protocol is adapted from established procedures for the Pinnick oxidation of functionalized aromatic aldehydes.[3]

Materials:

  • 6-formyl-Boc-tetrahydroquinoline

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-formyl-Boc-tetrahydroquinoline (1.0 equiv) in a 2:1 mixture of tert-butanol and water (e.g., 10 mL/mmol of aldehyde). To this solution, add 2-methyl-2-butene (5.0 equiv).

  • Oxidant Solution Preparation: In a separate flask, prepare a solution of sodium dihydrogen phosphate (5.0 equiv) and sodium chlorite (4.0 equiv, 80%) in water (e.g., 5 mL/mmol of aldehyde).

  • Reaction Initiation: Cool the aldehyde solution to 0°C using an ice bath. Slowly add the aqueous oxidant solution to the stirred aldehyde solution over 10-15 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a KI-starch paper test indicates the absence of peroxides.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude carboxylic acid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-carboxy-Boc-tetrahydroquinoline.

Understanding the Mechanism of the Pinnick Oxidation

The Pinnick oxidation proceeds through a well-established mechanism involving the formation of chlorous acid (HClO₂) as the active oxidizing species from sodium chlorite under buffered acidic conditions.[2]

G cluster_mechanism Pinnick Oxidation Mechanism Aldehyde Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO₂ Chlorous_Acid HClO₂ Carboxylic_Acid Carboxylic Acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid Intermediate->HOCl

Caption: The reaction mechanism of the Pinnick oxidation.

The aldehyde reacts with chlorous acid to form a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). The 2-methyl-2-butene acts as a scavenger for the reactive HOCl byproduct, preventing unwanted side reactions.

Comparative Analysis of Alternative Oxidation Methods

While the Pinnick oxidation is the recommended method, it is instructive to consider alternative approaches to understand the rationale for its selection.

Method Oxidizing Agent Typical Conditions Advantages Disadvantages for 6-formyl-Boc-tetrahydroquinoline
Pinnick Oxidation Sodium Chlorite (NaClO₂)Mildly acidic (pH ~4-5), room temp.Excellent functional group tolerance, high yields.[2]Requires a scavenger for HOCl byproduct.
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄/acetoneStrongly acidic, 0°C to room temp.Powerful, fast, and inexpensive.[4]Harsh acidic conditions can cleave the Boc group; toxicity of chromium reagents.[4]
Tollens' Test Ammoniacal Silver Nitrate ([Ag(NH₃)₂]⁺)Alkaline, gentle warmingMild, selective for aldehydes.[5]Often used for qualitative analysis, may not be suitable for preparative scale, can be expensive.
Permanganate Oxidation Potassium Permanganate (KMnO₄)Basic or acidic, often heatedStrong and inexpensive oxidant.[1][6]Can over-oxidize and cleave the aromatic ring, especially under harsh conditions; formation of MnO₂ complicates workup.[6]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 12 hours, a small additional portion of sodium chlorite can be added. Ensure vigorous stirring to maintain proper mixing of the biphasic system.

  • Formation of Chlorinated Byproducts: The presence of chlorinated aromatic species can occur if the hypochlorous acid byproduct is not effectively scavenged. Ensure that a sufficient excess of 2-methyl-2-butene is used.

  • Low Yields: Poor quality or old sodium chlorite can lead to lower yields. It is recommended to use a relatively new bottle of technical grade (80%) sodium chlorite.

  • Difficult Purification: The carboxylic acid product can sometimes be challenging to separate from the phosphate salts during workup. Thorough extraction and washing are crucial. Acidification of the aqueous layer after extraction can sometimes precipitate more product, which can then be collected by filtration or further extraction.

Safety Precautions

  • Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials, acids, and reducing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • 2-Methyl-2-butene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Jones Reagent (if considered): Contains Chromium(VI), which is highly toxic and carcinogenic. Extreme caution and appropriate handling procedures are necessary.[4]

By following this detailed protocol and considering the provided insights, researchers can confidently and efficiently synthesize 6-carboxy-Boc-tetrahydroquinoline, a valuable intermediate for the advancement of drug discovery programs.

References

  • Wikipedia. Pinnick oxidation. [Link]

  • Chemistry LibreTexts. Tollens' Test. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • OxyChem. Sodium Chlorite Health & Safety. [Link]

Sources

The Versatile Synthon: Leveraging 6-Formyl-Boc-Tetrahydroquinoline in the Facile Assembly of Complex Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: Unlocking Heterocyclic Diversity with a Pre-functionalized Core

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its inherent biological relevance and synthetic tractability have made it a focal point in medicinal chemistry and drug development. The strategic introduction of functional groups onto this core structure provides a powerful platform for the construction of diverse and complex heterocyclic systems. Among the array of functionalized tetrahydroquinolines, tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (6-formyl-Boc-tetrahydroquinoline) has emerged as a particularly versatile and valuable building block.

The presence of a reactive aldehyde at the 6-position, coupled with the Boc-protected nitrogen, offers a dual functionality that allows for a wide range of chemical transformations. The Boc group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, enabling further derivatization of the nitrogen atom.[3] The formyl group, a key electrophilic center, serves as a gateway for the construction of fused and appended heterocyclic rings through a variety of classical and multicomponent reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 6-formyl-Boc-tetrahydroquinoline in the construction of complex heterocyclic frameworks, complete with detailed protocols and mechanistic insights.

Synthesis of 6-Formyl-Boc-Tetrahydroquinoline: A Two-Step Approach

The synthesis of 6-formyl-Boc-tetrahydroquinoline is readily achievable from commercially available 6-hydroxy-1,2,3,4-tetrahydroquinoline in a two-step sequence involving Boc protection followed by formylation.

Step 1: Boc Protection of 6-Hydroxy-1,2,3,4-tetrahydroquinoline

The initial step involves the protection of the secondary amine of 6-hydroxy-1,2,3,4-tetrahydroquinoline with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction that ensures the stability of the tetrahydroquinoline nitrogen during subsequent transformations.

Protocol 1: Synthesis of tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

  • Materials:

    • 6-Hydroxy-1,2,3,4-tetrahydroquinoline

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dioxane

    • 1N Sodium hydroxide (NaOH) aqueous solution

    • Ethyl acetate

    • Saturated saline solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 6-hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH aqueous solution.

    • To the stirred solution, add di-tert-butyl dicarbonate (1.5 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

    • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (e.g., 10% ethyl acetate in hexane) to yield tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate.[4]

Reactant Product Yield Reference
6-Hydroxy-1,2,3,4-tetrahydroquinolinetert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate76.7%[4]
Step 2: Formylation of the Phenolic Hydroxyl Group

With the Boc-protected precursor in hand, the next critical step is the introduction of the formyl group at the 6-position. Several classical formylation methods for phenols can be employed, with the Vilsmeier-Haack and Duff reactions being prominent choices.

Conceptual Workflow for Formylation

G cluster_synthesis Synthesis of 6-Formyl-Boc-Tetrahydroquinoline Start Boc-Protected 6-Hydroxy-Tetrahydroquinoline VH Vilsmeier-Haack Reaction (POCl₃, DMF) Start->VH Formylation Duff Duff Reaction (Hexamethylenetetramine, Acid) Start->Duff Formylation RT Reimer-Tiemann Reaction (CHCl₃, NaOH) Start->RT Formylation End 6-Formyl-Boc-Tetrahydroquinoline VH->End Duff->End RT->End

Caption: Synthetic routes to 6-formyl-Boc-tetrahydroquinoline.

Protocol 2: Vilsmeier-Haack Formylation (General Procedure)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).

  • Materials:

    • tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM, anhydrous)

    • Ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Cool a solution of DMF (3.0 eq) in anhydrous DCM to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 eq) to the cooled DMF solution with stirring.

    • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in anhydrous DCM to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by column chromatography to afford 6-formyl-Boc-tetrahydroquinoline.

Applications in Complex Heterocyclic Synthesis

The aldehyde functionality of 6-formyl-Boc-tetrahydroquinoline serves as a versatile handle for the construction of a diverse array of complex heterocyclic systems. The following sections detail its application in several key synthetic transformations.

Synthesis of Fused Pyrimidines

Fused pyrimidine ring systems are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][9][10] 6-Formyl-Boc-tetrahydroquinoline can be utilized in multicomponent reactions to construct pyrimido[4,5-b]quinoline derivatives.

Reaction Pathway for Fused Pyrimidine Synthesis

G Start 6-Formyl-Boc-THQ Product Pyrimido[4,5-b]quinoline Derivative Start->Product Multicomponent Condensation Reagents Urea/Thiourea + Active Methylene Compound (e.g., Dimedone) Reagents->Product

Caption: Multicomponent synthesis of pyrimido[4,5-b]quinolines.

Protocol 3: Synthesis of Pyrimido[4,5-b]quinoline Derivatives

This protocol is adapted from a general procedure for the synthesis of pyrimido[4,5-b]quinolindiones.[11]

  • Materials:

    • 6-Formyl-Boc-tetrahydroquinoline

    • Urea or Thiourea

    • Dimedone (or other active methylene compound)

    • Acetic acid or Ethanol

    • Catalyst (e.g., triethylbenzylammonium chloride, optional)

  • Procedure:

    • Combine equimolar amounts of 6-formyl-Boc-tetrahydroquinoline (1.0 eq), urea/thiourea (1.0 eq), and dimedone (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

    • If desired, add a catalytic amount of a phase-transfer catalyst like triethylbenzylammonium chloride.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with a cold solvent, and dry to obtain the pyrimido[4,5-b]quinoline derivative.

Knoevenagel Condensation for the Synthesis of Substituted Alkenes

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[12] This reaction, when applied to 6-formyl-Boc-tetrahydroquinoline, provides access to a variety of α,β-unsaturated systems which can serve as precursors to other heterocycles, such as coumarins.

Protocol 4: Knoevenagel Condensation with Active Methylene Compounds

  • Materials:

    • 6-Formyl-Boc-tetrahydroquinoline

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Piperidine (catalytic amount)

    • Ethanol

  • Procedure:

    • Dissolve 6-formyl-Boc-tetrahydroquinoline (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

Active Methylene Compound Product Type Potential Application
MalononitrileDicyanovinyl derivativePrecursor for fused pyridines
Ethyl CyanoacetateCyanoacrylate derivativeMichael acceptor, precursor for coumarins
Pictet-Spengler Reaction for the Synthesis of Fused Indole Alkaloid Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids.[3][13][14][15] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.

Conceptual Pathway of the Pictet-Spengler Reaction

G Start 6-Formyl-Boc-THQ Product Tetrahydro-β-carboline -fused Tetrahydroquinoline Start->Product Condensation & Cyclization Tryptamine Tryptamine Tryptamine->Product Acid Acid Catalyst (e.g., TFA) Acid->Product

Sources

Designing Dihydroquinoline-Based Enzyme Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydroquinoline Scaffold in Modern Drug Discovery

The dihydroquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Its inherent structural features, including a bicyclic system with a hydrogenated pyridine ring, offer a three-dimensional architecture that can be strategically functionalized to achieve high-affinity interactions with the active or allosteric sites of various enzymes. This adaptability has led to the development of dihydroquinoline-based inhibitors for a range of therapeutic targets, including kinases, acetylcholinesterase, and viral enzymes like HIV-1 integrase.[1][2] This guide provides a comprehensive overview of the principles and practical methodologies for the rational design, synthesis, and evaluation of enzyme inhibitors built upon the dihydroquinoline scaffold.

Conceptual Framework: From Target Identification to Lead Optimization

The journey of developing a novel enzyme inhibitor is a multi-faceted process that begins with a deep understanding of the target enzyme and culminates in a lead compound with desirable pharmacological properties. The dihydroquinoline scaffold serves as a robust starting point for this journey.

Inhibitor Design Workflow General Workflow for Dihydroquinoline-Based Inhibitor Design Target_Selection Target Identification & Validation Computational_Design In Silico Design & Docking Target_Selection->Computational_Design Enzyme Structure Synthesis Chemical Synthesis of Dihydroquinoline Analogs Computational_Design->Synthesis Virtual Hits Purification Purification & Characterization Synthesis->Purification Crude Product Biochemical_Assay Biochemical & Enzymatic Assays Purification->Biochemical_Assay Pure Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis IC50 Values Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization SAR Insights Lead_Optimization->Computational_Design Iterative Design

Caption: A generalized workflow for the design and development of dihydroquinoline-based enzyme inhibitors.

Part 1: Rational Design and Computational Modeling

A structure-based design approach is paramount for the successful development of potent and selective enzyme inhibitors.[3] This process typically begins with computational modeling to predict the binding affinity and orientation of designed dihydroquinoline derivatives within the enzyme's active site.

Protocol 1: Molecular Docking with AutoDock Vina

Molecular docking is a powerful computational tool to predict the preferred binding mode of a ligand to a macromolecule of known three-dimensional structure.[4][5][6] AutoDock Vina is a widely used open-source program for this purpose.[4][5]

Objective: To predict the binding pose and affinity of a designed dihydroquinoline inhibitor to a target enzyme.

Materials:

  • Receptor: 3D structure of the target enzyme in PDB format (e.g., from the Protein Data Bank).

  • Ligand: 3D structure of the dihydroquinoline derivative in a suitable format (e.g., MOL2 or PDB).

  • Software:

    • AutoDock Tools (MGLTools) for preparing receptor and ligand files.[5]

    • AutoDock Vina for performing the docking simulation.[4][5]

    • PyMOL or ChimeraX for visualization.

Procedure:

  • Receptor Preparation:

    • Load the receptor PDB file into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Assign Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Load the ligand file into AutoDock Tools.

    • Detect the torsional root and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In AutoDock Tools, define the search space (grid box) encompassing the active site of the enzyme. The coordinates for the center of the box and its dimensions are critical parameters.[7]

  • Configuration File:

    • Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running AutoDock Vina:

    • Execute Vina from the command line, providing the configuration file as input:

  • Analysis of Results:

    • The output file (docked_poses.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docked poses in complex with the receptor using PyMOL or ChimeraX to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Causality Behind Experimental Choices:

  • PDBQT format: This format is required by AutoDock as it contains atomic coordinates, partial charges, and atom type definitions necessary for the scoring function.

  • Grid Box: The size and location of the grid box are crucial. A box that is too small may miss the correct binding pose, while a box that is too large will increase computation time unnecessarily. It should be centered on the known active site or a predicted binding pocket.

Part 2: Chemical Synthesis and Characterization

The synthesis of a library of dihydroquinoline analogs is essential for exploring the structure-activity relationship (SAR). The following protocol describes a general method for the synthesis of a dihydroquinoline derivative, which can be adapted to generate a variety of analogs.[1][8]

Protocol 2: Synthesis of a Representative Dihydroquinoline Derivative

This protocol outlines the synthesis of a 4,5-dihydro-1H-[3][9]dithiolo[3,4-c]quinoline-1-thione derivative, a class of compounds that has shown promise as protein kinase inhibitors.[9][10][11]

Objective: To synthesize and characterize a dihydroquinoline-based compound.

Materials:

  • 2,2,4-trimethyl-1,2-dihydroquinoline

  • Elemental sulfur

  • Dimethylformamide (DMF)

  • Toluene

  • Thiophene-2-carbonyl chloride

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Deuterated solvents for NMR (e.g., DMSO-d6)

Procedure:

  • Synthesis of the Dithiolo[3,4-c]quinoline-1-thione Intermediate:

    • A mixture of 2,2,4-trimethyl-1,2-dihydroquinoline and a five-fold excess of elemental sulfur in DMF is refluxed for 15 hours.[9]

    • The reaction mixture is cooled, and the product is isolated by filtration and purified by column chromatography on silica gel.

  • N-acylation of the Dihydroquinoline Intermediate:

    • The purified intermediate is dissolved in dry toluene.

    • Thiophene-2-carbonyl chloride is added, and the mixture is refluxed for 8 hours.[9]

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[12][13]

Characterization:

  • 1H and 13C NMR Spectroscopy: The structure of the synthesized compound is confirmed by 1H and 13C NMR spectroscopy.[9][14][15] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide a detailed structural fingerprint.[9][14]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the compound, confirming its elemental composition.[9]

Example Characterization Data for a Dithiolo[3,4-c]quinoline-1-thione Derivative: [9]

  • 1H NMR (500 MHz, DMSO-d6) δ (ppm): 8.88 (s, 1H, H-9 quinoline), 7.77 (d, J = 7.96 Hz, 1H, H-Ar), 7.72 (d, J = 4.2 Hz, 1H, H-4 Ar), 7.08 (d, J = 4.2 Hz 1H, H-3(5) Ar), 6.95 (t, J = 4.2 Hz, 1H, H-5(3) Ar), 6.78 (d, J = 8.7 Hz, 2H, H-6, H-7 quinoline), 3.73 (s, 3H, CH3O), 1.81 (br s, 6H, (CH3)2).

  • 13C NMR (125 MHz, DMSO-d6) δ (ppm): 211.5, 179.6, 163.2, 155.6, 140.0, 133.9, 133.5, 133.0, 130.5, 127.6, 126.3, 124.2, 114.3, 108.1, 61.7, 55.3, 40.1, 25.1.

  • HRMS (ESI): calcd for C18H15NO2S4 + H+, 406.0059; found, 406.0060.

Self-Validating System: The purity and identity of the synthesized compound are validated through a combination of chromatographic and spectroscopic techniques. The sharp melting point of a recrystallized solid, a single spot on TLC in multiple solvent systems, and clean NMR spectra with correct integrations and coupling patterns, along with an accurate mass from HRMS, provide a high degree of confidence in the compound's integrity.

Part 3: Biochemical Evaluation of Enzyme Inhibition

Once a library of pure dihydroquinoline derivatives is synthesized, their inhibitory potency against the target enzyme is determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

Protocol 3: Determination of IC50 for Acetylcholinesterase Inhibition using Ellman's Method

Ellman's method is a widely used, simple, and robust colorimetric assay for measuring cholinesterase activity.[3][16][17][18][19]

Objective: To determine the IC50 value of a dihydroquinoline derivative against acetylcholinesterase (AChE).

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Ellman's Assay Principle of the Ellman's Assay for AChE Inhibition cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis AChE AChE DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow Product, λmax = 412 nm) Thiocholine_reac->TNB Reaction Inhibitor Dihydroquinoline Inhibitor Inhibitor->AChE Inhibits

Caption: The two-step reaction mechanism of the Ellman's assay for measuring acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dihydroquinoline inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.[3]

    • ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.[3]

    • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 8.0). Protect from light.[3]

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL final concentration).[3]

    • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solution in phosphate buffer to cover a range of concentrations for IC50 determination.

  • Assay in 96-Well Plate:

    • Plate Setup: In triplicate, add the following to the wells:

      • Blank: 180 µL of phosphate buffer.

      • Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of vehicle (buffer with the same final DMSO concentration as the test wells).

      • Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of inhibitor working solution.

    • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

    • Reaction Initiation: Add 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to all wells except the blank. The final volume will be 200 µL.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.[3]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 DNA integration.[20][21][22]

Objective: To determine the IC50 value of a dihydroquinoline derivative against HIV-1 integrase.

Principle: A biotin-labeled donor substrate (DS) DNA, mimicking the HIV-1 LTR U5 end, is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test inhibitor. A target substrate (TS) DNA with a 3'-end modification is then introduced. The integrase catalyzes the integration of the DS DNA into the TS DNA. The integrated product is detected colorimetrically using an HRP-labeled antibody against the TS 3'-end modification.[20]

Materials:

  • Streptavidin-coated 96-well plate

  • Biotinylated double-stranded donor substrate (DS) DNA

  • Double-stranded target substrate (TS) DNA with a 3'-end modification

  • Recombinant HIV-1 integrase

  • HRP-conjugated antibody against the TS modification

  • TMB substrate

  • Stop solution

  • Wash buffer and reaction buffer

Procedure:

  • Plate Preparation:

    • Coat the streptavidin plate with the biotinylated DS DNA.

    • Wash the plate to remove unbound DNA.

    • Block the plate to prevent non-specific binding.

  • Enzyme and Inhibitor Addition:

    • Add the diluted HIV-1 integrase to the wells and incubate.

    • Wash the plate.

    • Add serial dilutions of the dihydroquinoline inhibitor to the wells.

  • Strand Transfer Reaction:

    • Add the TS DNA to initiate the strand transfer reaction and incubate.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add the HRP-conjugated antibody and incubate.

    • Wash the plate.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 3.

Protocol 5: Protein Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[23][24][25][26][27]

Objective: To determine the IC50 value of a dihydroquinoline derivative against a specific protein kinase.

Principle: The assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

Materials:

  • Protein kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Dihydroquinoline inhibitor stock solution (in DMSO)

  • 384-well plate

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, ATP, and serial dilutions of the dihydroquinoline inhibitor.

    • Incubate at room temperature for 60 minutes.[25]

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[23][24]

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[23][24]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 3.

Part 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical step in identifying the key structural features of the dihydroquinoline scaffold that contribute to its inhibitory activity. By systematically modifying the scaffold and evaluating the potency of the resulting analogs, a clear picture of the pharmacophore can be established.

Table 1: Example SAR of Dihydroquinoline-Based Acetylcholinesterase Inhibitors
CompoundR1R2R3AChE IC50 (nM)Reference
DHQ-1 HHH150[28][29]
DHQ-2 6-ClHH55[28][29][30]
DHQ-3 H7-OCH3H98[28][29]
DHQ-4 6-Cl7-OCH3H25[28][29][30]
DHQ-5 HH4-Phenyl8[28][29]

SAR Insights:

  • Substitution at the 6-position with an electron-withdrawing group like chlorine (DHQ-2 and DHQ-4) generally enhances inhibitory activity.

  • The presence of a methoxy group at the 7-position can also be beneficial (DHQ-3 and DHQ-4).

  • A bulky hydrophobic group at the 4-position, such as a phenyl ring (DHQ-5), can significantly increase potency.

Conclusion and Future Directions

The dihydroquinoline scaffold represents a versatile and promising starting point for the design of novel enzyme inhibitors. The integration of computational design, efficient synthetic strategies, and robust biochemical evaluation allows for the systematic exploration of the chemical space around this scaffold, leading to the identification of potent and selective lead compounds. Future efforts in this area will likely focus on further refining the scaffold to improve pharmacokinetic properties, reduce off-target effects, and overcome potential drug resistance mechanisms.

References

  • Krasavin, M., et al. (2022). Synthesis of 4,5-Dihydro-1H-[3][9]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 4033. [Link]

  • Martín-Acosta, P., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 634-646. [Link]

  • Regan, J., et al. (2003). Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101-3104. [Link]

  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of 4,5-Dihydro-1H-[3][9]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2662. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(7), 399-411. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

  • OUCI. (2022). Synthesis of 4,5-Dihydro-1H-[3][9]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. OUCI. [Link]

  • ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Bunce, R. A., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 868. [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • Norman, M. H., et al. (2006). Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2205-2208. [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Dhanasekaran, S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(02), 012-016. [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester. [Link]

  • YouTube. (2024). Tutorial 8: Molecular Docking using Autodock Vina. YouTube. [Link]

  • ResearchGate. (n.d.). IC50 values of the representative set of active compounds identified in the HTS. ResearchGate. [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • ResearchGate. (n.d.). Synthesis route to furnish 4-anilinoquinoline (8). ResearchGate. [Link]

  • Oxford Academic. (2008). In vitro initial attachment of HIV-1 integrase to viral ends: control of the DNA specific interaction by the oligomerization state. Nucleic Acids Research, 36(4), 1157-1166. [Link]

  • Chen, L., et al. (2017). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. European Journal of Medicinal Chemistry, 138, 986-998. [Link]

  • National Center for Biotechnology Information. (2008). Integrase and integration: biochemical activities of HIV-1 integrase. Retrovirology, 5, 68. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Mowery, B. P. (2010). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 87(12), 1353-1356. [Link]

  • Bolognesi, M. L., et al. (2007). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. Journal of Medicinal Chemistry, 50(17), 4163-4173. [Link]

  • ResearchGate. (n.d.). The strand transfer oligonucleotide inhibitors of HIV-integrase. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate. [Link]

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Application Note: Strategic Deprotection of N-Boc-6-formyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Process Chemists

This guide provides a detailed technical overview and actionable protocols for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from 6-formyl-1,2,3,4-tetrahydroquinoline. The primary challenge addressed is the efficient cleavage of the acid-labile Boc group while preserving the integrity of the aromatic formyl (aldehyde) functionality, a common requisite in multi-step organic synthesis.

Introduction: The Synthetic Challenge

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous biologically active compounds, including antiviral and antiarrhythmic agents.[1][2] The 6-formyl derivative, in particular, is a versatile intermediate, enabling a wide range of subsequent chemical transformations such as reductive amination, oxidation, and olefination to build molecular complexity.

Protecting the secondary amine of the tetrahydroquinoline ring is essential during many synthetic operations. The Boc group is a preferred choice due to its stability under basic and nucleophilic conditions.[3][4][5] However, its removal requires acidic conditions, which presents a potential conflict with the acid-sensitive formyl group. This document outlines reliable methods to navigate this selectivity challenge, ensuring high-yield recovery of the desired deprotected product.

Mechanistic Rationale and Selectivity

The deprotection of a Boc-protected amine is an acid-catalyzed carbamate hydrolysis.[6] The mechanism proceeds through three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][7]

  • Fragmentation: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[8][9]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[3][7] The liberated amine is then protonated by the excess acid in the medium, typically yielding an amine salt.

The core of the selectivity challenge lies in the relative acid lability of the Boc group versus the formyl group. Aromatic aldehydes are generally stable under the moderately acidic conditions required for Boc removal. However, overly harsh conditions (e.g., high acid concentration, elevated temperatures, or prolonged reaction times) can lead to undesired side reactions. A significant side reaction to consider is the potential for the electrophilic tert-butyl cation to alkylate the electron-rich aromatic ring of the tetrahydroquinoline.[10] This can often be suppressed by using scavengers like anisole or thioanisole.[3][]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Reagents

The choice of acid is critical for achieving a clean and high-yielding deprotection. The following table compares the most common and effective reagents for this transformation.

ReagentTypical ConditionsAdvantagesDisadvantages & Mitigation
Trifluoroacetic Acid (TFA) 20-50% in DCM, 0°C to RT, 30 min - 2 h[12]Fast, potent, and highly effective for complete conversion.[4][13] Volatiles are easily removed in vacuo.Can be overly harsh, potentially affecting the formyl group with prolonged exposure. The resulting TFA salt can be oily.[12] Mitigation: Use lower concentrations, maintain low temperatures (0°C), and monitor the reaction closely by TLC/LCMS to prevent degradation.
Hydrogen Chloride (HCl) 4M in 1,4-Dioxane, RT, 30 min - 4 h[14]Excellent selectivity, often yielding a crystalline hydrochloride salt that is easy to isolate and purify by filtration.[12][15]1,4-Dioxane is a hazardous solvent requiring careful handling. The reaction can sometimes be slower than with TFA.
Oxalyl Chloride in Methanol 3 equiv. (COCl)₂, MeOH, RT, 1-4 h[16]Reported as a very mild method, tolerant of many functional groups.[17][18] Avoids the use of strong, neat acids.Involves a more complex mechanism than simple acidolysis.[18] Generates gaseous byproducts (CO, CO₂) and requires stoichiometric reagents.
Detailed Experimental Protocols

The following protocols are designed as self-validating systems for researchers. It is imperative to monitor reaction progress by an appropriate method (e.g., TLC or LC-MS) to determine the point of complete consumption of the starting material.

Protocol 1: Boc Deprotection using 4M HCl in 1,4-Dioxane

Principle: This method utilizes a commercially available solution of anhydrous HCl in dioxane, offering excellent control and selectivity. The resulting product is the hydrochloride salt, which often precipitates from the reaction or upon addition of a non-polar co-solvent.

Materials and Reagents:

  • N-Boc-6-formyl-1,2,3,4-tetrahydroquinoline

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base generation)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon line

Procedure:

  • Dissolve the N-Boc-6-formyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in a minimal amount of 1,4-dioxane or an appropriate co-solvent like methanol in a round-bottom flask under a nitrogen atmosphere.[19]

  • To the stirring solution, add the 4M HCl in 1,4-dioxane solution (5-10 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress every 30 minutes by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add anhydrous diethyl ether or MTBE and stir or sonicate the mixture. The hydrochloride salt of the product will typically precipitate as a solid.

  • Isolate the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry in vacuo.

Workup for Free Amine:

  • If the free amine is required, dissolve the crude hydrochloride salt in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free 6-formyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Principle: This is a rapid and robust method using a solution of TFA in DCM. Careful control of temperature and reaction time is key to preserving the formyl group.

Materials and Reagents:

  • N-Boc-6-formyl-1,2,3,4-tetrahydroquinoline

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and nitrogen/argon line

Procedure:

  • Dissolve the N-Boc-6-formyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA (10-20 equiv, often as a 25-50% v/v solution in DCM) dropwise to the stirring solution.[12][13]

  • Stir the reaction at 0°C to room temperature, monitoring carefully by TLC or LC-MS every 15-30 minutes. The reaction is often complete within 1-2 hours.[13]

  • Once the starting material is consumed, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

  • The crude product is the trifluoroacetate salt. To obtain the free amine, dissolve the residue in DCM.

  • Carefully add saturated aqueous NaHCO₃ solution and stir until gas evolution ceases and the pH of the aqueous layer is >8.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Experimental Workflow and Logic

The successful execution of this deprotection relies on a systematic workflow from setup to characterization.

Experimental_Workflow Start Start: N-Boc-6-formyl-THQ Setup Reaction Setup (Substrate, Solvent, N2 atm) Start->Setup Reagent Add Acidic Reagent (e.g., 4M HCl/Dioxane or TFA/DCM) Setup->Reagent Monitor Monitor Progress (TLC / LC-MS) Reagent->Monitor Decision Is Starting Material Consumed? Monitor->Decision Decision->Monitor No Workup Reaction Workup (Solvent Removal / Quenching) Decision->Workup Yes Isolation Product Isolation (Precipitation / Extraction) Workup->Isolation Purification Purification (Crystallization / Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A logical workflow for the Boc deprotection process.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25656–25663.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. Wordpress.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. Wordpress.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • BOC Sciences. BOC-amino acids. BOC Sciences.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. BenchChem.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(8), 5486-5530.
  • BenchChem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. BenchChem.

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Application Note: Structural Elucidation of Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a key synthetic intermediate in medicinal chemistry, valued for its functionalized dihydroquinoline scaffold. The presence of a reactive aldehyde group and an N-Boc protecting group makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the final drug candidate. This application note provides a detailed guide to the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and best practices.

Molecular Structure and Key Features

The structure of this compound (Molecular Formula: C₁₅H₁₉NO₃, Molecular Weight: 261.32 g/mol ) presents distinct features that are amenable to NMR and MS analysis:

  • Aromatic Ring: A substituted benzene ring whose proton and carbon signals are sensitive to the electron-withdrawing nature of the formyl group.

  • Dihydroquinoline Core: A partially saturated heterocyclic system with methylene protons that exhibit characteristic splitting patterns.

  • Formyl Group: An aldehyde proton with a distinctive downfield chemical shift in the ¹H NMR spectrum.

  • N-Boc Protecting Group: A tert-butyl group with a highly shielded and singlet proton signal, which is also a characteristic fragment in mass spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a complete picture of the molecular framework.

Sample Preparation Protocol

Optimal NMR results are contingent on proper sample preparation. The choice of solvent can influence chemical shifts, particularly for protons in proximity to polar functional groups like the aldehyde.[2][3]

Protocol:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For solubility issues or to study solvent effects, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for ¹H, ¹³C, and 2D NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR). Most deuterated solvents now come with TMS already added.

  • Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (Predicted for CDCl₃ at 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
9.85s1H-CHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
7.70d1HAr-H (H-5)This aromatic proton is ortho to the electron-withdrawing formyl group, leading to a downfield shift.
7.65s1HAr-H (H-7)This aromatic proton is also deshielded by the formyl group.
7.40d1HAr-H (H-8)This aromatic proton is furthest from the formyl group and thus the most shielded of the aromatic protons.
3.75t2H-N-CH₂- (H-2)These methylene protons are adjacent to the nitrogen atom of the carbamate.
2.80t2HAr-CH₂- (H-4)These benzylic protons are adjacent to the aromatic ring.
1.95m2H-CH₂-CH₂- (H-3)These methylene protons are in the middle of the dihydroquinoline ring system and will show coupling to both adjacent methylene groups.
1.50s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give a strong, sharp singlet in a shielded region of the spectrum.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted for CDCl₃ at 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
192.0-CHOThe aldehyde carbonyl carbon is highly deshielded.
154.5-N-COO-The carbamate carbonyl carbon.
145.0Ar-C (C-8a)Quaternary aromatic carbon adjacent to the nitrogen.
135.5Ar-C (C-6)Aromatic carbon bearing the formyl group.
131.0Ar-C (C-5)Aromatic carbon ortho to the formyl group.
129.5Ar-C (C-7)Aromatic carbon meta to the formyl group.
127.0Ar-C (C-4a)Quaternary aromatic carbon.
125.0Ar-C (H-8)Aromatic carbon.
81.0-C(CH₃)₃The quaternary carbon of the tert-butyl group.
43.0-N-CH₂- (C-2)Methylene carbon adjacent to the nitrogen.
28.5-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
27.0Ar-CH₂- (C-4)Benzylic methylene carbon.
22.5-CH₂-CH₂- (C-3)Methylene carbon.
2D NMR Spectroscopy: Unambiguous Assignments

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra, especially in complex molecules.

1.4.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5]

Experimental Protocol:

  • A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence is used.

  • Acquisition parameters are optimized to ensure good resolution in both dimensions.

Expected Correlations:

  • A cross-peak between the signals at ~3.75 ppm (H-2) and ~1.95 ppm (H-3).

  • A cross-peak between the signals at ~1.95 ppm (H-3) and ~2.80 ppm (H-4).

  • Cross-peaks between the aromatic protons, revealing their connectivity.

1.4.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H coupling).[5][6]

Experimental Protocol:

  • A standard gradient-selected HSQC pulse sequence is employed.

  • The spectral width in the ¹³C dimension should encompass all protonated carbons.

Expected Correlations:

  • A cross-peak between the proton signal at ~7.70 ppm and its corresponding aromatic carbon signal.

  • A cross-peak between the proton signal at ~7.65 ppm and its corresponding aromatic carbon signal.

  • A cross-peak between the proton signal at ~7.40 ppm and its corresponding aromatic carbon signal.

  • A cross-peak between the proton signal at ~3.75 ppm and the carbon signal at ~43.0 ppm.

  • A cross-peak between the proton signal at ~2.80 ppm and the carbon signal at ~27.0 ppm.

  • A cross-peak between the proton signal at ~1.95 ppm and the carbon signal at ~22.5 ppm.

  • A cross-peak between the proton signal at ~1.50 ppm and the carbon signal at ~28.5 ppm.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Ionization Techniques: Choosing the Right Tool

The choice of ionization technique is critical for obtaining a meaningful mass spectrum.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). ESI is often preferred for N-Boc protected compounds as it minimizes in-source fragmentation of the labile protecting group.[7]

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the molecule with high-energy electrons. This leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. However, the molecular ion peak may be weak or absent for some compounds.[8]

Expected Mass Spectral Data

High-Resolution Mass Spectrometry (HRMS) via ESI:

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 262.1438

  • Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

EI Mass Spectrometry and Fragmentation Pattern:

The fragmentation pattern in EI-MS can be predicted based on the stability of the resulting carbocations and neutral losses.

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z = 261 frag1 [M - C₄H₉]⁺ m/z = 204 M->frag1 - •C(CH₃)₃ frag2 [M - C₄H₈]⁺˙ m/z = 205 M->frag2 - C₄H₈ frag3 [C₄H₉]⁺ m/z = 57 M->frag3 α-cleavage frag4 [M - CHO]⁺ m/z = 232 M->frag4 - •CHO

Key Predicted Fragments in EI-MS:

m/zProposed Fragment IonRationale for Formation
261[M]⁺˙ (Molecular Ion)The intact molecule with one electron removed. Its intensity may be low due to the lability of the Boc group.
205[M - C₄H₈]⁺˙ (Loss of isobutylene)A common fragmentation pathway for N-Boc protected amines, involving a McLafferty-type rearrangement.
204[M - •C(CH₃)₃]⁺ (Loss of tert-butyl radical)Cleavage of the C-O bond of the carbamate.
232[M - •CHO]⁺ (Loss of formyl radical)α-cleavage adjacent to the aromatic ring.
57[C₄H₉]⁺ (tert-butyl cation)A very stable tertiary carbocation, often observed as a base peak in the mass spectra of compounds containing a tert-butyl group.[8]

Part 3: Integrated Data Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of all acquired data.

Workflow Diagram:

G cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_Interpretation Structural Confirmation H1 ¹H NMR (Proton Environments, Coupling) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Structure Final Structure of This compound COSY->Structure HSQC->Structure HRMS HRMS (ESI) (Molecular Formula) HRMS->Structure EI_MS EI-MS (Fragmentation Pattern) EI_MS->Structure

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a systematic and multi-technique analytical approach. ¹H and ¹³C NMR provide the foundational map of the proton and carbon frameworks, while 2D NMR experiments (COSY and HSQC) are indispensable for assembling the connectivity puzzle. High-resolution mass spectrometry validates the elemental composition, and the fragmentation pattern from EI-MS offers corroborative evidence for the key functional groups. By following the protocols and interpretative guidelines outlined in this note, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the quality and success of their drug discovery and development endeavors.

References

  • IUCrData. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Sci-Hub. NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • ResearchGate. NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. [Link]

  • NMRium. Predict - NMRium demo. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??. [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. [Link]

  • University of Wisconsin-Madison. 2D NMR FOR THE CHEMIST. [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

  • Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • NMR-DB. Simulate and predict NMR spectra. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

  • University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. As a key intermediate in medicinal chemistry and drug development, achieving a high-yield, high-purity synthesis of this compound is critical. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and reliable method is the Vilsmeier-Haack reaction .[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the Boc-protected 3,4-dihydroquinoline. The starting material, Tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, possesses an activated aromatic ring due to the electron-donating nature of the nitrogen atom, making it an ideal substrate for this transformation. The reaction typically utilizes a pre-formed or in situ generated Vilsmeier reagent from phosphorus oxychloride (POCl₃) and an anhydrous amide solvent, most commonly N,N-dimethylformamide (DMF).[3][4]

Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?

Certainly. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a dichlorophosphate anion and the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich dihydroquinoline ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C6 position (para to the activating nitrogen atom), which is both electronically favored and sterically accessible. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[3]

Vilsmeier_Mechanism cluster_reagent_formation Stage 1: Vilsmeier Reagent Formation cluster_formylation Stage 2: Formylation & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct Attack POCl3 POCl₃ POCl3->Adduct Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Reagent Elimination Iminium_Salt Iminium Salt Intermediate Reagent->Iminium_Salt Substrate Boc-3,4-dihydroquinoline Substrate->Iminium_Salt Electrophilic Attack Product Target Aldehyde Iminium_Salt->Product Hydrolysis H2O H₂O (Workup) H2O->Product Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Path Start Reaction Start Check_TLC Monitor by TLC after 2h Start->Check_TLC Incomplete Starting Material Remains? Check_TLC->Incomplete Yes_Incomplete Yes Incomplete->Yes_Incomplete Yes No_Incomplete No Incomplete->No_Incomplete No Increase_Temp Increase Temp to 40-60°C Yes_Incomplete->Increase_Temp Workup Proceed to Workup No_Incomplete->Workup Increase_Temp->Check_TLC Continue Monitoring Check_Reagents Check Reagent Quality (Anhydrous?) Increase_Temp->Check_Reagents Increase_Equiv Increase POCl₃ Equiv. Check_Reagents->Increase_Equiv

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of tetrahydroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-H activation reaction. Here, we move beyond simple protocols to dissect the intricate mechanistic pathways, troubleshoot common side reactions, and provide actionable solutions to optimize your synthetic outcomes.

Core Concepts: The Vilsmeier-Haack Reaction on the Tetrahydroquinoline Scaffold

The Vilsmeier-Haack (V-H) reaction is a cornerstone method for formylating electron-rich aromatic systems.[1][2][3] The tetrahydroquinoline (THQ) ring system is an excellent substrate due to the potent electron-donating nature of the cyclic secondary or tertiary amine, which strongly activates the fused benzene ring towards electrophilic aromatic substitution.

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, the "Vilsmeier reagent".[4][5]

  • Electrophilic Attack & Hydrolysis: The electron-rich C6 or C8 position of the THQ ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aryl aldehyde.[2][6]

The primary desired reaction is C6-formylation, driven by the para-directing effect of the nitrogen atom. However, the nucleophilicity of the nitrogen atom and the potential for oxidation create pathways to several undesired side products.

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->V_Reagent + POCl₃ POCl3 POCl₃ THQ Tetrahydroquinoline (THQ) V_Reagent->THQ Reaction with Substrate Iminium_Intermediate Iminium Salt Intermediate THQ->Iminium_Intermediate Electrophilic Attack Aldehyde 6-Formyl-THQ (Product) Iminium_Intermediate->Aldehyde Hydrolysis H2O H₂O Workup Side_Reactions cluster_products Reaction Products THQ Tetrahydroquinoline (THQ) Desired Desired Product 6-Formyl-THQ THQ->Desired C6-Attack (Desired Pathway) N_Formyl Side Product A N-Formyl-THQ THQ->N_Formyl N-Attack Aromatized Side Product B 6-Formyl-Quinoline THQ->Aromatized Oxidation/ Dehydrogenation VR Vilsmeier Reagent Diformyl Side Product C 6,8-Diformyl-THQ Desired->Diformyl Over-reaction

Caption: Competing reaction pathways in the Vilsmeier-Haack formylation of THQ.

Question 3: My isolated product is a dark, impure oil, and the yield is low after chromatography. How can I improve the workup and purification?

Answer: A challenging workup often results from incomplete hydrolysis of the iminium intermediate or the formation of colored byproducts.

  • Cause A: Incomplete Hydrolysis. The iminium salt intermediate must be fully hydrolyzed to the aldehyde.

    • Solution: The standard workup involves pouring the cooled reaction mixture into a vigorously stirred mixture of ice and water. [7]After the initial quench, it is often beneficial to stir the aqueous mixture for a period (e.g., 1-2 hours) or gently heat it (e.g., to 40-50 °C) to ensure complete hydrolysis. Subsequently, basifying the solution with aqueous NaOH or Na₂CO₃ to a pH of 8-9 will neutralize acids and precipitate the product.

  • Cause B: Formation of Polymeric/Colored Impurities. High temperatures or residual acids can lead to the formation of intractable materials.

    • Solution: During neutralization and workup, maintain a low temperature to prevent localized heating, which can generate impurities. [7]If the product is an oil, ensure efficient extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). A wash with a mild reducing agent solution (e.g., aqueous sodium bisulfite) can sometimes help decolorize the organic layer. For purification, column chromatography on silica gel is standard. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.

Optimized General Protocol

This protocol for the formylation of N-methyl-1,2,3,4-tetrahydroquinoline serves as a robust starting point.

1. Vilsmeier Reagent Formation:

  • To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equiv.).

  • Cool the flask to 0 °C using an ice bath.

  • Add POCl₃ (1.2 equiv.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting colorless to pale-yellow solution at 0 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve N-methyl-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete in 2-6 hours.

3. Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice (approx. 10 g per 1 g of substrate) with vigorous stirring.

  • Stir the aqueous slurry for 1 hour at room temperature.

  • Basify the mixture to pH 8-9 by the slow addition of 2M aqueous NaOH solution, keeping the temperature below 20 °C.

  • Extract the product with ethyl acetate (3 x volume of reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

ParameterRecommended ConditionRationale / Troubleshooting Link
Solvent Anhydrous DMF, DCEAnhydrous conditions are critical (Q1). DCE can modify selectivity (Q2A).
Reagent Ratio (POCl₃:DMF) 1:2 to 1:3Ensures complete formation of the Vilsmeier reagent.
V-Reagent:Substrate 1.2 - 2.0 equivalentsUse lower end for activated rings to prevent diformylation (Q2C).
Temperature 0 °C (reagent formation), 50-80 °C (reaction)Balances reagent stability with reaction rate (Q1B). Avoids aromatization (Q2B).
Workup Ice quench, then basifyEnsures complete hydrolysis and neutralizes corrosive reagents (Q3).

Frequently Asked Questions (FAQs)

  • Q: Why is C6 the major regioisomer instead of C8?

    • A: The nitrogen atom is a strong ortho, para-director. The C6 position is para to the nitrogen, making it the most electronically activated and sterically accessible site for electrophilic attack. The C8 position is ortho but is sterically hindered by the fused aliphatic ring.

  • Q: Can I use other amides besides DMF?

    • A: Yes. Using N-methylformanilide can introduce a formyl group. Using other N,N-dialkylamides (e.g., N,N-diethylacetamide) can lead to the introduction of a ketone (acylation), although this is generally less efficient than dedicated acylation methods. [1]

  • Q: Is this reaction scalable for pharmaceutical manufacturing?

    • A: Yes, the Vilsmeier-Haack reaction is widely used in industry. However, the use of POCl₃ requires careful engineering controls due to its corrosivity and reactivity with water. Quenching and workup procedures must be carefully designed to manage the exotherm and the release of HCl gas.

References

Sources

Technical Support Center: Purification of 6-formyl-Boc-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-formyl-Boc-tetrahydroquinoline. This molecule, a key intermediate in medicinal chemistry, often presents unique purification challenges following its synthesis, typically via a Vilsmeier-Haack reaction or similar formylation methods.[1][2] The presence of both a moderately polar aldehyde and a bulky, nonpolar Boc-protecting group on the tetrahydroquinoline scaffold necessitates a carefully optimized column chromatography strategy. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent system (eluent) for purifying 6-formyl-Boc-tetrahydroquinoline on a silica gel column?

Answer: The key is to find a solvent system that provides good separation between your desired product and impurities on a Thin Layer Chromatography (TLC) plate before you even pack your column. The goal is to achieve a retention factor (Rf) for the 6-formyl-Boc-tetrahydroquinoline of approximately 0.25-0.35.[3] This Rf value typically provides the best balance for good separation on a column without requiring an excessively long elution time.

  • Starting Point: For compounds with moderate polarity like this, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is the standard choice.[4][5] Begin with a low-polarity mixture, such as 9:1 Hexanes:Ethyl Acetate.

  • Optimization: Run TLC plates with solvent systems of increasing polarity (e.g., 8:2, 7:3 Hexanes:EtOAc). Observe the separation. Your target product should move off the baseline, but not travel with the solvent front.

  • Common Impurities: The starting material, Boc-tetrahydroquinoline, is significantly less polar and will have a much higher Rf. Unreacted Vilsmeier reagent byproducts or over-formylated species can also be present.[6] If you notice streaking, especially for baseline spots, it may indicate the presence of highly polar impurities or potential decomposition.

Q2: My compound has poor solubility in the chosen eluent. How should I load it onto the column?

Answer: This is a frequent issue, as the optimal eluent for separation is often not the best for dissolution. Loading a poorly soluble compound dissolved in a strong solvent (like pure Dichloromethane or Acetone) directly onto the column will ruin the separation. The strong solvent will carry your compound in a diffuse band, negating the careful equilibration of your column.

The authoritative and recommended solution is Dry Loading .[7]

Dry Loading Protocol:

  • Dissolve your crude 6-formyl-Boc-tetrahydroquinoline in a minimal amount of a volatile solvent in which it is soluble (e.g., Dichloromethane).

  • Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to this solution in a round-bottom flask.[7]

  • Gently swirl the flask to create a slurry, ensuring the silica is fully wetted.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Carefully layer this powder on top of your packed column. This technique ensures that your compound is introduced to the column in a very narrow, concentrated band, leading to superior separation.[7]

Troubleshooting Guide: Common Purification Problems

Q3: My product seems to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

Answer: Aldehyd-containing compounds can be sensitive to the acidic nature of standard silica gel.[4] This can lead to side reactions, visible as streaking on TLC or the appearance of new, unexpected spots during the column run.

Confirmation - The Silica Stability Test (2D TLC):

  • Spot your crude material on a TLC plate.

  • Run the plate in your chosen solvent system as you normally would.

  • After the first elution, remove the plate, let it dry completely, but do not visualize it.

  • Rotate the plate 90 degrees and re-elute it using the same solvent system.

  • Visualize the plate. If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If new spots appear that are not on this diagonal, it indicates decomposition occurred on the silica plate between the two runs.[8]

Solutions:

  • Deactivate the Silica: The most common solution is to neutralize the acidic silica gel. This can be done by adding a small amount of a non-nucleophilic base, like triethylamine (Et₃N), to your eluent system (typically 0.5-1% by volume).[3] Run a quick TLC with the new amine-containing eluent to ensure it doesn't drastically alter your Rf values before committing to the column.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[8] However, be aware that the elution profile will be different, and you must re-optimize your solvent system using TLC with the new stationary phase.

Q4: The separation looked great on my TLC plate, but all my column fractions are mixed. What went wrong?

Answer: This frustrating scenario usually points to a technical error in column packing or sample loading, assuming your compound is stable.[8]

Causality & Solutions:

  • Poor Column Packing: Air bubbles or channels in the silica bed will cause the solvent to flow unevenly, leading to broad, mixed bands instead of sharp, separated ones. Always pack your column as a slurry and ensure a uniform, compact bed before loading your sample.

  • Overloading the Column: There is a limit to how much material a column can effectively separate. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by mass. Overloading leads to broad bands that overlap, resulting in poor separation.

  • Loading in Too Much Solvent: The sample should be loaded in the absolute minimum volume of solvent possible.[7] Using too much solvent creates a very wide initial band. If solubility is an issue, always opt for the dry loading method described in Q2.[7]

  • Disturbing the Silica Bed: When adding the sample or fresh eluent, it is critical not to disturb the flat top surface of the silica. Pipette liquids slowly down the side of the column glass. Adding a thin layer of sand (2-5 mm) on top of the silica after packing can help protect the surface.[7]

Q5: My compound is eluting with a long "tail," smearing across many fractions. How do I get sharper peaks?

Answer: Tailing is often caused by a compound interacting too strongly or in multiple ways with the stationary phase.

Causality & Solutions:

  • Acid/Base Interactions: As mentioned, the acidic nature of silica can interact with the lone pair on the tetrahydroquinoline nitrogen. Adding 0.5-1% triethylamine to the eluent can often resolve this by competing for the acidic sites on the silica.[3]

  • Solvent Polarity Issues: Sometimes, the chosen eluent is not strong enough to fully move the compound along, causing it to lag behind. Once your product starts to elute, you can try slightly increasing the polarity of the eluent (e.g., from 15% EtOAc to 20% EtOAc in hexanes) to push it off the column more quickly and sharpen the band.[8] This is known as a "step gradient."

ProblemPotential CauseRecommended Solution
No Elution Eluent is not polar enough.Increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.
Decomposition Compound is sensitive to acidic silica gel.Test for stability with 2D TLC.[8] If unstable, add 0.5-1% triethylamine to the eluent or switch to a neutral stationary phase like alumina.[3]
Poor Separation Column overloading, poor packing, or improper sample loading.Use a crude:silica ratio of 1:30 or higher. Ensure a well-packed, homogenous column bed. Use the dry loading technique for samples with low solubility in the eluent.[7]
Tailing/Streaking Acidic sites on silica interacting with the compound.Add 0.5-1% triethylamine to the eluent to neutralize the silica surface.[3]

Experimental Protocols & Visualizations

Protocol 1: TLC Analysis and Solvent System Optimization
  • Prepare several eluent mixtures (e.g., 95:5, 90:10, 85:15 Hexanes:Ethyl Acetate) in separate TLC developing chambers. Place a piece of filter paper in each to saturate the chamber atmosphere.[5]

  • Dissolve a tiny amount of your crude product in a few drops of a solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved crude material onto the baseline of several TLC plates.

  • Place one plate in each chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plates and immediately mark the solvent front with a pencil.

  • Visualize the spots using a UV lamp (254 nm). Circle any visible spots.

  • Calculate the Rf value for the main product spot in each solvent system. Select the system that gives an Rf of ~0.3 for column chromatography.[3]

Protocol 2: Column Chromatography Purification
  • Packing: Prepare a slurry of silica gel in your chosen low-polarity eluent. Pour the slurry into your column and use gentle air pressure or gravity to pack it into a firm, uniform bed. Ensure there are no air bubbles.

  • Equilibration: Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Loading: Prepare your sample for dry loading as described in Q2. Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer. Gently add a protective layer of sand on top.[7]

  • Elution: Carefully add your eluent to the column. Use gentle air pressure to begin eluting the sample, collecting fractions in test tubes.

  • Monitoring: Spot every few fractions onto a TLC plate to track the elution of your product.

  • Gradient (Optional): If your product is eluting too slowly, you can perform a step gradient by carefully switching to a slightly more polar eluent mixture once all less polar impurities have been washed off the column.[8]

  • Combine & Concentrate: Once the separation is complete, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield your purified 6-formyl-Boc-tetrahydroquinoline.

Visual Workflow for Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification TLC 1. TLC Analysis (Solvent Optimization) Pack 2. Pack Column (Slurry Method) DryLoad 3. Prepare Sample (Dry Loading) Load 4. Load Sample onto Column DryLoad->Load Elute 5. Elute with Solvent & Collect Fractions Monitor 6. Monitor Fractions by TLC Elute->Monitor Monitor->Elute Adjust Polarity if Needed Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: Workflow for purifying 6-formyl-Boc-tetrahydroquinoline.

Troubleshooting Decision Tree

G Start Problem with Column? Q_Separation Poor Separation? Start->Q_Separation Q_Elution No/Slow Elution? Start->Q_Elution Q_Decomp Decomposition? Start->Q_Decomp Sol_Overload Check Loading/Packing Use Dry Load Method Q_Separation->Sol_Overload Yes Sol_Polarity Increase Eluent Polarity Q_Elution->Sol_Polarity Yes Sol_Deactivate Add Et3N to Eluent Use Alumina Q_Decomp->Sol_Deactivate Yes

Caption: Decision tree for chromatography troubleshooting.

References

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage . Biovanix Chromatography. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . (2012-08-07). ChemistryViews. [Link]

  • VanVeller Lab Resources . University of Washington, Department of Chemistry. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015-12-03). ResearchGate. [Link]

  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands . PubMed Central. [Link]

  • LC Chromatography Troubleshooting Guide . (2023-11-03). HALO Columns. [Link]

  • Tetrahydroquinoline synthesis . Organic Chemistry Portal. [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides . The Royal Society of Chemistry. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. [Link]

  • Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect . (2016). ResearchGate. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides . (2013). SCIRP. [Link]

  • Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives . (2004). MDPI. [Link]

  • Vilsmeier-Haack Reaction . J&K Scientific LLC. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Boc Protection of Dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Boc protection of dihydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Here, we move beyond generic protocols to explore the nuances of solvent and reagent selection tailored to the specific chemical properties of dihydroquinoline scaffolds.

Introduction: The Subtleties of Dihydroquinoline Protection

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and heterocyclic chemistry, due to its stability under various conditions and its facile, acid-labile removal.[1] The protection of the secondary amine in the dihydroquinoline ring system is a critical step in the synthesis of many pharmacologically active molecules. However, the reactivity of the nitrogen atom in dihydroquinolines can be significantly influenced by substituents on the aromatic ring and the steric environment around the nitrogen, making the optimization of reaction conditions, especially the choice of solvent, a non-trivial task.

This guide will provide a detailed exploration of the factors influencing the Boc protection of dihydroquinolines, offering practical, evidence-based solutions to common challenges encountered in the laboratory.

Core Principles: The Mechanism of Boc Protection

The reaction proceeds via a nucleophilic attack of the dihydroquinoline nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This anion subsequently breaks down into the stable byproducts carbon dioxide and tert-butoxide.[2] The tert-butoxide is a strong enough base to deprotonate the now-protonated dihydroquinoline nitrogen, yielding the final N-Boc protected product and tert-butanol.[3]

While the reaction can proceed without an external base, one is often added to accelerate the reaction by deprotonating the dihydroquinoline nitrogen, increasing its nucleophilicity.[4] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and 4-(dimethylamino)pyridine (DMAP).[4]

Frequently Asked Questions (FAQs)

Q1: My Boc protection of 2,3-dihydroquinoline is sluggish or incomplete. What are the first troubleshooting steps?

A1: Incomplete reactions are often due to either insufficient reactivity of the dihydroquinoline or suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Increase the stoichiometry of Boc₂O: A common starting point is to use 1.1-1.5 equivalents of Boc anhydride. Increasing this to 2-3 equivalents can often drive the reaction to completion.[4]

  • Introduce or change the base: If you are running the reaction without a base, consider adding one. Triethylamine (TEA) is a good first choice. If TEA is ineffective, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used. For particularly unreactive dihydroquinolines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4][5]

  • Elevate the reaction temperature: Many Boc protections are run at room temperature. Gently heating the reaction to 40-50 °C can increase the reaction rate.[4]

  • Re-evaluate your solvent choice: Ensure your dihydroquinoline is fully soluble in the chosen solvent. If not, consider switching to a more suitable solvent (see the Solvent Selection Guide below).

Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

A2: Side product formation can arise from several sources:

  • Reaction with other nucleophilic groups: If your dihydroquinoline contains other nucleophilic functional groups (e.g., hydroxyl, primary amines), these can also react with Boc₂O. While amines are generally more nucleophilic than alcohols, competitive protection can occur.[6] To address this, consider a protection strategy for the other functional groups prior to Boc protection of the dihydroquinoline nitrogen.

  • DMAP-catalyzed side reactions: While DMAP is an excellent catalyst, it can also promote unwanted side reactions, especially at higher concentrations or temperatures.[5] If you suspect DMAP is the cause, try reducing its concentration or running the reaction at a lower temperature.

  • Formation of a mixed anhydride: In the presence of carboxylic acids, Boc₂O can form a mixed anhydride, which can then react with the dihydroquinoline to form an amide dimer. This is particularly relevant for dihydroquinolines bearing a carboxylic acid moiety. Running the reaction in an aqueous basic solution can hydrolyze the mixed anhydride and prevent this side reaction.[7]

Q3: My dihydroquinoline starting material is poorly soluble in common organic solvents. What are my options?

A3: Poor solubility is a common challenge. Here are several strategies to overcome this:

  • Solvent screening: Experiment with a range of solvents with varying polarities. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dioxane are good starting points.[4] For more polar substrates, consider using a mixture of solvents, such as THF/water or dioxane/water.[4][8]

  • Solvent-free conditions: In some cases, running the reaction neat (solvent-free) can be highly effective, especially with a solid-supported catalyst.[9][10]

  • Use of a phase-transfer catalyst: For biphasic systems (e.g., DCM/water), a phase-transfer catalyst can facilitate the reaction between the water-soluble and organic-soluble components.

In-Depth Troubleshooting Guide

Scenario 1: Incomplete reaction with an electron-deficient dihydroquinoline.
  • Problem: You are attempting to Boc-protect a dihydroquinoline with a strong electron-withdrawing group (e.g., -NO₂, -CN) on the aromatic ring. The reaction is slow and gives a low yield.

  • Causality: Electron-withdrawing groups decrease the electron density on the aromatic ring and, by extension, the nucleophilicity of the nitrogen atom, making it less reactive towards Boc₂O.[9]

  • Solutions:

    • Employ a stronger base/catalyst system: Use a combination of a hindered base like DIPEA and a catalytic amount of DMAP to maximize the nucleophilicity of the nitrogen.

    • Increase reaction temperature: Cautiously increase the reaction temperature to provide the necessary activation energy.

    • Consider a more reactive Boc-donating reagent: While Boc₂O is standard, other reagents like BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) can be more effective for less reactive amines.[8]

Scenario 2: Steric hindrance around the nitrogen atom.
  • Problem: Your dihydroquinoline is substituted at the 2- or 8-position, creating steric hindrance around the nitrogen atom and impeding the approach of the bulky Boc₂O.

  • Causality: The large tert-butyl group of the Boc anhydride is sensitive to steric hindrance, which can significantly slow down or even prevent the reaction.

  • Solutions:

    • Prolonged reaction time and elevated temperature: Allow the reaction to proceed for an extended period (24-48 hours) at a moderately elevated temperature.

    • Use of a less sterically demanding base: A smaller base like triethylamine might be more effective than a bulkier one like DIPEA in this context.

    • High-pressure conditions: In extreme cases, applying high pressure can help overcome the activation barrier associated with steric hindrance.

Solvent Selection Guide

The choice of solvent is critical for a successful Boc protection reaction. The ideal solvent should fully dissolve the dihydroquinoline starting material and be inert to the reaction conditions.

SolventPolarityProperties and Recommendations
Dichloromethane (DCM) Aprotic, moderately polarAn excellent general-purpose solvent for many Boc protections. Good solubility for a wide range of organic compounds.[4]
Tetrahydrofuran (THF) Aprotic, polarAnother good general-purpose solvent. Its slightly higher polarity compared to DCM can be beneficial for more polar substrates.[4]
Acetonitrile (ACN) Aprotic, polarA more polar aprotic solvent that can be useful for dihydroquinolines with polar substituents.[4]
Dioxane Aprotic, moderately polarOften used in combination with water for substrates with poor solubility in purely organic solvents.[4][8]
Methanol (MeOH) Protic, polarCan be used, but caution is advised as it can potentially react with Boc₂O, especially in the presence of a strong base.[4]
Water Protic, highly polarUsed in biphasic systems or as a co-solvent for highly polar or ionic dihydroquinolines. Often used with a base like NaOH or NaHCO₃.[4][7]
Solvent-Free -An environmentally friendly option that can be surprisingly effective. The reaction is typically performed by mixing the neat reagents, sometimes with gentle heating.[9]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Dihydroquinoline
  • To a solution of the dihydroquinoline (1.0 eq) in dichloromethane (DCM, 0.1-0.5 M), add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Protection of a Poorly Soluble or Unreactive Dihydroquinoline
  • To a solution of the dihydroquinoline (1.0 eq) in a 1:1 mixture of dioxane and water (0.1 M), add sodium hydroxide (2.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and stir vigorously at room temperature.

  • If the reaction is sluggish, add a catalytic amount of DMAP (0.1 eq) and continue stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

General Boc Protection Workflow

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Dihydroquinoline in appropriate solvent B Add Base (e.g., TEA, DIPEA) A->B C Add Boc₂O B->C D Stir at RT or heat C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F Reaction Complete G Dry & Concentrate F->G H Column Chromatography G->H I Pure N-Boc Dihydroquinoline H->I

Caption: A generalized workflow for the Boc protection of dihydroquinolines.

Troubleshooting Logic for Incomplete Reactions

Troubleshooting_Workflow Start Incomplete Reaction Check_Reagents Check Reagent Stoichiometry (Boc₂O, Base) Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Stoichiometry OK Success Reaction Complete Check_Reagents->Success Adjusted Change_Solvent Change Solvent Increase_Temp->Change_Solvent No Improvement Increase_Temp->Success Improved Add_Catalyst Add Catalyst (DMAP) Change_Solvent->Add_Catalyst No Improvement Change_Solvent->Success Improved Add_Catalyst->Success Improved

Sources

Technical Support Center: Chemoselective Reduction of 6-Formyl Dihydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the selective reduction of the 6-formyl group in dihydroquinolines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in overcoming common challenges in your synthetic workflows. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this guide to explain the causality behind experimental choices and provide self-validating protocols.

Troubleshooting Guide & FAQs

Here, we address specific issues that you may encounter during the reduction of 6-formyl dihydroquinolines. Our goal is to help you navigate these challenges and achieve your desired product with high yield and purity.

Q1: My reaction is resulting in the complete reduction of the 6-formyl group to a methyl group. Why is this happening and how can I prevent it?

A1: Understanding the Cause of Over-reduction

The conversion of a formyl group to a methyl group is a classic example of over-reduction. This typically occurs when the reducing agent is too strong or the reaction conditions are too harsh. Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are generally not selective for the reduction of an aldehyde to an alcohol in the presence of other reducible functional groups and can readily reduce the intermediate alcohol to the corresponding alkane.[1][2]

The mechanism proceeds in two stages:

  • Reduction to the alcohol: The aldehyde is first reduced to a primary alcohol.

  • Reduction of the alcohol: Under forcing conditions, the benzylic alcohol can be further reduced to the methyl group.

Troubleshooting Strategies to Prevent Over-reduction:

  • Choice of Reducing Agent: Switch to a milder reducing agent. Sodium borohydride (NaBH₄) is a good starting point as it is generally chemoselective for aldehydes and ketones and will not reduce esters or amides under normal conditions.[3][4] For even greater control, consider specialized reducing agents discussed in the following sections.

  • Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of over-reduction. Running the reaction at 0 °C or even -78 °C can often halt the reaction at the alcohol stage.

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the reducing agent. An excess of a powerful reducing agent will drive the reaction towards the fully reduced product.

Q2: I'm observing a mixture of the desired 6-hydroxymethyl-dihydroquinoline, unreacted starting material, and the over-reduced 6-methyl-dihydroquinoline. How can I improve selectivity for the alcohol?

A2: Fine-Tuning Reaction Conditions for Enhanced Selectivity

Achieving high selectivity for the desired alcohol requires a careful balance of reactivity. A mixture of products indicates that the reaction is not proceeding cleanly to the desired intermediate.

Strategies for Improving Selectivity:

  • Employ a Chemoselective Reducing System: The Luche reduction, which utilizes Sodium Borohydride (NaBH₄) in the presence of a Lanthanide salt like Cerium(III) chloride (CeCl₃), is an excellent method for the selective 1,2-reduction of α,β-unsaturated ketones and can be highly effective for the chemoselective reduction of aldehydes.[5][6][7][8] The cerium salt activates the carbonyl group towards nucleophilic attack by the hydride.[6][7]

  • Catalytic Transfer Hydrogenation (CTH): This method offers a mild and selective alternative to metal hydrides. CTH typically employs a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst.[9][10][11] Ruthenium and Nickel-based catalysts have shown high efficiency in the transfer hydrogenation of aromatic aldehydes.[9][12] This approach often avoids the harsh conditions that lead to over-reduction.

  • Protecting Group Strategy: If other methods fail to provide the desired selectivity, consider protecting the formyl group. The aldehyde can be converted to an acetal, which is stable to many reducing agents.[13][14][15][16] After the desired reduction on another part of the molecule is complete, the acetal can be easily removed by hydrolysis with aqueous acid to regenerate the aldehyde.[13][15]

Workflow for Selecting a Troubleshooting Strategy

G start Over-reduction or Mixture of Products Observed reagent Is a strong reducing agent (e.g., LiAlH4) being used? start->reagent mild_reagent Switch to a milder reagent (e.g., NaBH4) reagent->mild_reagent Yes conditions Are reaction conditions (temp, stoichiometry) optimized? reagent->conditions No analyze Analyze reaction progress by TLC/LC-MS mild_reagent->analyze luche Consider Luche Reduction (NaBH4, CeCl3) for enhanced selectivity cth Explore Catalytic Transfer Hydrogenation (CTH) luche->cth Still issues? luche->analyze protect Implement a protecting group strategy (e.g., acetal formation) cth->protect Still issues? cth->analyze protect->analyze conditions->luche Yes optimize Optimize temperature (lower) and stoichiometry (near 1:1) conditions->optimize No optimize->analyze analyze->reagent Over-reduction persists success Desired 6-hydroxymethyl-dihydroquinoline obtained analyze->success Selective reduction achieved

Caption: Decision-making workflow for troubleshooting over-reduction.

Q3: My dihydroquinoline substrate is unstable under the reduction conditions, leading to decomposition or side reactions. What can I do?

A3: Addressing Substrate Stability

Dihydroquinolines can be sensitive to both acidic and basic conditions, as well as oxidative environments. The choice of reagents and workup procedures is critical to maintaining the integrity of the core structure.

Strategies to Mitigate Substrate Decomposition:

  • pH Control: If using NaBH₄ in an aqueous or alcoholic solvent, ensure the pH is controlled. The reaction is often run in the presence of a mild base to prevent the acidic workup from causing decomposition.[17]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich dihydroquinoline ring.

  • Temperature Control: As mentioned previously, lower temperatures can not only improve selectivity but also minimize decomposition pathways.

  • Workup Procedure: A careful workup is crucial. Quench the reaction at low temperature and use a buffered aqueous solution for extraction if your compound is pH-sensitive.

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride

This protocol outlines a general procedure for the selective reduction of a 6-formyl dihydroquinoline to the corresponding alcohol using NaBH₄.

Materials:

  • 6-formyl dihydroquinoline derivative

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 6-formyl dihydroquinoline (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Luche Reduction for Enhanced Selectivity

This protocol is adapted for substrates where over-reduction or low selectivity is observed with NaBH₄ alone.[5][6][8]

Materials:

  • 6-formyl dihydroquinoline derivative

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 6-formyl dihydroquinoline (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in MeOH at room temperature.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.1 eq) in one portion. Vigorous gas evolution may be observed.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within 30 minutes.

  • Quench the reaction by adding deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the MeOH.

  • Extract the aqueous residue with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Comparison of Reducing Agents
Reducing Agent/SystemStrengthCommon SolventsTypical TemperatureKey AdvantagesPotential Issues
LiAlH₄ Very StrongTHF, Et₂O0 °C to refluxHighly reactiveLack of selectivity, over-reduction
NaBH₄ MildMeOH, EtOH, H₂O-10 °C to RTGood chemoselectivity for aldehydes/ketones[3][18]Can still cause over-reduction in some cases
NaBH₄ / CeCl₃ (Luche) MildMeOH, EtOH-78 °C to 0 °CExcellent chemoselectivity, suppresses 1,4-addition[5][7]Requires stoichiometric lanthanide salt
CTH (e.g., Ru-catalyst, IPA) MildIsopropanol (IPA)RT to 80 °CHigh selectivity, mild conditions[12]Catalyst may require specific handling

Reaction Pathway Visualization

G cluster_0 Desired Pathway cluster_1 Over-reduction Pathway Start 6-Formyl Dihydroquinoline Alcohol 6-Hydroxymethyl Dihydroquinoline Start->Alcohol Mild/Selective Reduction (e.g., NaBH4, Luche, CTH) Start_over 6-Formyl Dihydroquinoline Alcohol_over 6-Hydroxymethyl Dihydroquinoline Start_over->Alcohol_over Strong Reduction (e.g., LiAlH4) Methyl 6-Methyl Dihydroquinoline Alcohol_over->Methyl Further Reduction

Sources

Challenges in scaling up dihydroquinoline synthesis for industrial production

Author: BenchChem Technical Support Team. Date: February 2026

Dihydroquinoline Synthesis Scale-Up & Troubleshooting Center

Welcome to the Technical Support Center for dihydroquinoline synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning dihydroquinoline synthesis from the laboratory to industrial production. Dihydroquinolines are crucial heterocyclic scaffolds in medicinal chemistry and materials science, but their large-scale synthesis presents unique challenges.[1][2] This resource provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up dihydroquinoline synthesis from bench to industrial scale?

A1: The main challenges stem from ensuring process consistency, managing safety, and controlling costs.[3] Key issues include:

  • Reaction Energetics: Exothermic reactions, common in syntheses like the Skraup or Doebner-von Miller, can be managed in a lab flask but pose a significant thermal runaway risk in a large reactor.[4] Heat transfer efficiency decreases as vessel size increases, making precise temperature control critical.[3]

  • Mixing and Mass Transfer: What works in a small, magnetically stirred flask may not be effective in a large, mechanically stirred reactor. Inefficient mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, inconsistent product quality and yield.[3]

  • Byproduct Formation: Side reactions that are negligible at the gram scale can become significant at the kilogram scale, complicating purification and reducing overall yield.[5]

  • Safety and Handling: Large quantities of hazardous reagents and solvents increase the risk of spills, fires, and toxic exposure.[4][6]

  • Regulatory Compliance: Industrial production must adhere to Good Manufacturing Practices (GMP), requiring extensive documentation and process validation to ensure product consistency and safety.[3]

Q2: Which synthetic routes for dihydroquinolines are most amenable to industrial scale-up?

A2: While numerous methods exist, traditional named reactions are often the workhorses of industrial synthesis due to their use of readily available, inexpensive starting materials.[7][8]

  • Doebner-von Miller Reaction: This is a highly versatile method involving the reaction of an aniline with α,β-unsaturated aldehydes or ketones. It is frequently used industrially, but the mechanism can be complex, sometimes involving fragmentation-recombination pathways that can affect product distribution.[9][10]

  • Catalytic Hydrogenation/Transfer Hydrogenation of Quinolines: This is a direct and often clean method for producing 1,2-dihydroquinolines and 1,2,3,4-tetrahydroquinolines.[11][12] The primary challenge on a large scale is catalyst handling (filtration, recovery, deactivation) and ensuring chemoselectivity to avoid over-reduction.[11][13][14]

  • Skraup Synthesis: While classic, the Skraup reaction (aniline, glycerol, sulfuric acid, and an oxidizing agent) is notoriously exothermic and can be hazardous on a large scale without specialized equipment for heat management.[15][16]

Q3: How can Process Analytical Technology (PAT) be implemented to improve scale-up?

A3: PAT involves using in-situ analytical tools to monitor reaction parameters in real-time, providing a deeper understanding and control of the process.[17][18] For dihydroquinoline synthesis, PAT can be invaluable:

  • Real-time Reaction Monitoring: In-situ probes like FTIR or Raman spectroscopy can track the consumption of starting materials and the formation of the dihydroquinoline product and key intermediates.[19][20] This allows for precise determination of reaction endpoints, preventing unnecessary heating or extended reaction times that can lead to byproduct formation.[5]

  • Impurity Detection: Real-time monitoring can detect the emergence of unexpected byproducts, allowing for immediate process adjustments.[21]

  • Enhanced Safety: By monitoring reaction kinetics and heat flow, operators can detect the onset of a thermal runaway event much earlier than with traditional temperature probes alone.[20]

Troubleshooting Guide: Reaction & Process Issues

This section addresses specific problems encountered during the scale-up of dihydroquinoline synthesis in a question-and-answer format.

Problem 1: Low or Inconsistent Product Yield

Q: My lab-scale synthesis (10g) consistently gives an 85% yield, but on the pilot scale (10kg), the yield has dropped to 55-60% with significant batch-to-batch variability. What are the likely causes and how can I troubleshoot this?

A: This is a classic scale-up problem often rooted in physical process parameters rather than the underlying chemistry. The drop in yield is likely due to issues with heat and mass transfer.

Causality: As the reactor volume increases, the surface-area-to-volume ratio decreases. This severely limits the rate of heat removal. If your reaction is exothermic, the internal temperature of the large reactor is likely much higher than what you measured in the lab, leading to thermal degradation of reactants or products and promoting side reactions.[4] Inefficient mixing can also create localized areas of high reactant concentration, further exacerbating this issue.[3]

G start Low Yield at Scale check_temp Verify Internal Temperature Profile (Use multi-point probes if possible) start->check_temp hot_spots Hot Spots Detected? check_temp->hot_spots check_mixing Evaluate Mixing Efficiency (Visual inspection, CFD modeling) poor_mixing Poor Mixing? check_mixing->poor_mixing check_reagents Confirm Reagent Stability & Purity (HPLC, Karl Fischer) reagent_issue Reagent Issue? check_reagents->reagent_issue hot_spots->check_mixing No sol_temp Adjust Addition Rate Lower Jacket Temperature hot_spots->sol_temp Yes poor_mixing->check_reagents No sol_mixing Increase Agitation Speed Change Impeller Type poor_mixing->sol_mixing Yes sol_reagent Re-purify or Source New Reagents Ensure Strict Inert Atmosphere reagent_issue->sol_reagent Yes end Yield Optimized reagent_issue->end No sol_temp->end sol_mixing->end sol_reagent->end

Caption: Troubleshooting Decision Tree for Low Product Yield.

Diagnostic & Corrective Actions:

  • Internal Temperature Monitoring: Do not rely solely on the reactor jacket temperature. Install a calibrated internal temperature probe. A significant difference between the internal and jacket temperatures confirms a heat transfer issue.[4]

  • Controlled Reagent Addition: Instead of adding reagents all at once, use a dosing pump to add the most reactive component over time. This allows the cooling system to keep up with the heat generated.

  • Mixing Study: Ensure the vortex during agitation is sufficient to pull solids from the surface and that there are no "dead zones" at the bottom of the reactor. You may need to change the agitator type (e.g., from paddle to pitched-blade turbine) or speed to improve bulk mixing.

  • Re-evaluate Solvent Choice: A solvent with a higher boiling point may offer a wider and safer operating window for temperature control.

ParameterLab Scale (100 mL flask)Pilot Scale (100 L Reactor)Key Consideration
Heat Transfer High surface area/volume ratioLow surface area/volume ratioExotherms are much harder to control.[4]
Mixing Magnetic stirrer (efficient)Mechanical agitator (potential for dead zones)Mixing efficiency may not be uniform.[3]
Addition Time ~1 minute1-2 hours (controlled dosing)Slow addition is crucial to manage heat.
Atmosphere Easy to maintain N₂ blanketRequires careful purging; leaks are more likelyDihydroquinolines can be sensitive to air oxidation.[5]
Problem 2: Increased Impurity Profile

Q: My scaled-up batch shows several new impurities on the HPLC that were not present in the lab. The main product peak is also broader. What's going on?

A: The new impurities are likely a result of side reactions favored by the higher temperatures and longer reaction times inherent in a large-scale process. The broader peak suggests the presence of closely-related, difficult-to-separate isomers or degradation products.

Causality: Many dihydroquinoline syntheses, like the Doebner-von Miller, proceed through intermediates that can participate in competing reaction pathways.[22] For example, an aniline can react with multiple molecules of an α,β-unsaturated carbonyl, leading to polymeric byproducts.[5] Dihydroquinolines themselves can be susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen, leading to the formation of colored quinoline impurities.[5]

Diagnostic & Corrective Actions:

  • Characterize Impurities: If possible, isolate and identify the major impurities by LC-MS or NMR. Knowing their structure provides crucial clues about the side reaction mechanism. For instance, an impurity with double the mass of your product might suggest a dimerization pathway.

  • Strictly Inert Atmosphere: Ensure your reactor is thoroughly purged with an inert gas like nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. This is critical to prevent oxidation.[5]

  • Optimize Reaction Time and Temperature: Use in-process controls (e.g., HPLC samples taken every hour) to determine when the reaction has reached maximum conversion. Continuing to heat the mixture after this point only serves to generate more impurities.[5]

  • Purification Strategy Re-evaluation: Simple lab-scale recrystallization may not be sufficient to remove these new impurities. Industrial purification often requires a multi-step approach.[23]

  • Initial Quench & Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding it to a cooled (10-15°C) aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Toluene, Methyl tert-butyl ether).

  • Acid Wash (Base Extraction):

    • Combine the organic layers and wash with dilute hydrochloric acid. The basic dihydroquinoline product will move into the aqueous layer as a salt, leaving non-basic impurities in the organic layer.

  • Liberation and Isolation:

    • Separate the acidic aqueous layer and cool it in an ice bath.

    • Slowly add a strong base (e.g., 40% NaOH) to make the solution alkaline (pH > 10), causing the free dihydroquinoline base to precipitate or separate as an oil.[24]

  • Final Recrystallization:

    • Filter or extract the crude product and perform a final recrystallization from a suitable solvent system (e.g., Toluene/Heptane) to achieve the desired purity.[5]

Problem 3: Catalyst Deactivation or Inefficient Hydrogenation

Q: During the catalytic hydrogenation of a quinoline to a dihydroquinoline, the reaction starts quickly but then stalls before completion. What could be causing this catalyst deactivation?

A: Catalyst deactivation in quinoline hydrogenation is a common issue and can be caused by several factors, including poisoning by reaction intermediates or products, or physical blockage of active sites.

Causality: The nitrogen atom in quinoline and its hydrogenated derivatives can act as a Lewis base and strongly adsorb to the active sites of metal catalysts (like Palladium, Platinum, or Nickel), inhibiting further catalytic activity.[14] Certain intermediates, such as o-propylaniline formed during hydrodenitrogenation side reactions, can also act as catalyst poisons.[14][25] Furthermore, if the reaction generates solid byproducts, these can physically coat the catalyst, preventing access to the active sites.

Caption: Logic Flow for Diagnosing Catalyst Deactivation.

Diagnostic & Corrective Actions:

  • Substrate Purity: Ensure the starting quinoline is free from catalyst poisons like sulfur or halogenated compounds. Even trace amounts can severely impact catalyst performance.

  • Increase Catalyst Loading: While not ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes be enough to drive the reaction to completion despite partial deactivation.

  • Change Catalyst Type: Nickel phosphide catalysts have shown excellent stability and resistance to deactivation in quinoline hydrogenation compared to traditional sulfided catalysts.[25] Earth-abundant metal catalysts, like cobalt-amido complexes, have also been developed for selective transfer hydrogenation.[11]

  • Optimize Conditions: The reaction pathway can be temperature-dependent. At lower temperatures, hydrogenation to 1,2,3,4-tetrahydroquinoline is often favored, while higher temperatures can promote different intermediates that may be more potent catalyst poisons.[14] A systematic study of the temperature and pressure effects is warranted.

References

  • Benchchem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • ResearchGate. (2023, October 26). Synthesis of Dihydroquinolines in the Twenty-First Century.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE.
  • PMC. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.
  • NIH. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
  • ResearchGate. (n.d.). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.
  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • OSTI.GOV. (1987, December 31). Causes of catalyst deactivation during quinoline hydrodenitrogenation.
  • American Chemical Society. (n.d.). A Review of Process Analytical Technology (PAT) in the U.S. Pharmaceutical Industry.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • PMC. (n.d.). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis.
  • ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • RSC Publishing. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development.
  • chemeurope.com. (n.d.). Doebner-Miller reaction.
  • MDPI. (n.d.). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.
  • YouTube. (2014, October 16). Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries – Application Webinar.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Cision PR Newswire. (2026, January 20). Top Fine Chemicals Manufacturer Expands Production Capacity to Meet Growing Global Demand.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • Semantic Scholar. (n.d.). The Most Effective Techniques of Industrial Purification Processes: A Technical Review.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.

Sources

Selective deprotection of the Boc group in polyfunctional molecules

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, chemists, and drug development professionals who navigate the complexities of multistep organic synthesis. The Boc group is a cornerstone of amine protection, valued for its stability and generally mild removal conditions.[1][2] However, achieving selective cleavage in polyfunctional molecules, where other sensitive groups are present, presents a significant challenge that can impact yield, purity, and overall synthetic efficiency.

This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices. We will address common problems in a direct question-and-answer format, offering field-proven insights and troubleshooting strategies to ensure your synthetic outcomes are both successful and reproducible.

Part 1: The Fundamentals - Mechanism and Orthogonal Strategy

A solid grasp of the underlying principles is critical before troubleshooting specific issues. This section addresses the "how" and "why" of Boc deprotection and its place in a broader synthetic strategy.

Q1: What is the precise mechanism of acid-catalyzed Boc deprotection?

Answer: The acid-catalyzed cleavage of the Boc group is a well-established E1 elimination mechanism.[1] The process unfolds in three key steps:

  • Protonation: The reaction begins with the protonation of the carbamate oxygen by a strong acid, typically trifluoroacetic acid (TFA).[3][4]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[3][4] The liberated amine is then protonated by the excess acid in the medium, forming an amine salt (e.g., a trifluoroacetate salt).[3]

It is the formation of the reactive tert-butyl cation that is the primary source of many side reactions, a topic we will explore in the troubleshooting section.[5][6][7]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation & Final Product BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc Fast H_plus H+ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Slow (Rate-Determining) tBu_cation t-Bu+ ProtonatedBoc->tBu_cation FreeAmine R-NH2 CarbamicAcid->FreeAmine Fast CO2 CO2 (gas) CarbamicAcid->CO2 AmineSalt R-NH3+ X- FreeAmine->AmineSalt Protonation caption Mechanism of acid-catalyzed Boc deprotection.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q2: What does "orthogonal protection strategy" mean, and how does the Boc group fit in?

Answer: An orthogonal protection strategy is a cornerstone of complex molecule synthesis. It involves using multiple protecting groups in a single molecule that can be removed under completely different, non-interfering conditions.[8][9][10] This allows for the selective deprotection of one functional group while others remain intact.[8][11]

The Boc group is a key player in this strategy due to its specific lability to acid.[2] It forms an orthogonal pair with:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed under basic conditions (e.g., piperidine).[2][4]

  • Cbz (benzyloxycarbonyl) group: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[4][12]

This orthogonality is crucial in solid-phase peptide synthesis (SPPS) and other multi-step syntheses where sequential modification of different amine groups is required.[2][9][13]

Orthogonal_Strategy Molecule Molecule Acid Acidic Conditions (e.g., TFA) Molecule:boc->Acid Base Basic Conditions (e.g., Piperidine) Molecule:fmoc->Base Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Molecule:cbz->Hydrogenolysis Product_Acid N-H N-Fmoc N-Cbz Acid->Product_Acid Selectively cleaves Boc Product_Base N-Boc N-H N-Cbz Base->Product_Base Selectively cleaves Fmoc Product_H2 N-Boc N-Fmoc N-H Hydrogenolysis->Product_H2 Selectively cleaves Cbz caption Orthogonal deprotection of common amine protecting groups.

Caption: Orthogonal deprotection of common amine protecting groups.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent problems encountered during Boc deprotection experiments. Each issue is presented with potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection reaction is not going to completion, even after an extended time. TLC analysis shows significant starting material remaining. What's wrong?

Answer: This is a common issue that can stem from several factors, often related to reagents, conditions, or the substrate itself.[1][14]

Potential Causes & Solutions:

  • Insufficient Acid Strength/Concentration: The efficacy of Boc cleavage is highly dependent on the acid concentration.[14][15]

    • Solution: Ensure your acid is fresh and anhydrous. Trifluoroacetic acid (TFA) is hygroscopic and can absorb water, reducing its effective strength.[1] For a standard reaction, use a 20-50% solution of TFA in an anhydrous solvent like dichloromethane (DCM).[9] If the reaction is still slow, you can incrementally increase the TFA concentration or, for very resistant substrates, use neat TFA for a short period, provided other functional groups are stable.[14]

  • Low Reaction Temperature: While many deprotections proceed smoothly at 0 °C or room temperature, these conditions can slow the reaction rate.[14]

    • Solution: If you started the reaction at 0 °C to control exotherms, allow it to warm to room temperature and monitor its progress. Gentle heating may be required for particularly stubborn substrates, but this should be approached with caution to avoid side reactions.[1]

  • Steric Hindrance: Substrates with significant steric bulk near the Boc-protected amine can hinder the approach of the acid, slowing the reaction.[14][15]

    • Solution: For sterically hindered substrates, more forcing conditions are necessary. This may involve increasing the reaction time, raising the temperature, or using a stronger acid system.[14][15]

  • Electronic Effects: The presence of electron-withdrawing groups on the substrate can destabilize the carbocation intermediate, thereby slowing down the deprotection reaction.[15]

    • Solution: Be prepared for longer reaction times or more stringent conditions when working with electron-deficient molecules. Careful monitoring by TLC or LC-MS is essential.

Issue 2: Formation of Unwanted Side Products

Question: My deprotection is complete, but I am observing significant side products, particularly new peaks in my LC-MS that correspond to an addition of 56 Da. What is happening and how can I prevent it?

Answer: The formation of side products is almost always linked to the reactive tert-butyl cation generated during the deprotection mechanism.[5][7] This potent electrophile will attack any available nucleophile on your substrate, leading to unwanted tert-butylation (+56 Da).[6][16]

Vulnerable Residues & Functional Groups:

  • Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to alkylation.[5][7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][7]

  • Cysteine (Cys) & Tyrosine (Tyr): The free thiol and activated phenolic ring are also targets for alkylation.[5][7]

  • Other Nucleophiles: Electron-rich aromatic rings, guanidino groups, and other thiols are also at risk.[6][16]

Solution: The Use of Scavengers

The most effective strategy to prevent these side reactions is to add "scavengers" to the reaction mixture.[5][7] Scavengers are nucleophilic reagents that are more reactive or present in a much higher concentration than the sensitive residues on your substrate. They act by trapping the tert-butyl cation before it can cause damage.[5][7]

Scavenger Protects Against Typical Concentration (v/v) Notes
Triisopropylsilane (TIS) General alkylation, reduces carbocation1-5%Highly effective and versatile. Also helps prevent oxidation.
Water (H₂O) General alkylation1-5%Traps the cation to form tert-butanol. Simple and effective.
Thioanisole Alkylation of Met and Trp1-5%Particularly useful for sulfur-containing and indole residues.[7]
1,2-Ethanedithiol (EDT) Alkylation of Cys and Met1-2.5%Potent scavenger for sulfur-containing amino acids.
Phenol Alkylation of Tyr2-5%Competes with the tyrosine phenolic ring for the carbocation.
Issue 3: Lack of Selectivity with Other Acid-Labile Groups

Question: My molecule contains a Boc group and a tert-butyl (tBu) ester. When I use TFA, both groups are cleaved. How can I selectively remove only the Boc group?

Answer: This is a classic selectivity challenge. While both Boc and tBu esters are acid-labile, the Boc group is generally more sensitive to acid.[6][17] Achieving selectivity requires carefully tuning the acidic conditions to be just strong enough to cleave the Boc group without affecting other, more robust acid-labile groups.

Strategies for Selective Deprotection:

  • Use Milder Acidic Conditions: Strong acids like high concentrations of TFA will often cleave most acid-labile groups.[17]

    • Solution: Consider using milder or alternative acid systems. For example, 1 M HCl in ethyl acetate has been shown to selectively remove N-Boc groups in the presence of a tert-butyl ester.[17] Other options include using dilute (10-20%) TFA or solutions of sulfuric acid in tert-butyl acetate.[17][18]

  • Employ Lewis Acids: Lewis acids can offer a different reactivity profile compared to Brønsted acids.

    • Solution: Zinc bromide (ZnBr₂) in DCM has been reported for the selective cleavage of tert-butyl esters in the presence of certain N-protecting groups, but it can also be used to selectively deprotect N-Boc groups under specific conditions.[17] Careful optimization for your specific substrate is crucial. Aluminum chloride (AlCl₃) has also been noted for selective Boc cleavage.[16]

  • Thermal Deprotection: In some cases, thermal methods can provide selectivity without the use of any acid catalyst.

    • Solution: Heating the N-Boc protected compound, sometimes in a high-boiling point solvent or under continuous flow conditions, can effect deprotection.[19][20] This method can be highly selective, as different N-Boc groups (e.g., aryl vs. alkyl) can be removed at different temperatures.[19]

Protecting Group Relative Acid Lability Typical Deprotection Conditions Selective Cleavage Conditions (vs. Boc)
Trityl (Trt) Very HighVery mild acid (e.g., 1% TFA)Not typically required, as Trt is more labile than Boc.
Boc High20-50% TFA in DCM; 4M HCl in DioxaneN/A
tert-Butyl (tBu) Ester/Ether Moderate-HighStrong acid (e.g., 50-95% TFA)Use milder conditions for Boc removal (e.g., 1M HCl/EtOAc, dilute TFA).
Cbz Low (Acid Stable)H₂, Pd/C (Hydrogenolysis)Stable to most acidic conditions used for Boc removal.[21]
Fmoc Acid Stable20% Piperidine in DMF (Base)Fully orthogonal; stable to all acidic conditions.[18]

Part 3: Key Protocols and Methodologies

To ensure reproducibility, this section provides detailed, step-by-step protocols for common procedures related to Boc deprotection.

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for most common substrates where high selectivity is not required.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (if needed): If your substrate contains sensitive residues (Trp, Met, etc.), add the appropriate scavenger(s) (e.g., 2.5% TIS and 2.5% H₂O). Stir for 2 minutes.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to reach a final concentration of 20-50% (v/v).

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS (see Protocol 2). A typical reaction time is 1-3 hours.[22]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3x). The resulting crude product is the amine trifluoroacetate salt, which can often be used directly in the next step or purified further.[1]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is a fast and effective way to determine when the deprotection is complete.[15]

  • Preparation: Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate/hexanes or DCM/methanol). The product amine will be more polar than the starting material, so it will have a lower Rf value.

  • Spotting: On a TLC plate, apply three spots:

    • SM: A dilute solution of your starting material.

    • Co: A co-spot containing both starting material and a sample from the reaction mixture.

    • Rxn: A sample taken directly from the reaction mixture.

  • Development: Place the plate in the prepared chamber and allow the eluent to run up the plate.

  • Visualization:

    • First, visualize the plate under a UV lamp if your compounds are UV-active.

    • Next, stain the plate with a ninhydrin solution and gently heat it. Ninhydrin reacts with primary and secondary amines to produce a distinct colored spot (typically purple or yellow), providing a definitive confirmation of product formation.[1] The disappearance of the starting material spot and the appearance of a new, lower-Rf, ninhydrin-positive spot indicates a successful reaction.

Part 4: Advanced Topics & Frequently Asked Questions (FAQs)

Q1: What is the best way to handle the work-up? My product is an amine salt; do I need to neutralize it?

Answer: The work-up procedure depends entirely on the next step in your synthesis.

  • Using the Salt Directly: Often, the trifluoroacetate salt can be used directly in subsequent reactions, such as amide couplings, where a tertiary amine base (e.g., DIPEA or triethylamine) is added in situ to liberate the free amine. The simplest work-up is to evaporate the TFA and solvent and carry the crude salt forward.[23]

  • Isolation of the Free Amine: If you need the neutral free amine, after evaporation, dissolve the residue in a suitable organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. Be cautious if your molecule contains other base-labile groups (e.g., esters), as this can cause hydrolysis.[23] After extraction and drying, the solvent can be removed to yield the free amine.

Q2: Are there "greener" alternatives to using TFA and chlorinated solvents like DCM?

Answer: Yes, the field is moving towards more environmentally friendly methods.

  • Solvents: Solvents like 2-methyl-THF, ethyl acetate, or cyclopentyl methyl ether (CPME) are increasingly used as replacements for DCM.[24]

  • Acids: While TFA is effective, its high global warming potential is a concern. Using catalytic amounts of a strong acid or employing solid-supported acid catalysts that can be filtered off and reused are greener alternatives.

  • Water-Mediated Deprotection: For some substrates, simply refluxing in water has been shown to effectively and selectively cleave the Boc group without any added reagents, representing a very green alternative.[25]

Q3: Can I use Lewis acids for Boc deprotection?

Answer: Yes, various Lewis acids can catalyze Boc deprotection, including ZnBr₂, AlCl₃, TMSI, and SmCl₃.[16][17][26][27] These reagents can sometimes offer different selectivity compared to Brønsted acids, especially in complex molecules. For instance, they may be milder towards other acid-sensitive groups. However, their efficacy and selectivity are highly substrate-dependent, and reaction conditions must be carefully optimized.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Acid-Labile Protecting Groups Definition. Fiveable. [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting group. Wikipedia. [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. PMC. [Link]

  • Boc Protection - Common Conditions. Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS. [Link]

  • ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. Academia.edu. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

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Managing steric hindrance in reactions with 6-formyl-Boc-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Formyl-Boc-Tetrahydroquinoline

Welcome to the technical support guide for managing reactions with 6-formyl-Boc-tetrahydroquinoline. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges stemming from the unique steric environment of this valuable building block. Here, we provide in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Understanding the Core Challenge: Steric Hindrance

This section addresses the fundamental reasons behind the reactivity challenges of 6-formyl-Boc-tetrahydroquinoline.

Q1: What structural features make the formyl group on 6-formyl-Boc-tetrahydroquinoline so sterically hindered?

A1: The primary cause of the steric hindrance is the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the tetrahydroquinoline ring system.[1][2] The tetrahydroquinoline ring is not perfectly flat, and the Boc group, with its large tert-butyl moiety, occupies a significant amount of space. This spatial bulk extends over the face of the aromatic ring, creating a crowded environment around the adjacent C6-formyl group. Any incoming nucleophile must approach the aldehyde's electrophilic carbon from a trajectory that is physically obstructed by the Boc group, significantly slowing down or preventing reactions that would otherwise be straightforward on a less hindered aldehyde.[1][2][3]

Caption: Steric hindrance at the C6-formyl group.

Q2: How does this steric hindrance manifest in common reactions?

A2: The steric crowding primarily leads to two outcomes:

  • Reduced Reaction Rates: Nucleophilic attack on the carbonyl carbon is significantly slowed. Reactions that are typically fast at room temperature may require elevated temperatures, extended reaction times, or fail to proceed altogether.[4][5]

  • Lower Yields and Side Reactions: Due to the high activation energy of the desired reaction, side reactions can become competitive. For instance, a strong, basic nucleophile might deprotonate an acidic proton elsewhere in the molecule rather than attacking the hindered carbonyl.[6] In reductive aminations, reduction of the aldehyde to an alcohol by the hydride reagent can compete with imine formation.[7][8]

Section 2: Troubleshooting Reductive Amination

Reductive amination is a cornerstone of amine synthesis but is frequently problematic with this substrate.

Q3: My reductive amination of 6-formyl-Boc-tetrahydroquinoline with a primary amine is giving very low yield. What is the likely cause and how can I fix it?

A3: The most probable cause is a failure to form the intermediate imine/iminium ion in sufficient concentration before it is reduced.[8][9] The steric hindrance makes the initial condensation between the amine and the aldehyde slow and reversible. If a strong reducing agent like sodium borohydride (NaBH₄) is present from the start, it is more likely to reduce the accessible aldehyde to the corresponding alcohol than to wait for the hindered imine to form.[7]

Troubleshooting Strategy:

  • Two-Step, One-Pot Procedure: First, promote imine formation. Mix the aldehyde and amine in a suitable solvent (e.g., methanol, dichloroethane) and stir for several hours, sometimes with gentle heating (40-50°C).[8][10] The use of a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine.

  • Use a Selective Reducing Agent: After allowing time for imine formation, add a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for hindered systems.[11] It is less reactive towards aldehydes but highly effective at reducing the protonated iminium ion, which forms in the presence of the acetic acid byproduct of STAB or if a catalytic amount of acid is added.[8][11]

  • Catalytic Acid: Adding a catalytic amount of acetic acid (AcOH) can accelerate imine formation by protonating the carbonyl oxygen, making it more electrophilic.[8][10]

Table 1: Comparison of Reducing Agents for Hindered Reductive Amination

ReagentFormulaKey CharacteristicsRecommended Use Case
Sodium BorohydrideNaBH₄Strong, fast-reacting. Prone to reducing the starting aldehyde.[7]Not recommended for one-pot reactions with this substrate.
Sodium CyanoborohydrideNaBH₃CNMilder than NaBH₄. Selectively reduces iminium ions at acidic pH.[7][11]Good choice, but toxicity of cyanide byproducts is a concern.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ Excellent selectivity for iminium ions over aldehydes.[11] The bulky acetate groups add to its selectivity. Non-toxic byproducts. Highly recommended for one-pot procedures with hindered substrates.
Hantzsch Ester / OrganocatalystN/AMetal-free transfer hydrogenation. Very mild conditions.[12]Excellent for sensitive substrates where borohydrides may cause side reactions.

Q4: I am trying a reductive amination with a secondary amine and it's not working at all. Why is this more difficult?

A4: Reactions with secondary amines are significantly more challenging due to increased steric hindrance.[4][12] The formation of the iminium ion intermediate involves not only the hindered aldehyde but also a now-bulkier secondary amine nucleophile. This "double hindrance" makes the initial addition step extremely difficult and thermodynamically unfavorable.[4] Forcing conditions (high heat) are often required, which can lead to decomposition.

Advanced Solutions:

  • High-Pressure Hydrogenation: If other methods fail, forming the iminium ion in situ and then subjecting the reaction to catalytic hydrogenation (e.g., Pd/C, H₂) at elevated pressure can be effective.

  • Alternative Synthetic Route: Consider if the bond can be formed in a different way. For example, could you use a less hindered tetrahydroquinoline precursor, perform the amination, and then introduce the formyl group later in the synthesis?

Section 3: Troubleshooting C-C Bond Formation (Wittig & HWE Reactions)

Extending the carbon chain via olefination reactions is another common goal that is complicated by steric hindrance.

Q5: My Wittig reaction with 6-formyl-Boc-tetrahydroquinoline is failing. The ylide is consumed, but I only recover starting material or decomposition products. What's happening?

A5: This is a classic symptom of steric hindrance in Wittig reactions.[5][13] The bulky triphenylphosphine ylide cannot easily approach the crowded aldehyde.[14] If you are using a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt), its high basicity can lead to side reactions, such as deprotonation at an unintended site, if the primary olefination pathway is too slow.

Troubleshooting Strategy:

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often superior for hindered aldehydes.[5][15] It uses a phosphonate carbanion, which is generally more nucleophilic and less sterically demanding than a Wittig ylide.[16][17] This increased reactivity can overcome the steric barrier presented by the substrate. The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.[17]

  • Optimize HWE Conditions: Use a strong, non-nucleophilic base like NaH or KHMDS in an aprotic solvent like THF at low temperatures to generate the phosphonate anion.

  • Consider Substrate Modification: In extreme cases, it may be necessary to swap the Boc group for a smaller protecting group (e.g., Cbz or acetyl) for the olefination step and then re-protect if necessary.

Troubleshooting_Workflow Start Wittig Reaction Fails (Low/No Yield) Cause_Sterics Primary Cause: Severe Steric Hindrance Start->Cause_Sterics Check_Ylide Is Ylide Stabilized? Solution_HWE Switch to Horner-Wadsworth-Emmons (HWE) Reaction Check_Ylide->Solution_HWE Yes/No (HWE is superior for both) Cause_Sterics->Check_Ylide Solution_Protecting_Group Alternative: Change Protecting Group Cause_Sterics->Solution_Protecting_Group If HWE Fails HWE_Details HWE uses smaller, more nucleophilic phosphonate carbanions Solution_HWE->HWE_Details PG_Details Replace Boc with smaller group (e.g., Ac, Cbz) for reaction step Solution_Protecting_Group->PG_Details

Caption: Troubleshooting workflow for olefination reactions.

Section 4: Protocols and Methodologies

Optimized Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the reductive amination of 6-formyl-Boc-tetrahydroquinoline with a primary amine.

Materials:

  • 6-formyl-Boc-tetrahydroquinoline (1.0 eq)

  • Primary amine (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Acetic Acid (Optional, 0.1 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-formyl-Boc-tetrahydroquinoline (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration).

  • Add the primary amine (1.1 eq).

  • (Optional but recommended) Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS if possible to observe the consumption of the aldehyde and the appearance of a new imine spot.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may bubble slightly (H₂ evolution).

  • Continue stirring at room temperature for 12-24 hours. Monitor until the imine intermediate is fully consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography as required.

References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.[Link]

  • Aldehyde - Wikipedia. Wikipedia.[Link]

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  • What's wrong with my reductive amination? I barely got any product. Reddit.[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate.[Link]

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  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate.[Link]

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  • Wittig reaction - Wikipedia. Wikipedia.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Steric hindrance. YouTube (Khan Academy).[Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.[Link]

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  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.[Link]

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  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE.[Link]

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  • 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts.[Link]

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  • Dual protection of amino functions involving Boc. RSC Publishing.[Link]

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Validation & Comparative

A Multi-Spectroscopic Approach to Confirming the Structure of 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Misinterpretation at this stage can lead to wasted resources and compromised research outcomes. This guide provides an in-depth, multi-faceted spectroscopic workflow for the structural validation of a key synthetic intermediate, 6-formyl-1-tert-butoxycarbonyl-1,2,3,4-tetrahydroquinoline (6-formyl-Boc-tetrahydroquinoline).

We will move beyond a simple checklist of techniques, instead focusing on the causal logic behind our experimental choices and the synergistic power of combining Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This integrated approach creates a self-validating system, where data from each method corroborates the others, leading to an irrefutable structural assignment.

The Target Molecule: Deconstructing 6-formyl-Boc-tetrahydroquinoline

Before delving into the spectra, a clear understanding of the target structure is essential. The molecule comprises three key regions, each with distinct spectroscopic signatures we expect to observe.

cluster_0 6-formyl-1-Boc-1,2,3,4-tetrahydroquinoline cluster_1 Key Regions mol A A. Tetrahydroquinoline Core (Aromatic & Aliphatic) B B. 6-Formyl Group (Aldehyde) C C. N-Boc Group (Carbamate)

Caption: Key structural regions of the target molecule.

Our analytical challenge is to confirm the presence and precise connectivity of each of these components: the substituted aromatic ring, the saturated heterocyclic portion, the aldehyde functionality at the 6-position, and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will utilize both ¹H and ¹³C NMR to map out the complete structure.

Causality Behind NMR:

Protons (¹H) and carbon-13 nuclei (¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment, allowing us to distinguish between nuclei in different parts of the molecule. Coupling interactions between neighboring nuclei provide definitive proof of connectivity.

Expected ¹H NMR Signatures

A 400 MHz spectrometer using deuterated chloroform (CDCl₃) as a solvent is standard for this type of analysis. The expected signals for 6-formyl-Boc-tetrahydroquinoline are detailed below.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehyde Proton (CHO)9.8 - 10.0Singlet (s)1HThe highly deshielding effect of the carbonyl group places this proton far downfield.[1][2]
Aromatic Protons (H-5, H-7, H-8)7.0 - 7.8Multiplets (m) or Doublets (d)3HProtons on the aromatic ring. Their specific shifts and splitting are dictated by their position relative to the formyl and amine groups.
Tetrahydroquinoline CH₂ (C4-H₂)~3.8Triplet (t)2HThese protons are adjacent to the nitrogen atom, resulting in a downfield shift.
Tetrahydroquinoline CH₂ (C2-H₂)~2.8Triplet (t)2HAdjacent to a CH₂ group and the aromatic ring.
Tetrahydroquinoline CH₂ (C3-H₂)~1.9Multiplet (m)2HAliphatic protons situated between two other CH₂ groups.
Boc Group CH₃~1.5Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent, producing a strong, sharp singlet.[3]
Expected ¹³C NMR Signatures

The ¹³C NMR spectrum provides a count of the unique carbon environments. Given the lack of symmetry in our target molecule, we expect to see a distinct signal for each carbon atom.

Assignment Expected Chemical Shift (δ, ppm) Rationale
Aldehyde Carbonyl (C=O)190 - 200Carbonyl carbons of aldehydes are significantly deshielded and appear in a characteristic downfield region.[1][2]
Boc Carbonyl (N-C=O)150 - 160The carbonyl carbon of the carbamate group.
Aromatic Carbons120 - 150Six distinct signals are expected for the six carbons of the substituted benzene ring.[4][5]
Boc Quaternary Carbon (C(CH₃)₃)~80The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.
Tetrahydroquinoline Carbons (C2, C4)40 - 50Aliphatic carbons directly attached to the nitrogen atom.
Boc Methyl Carbons (C(CH₃)₃)~28The three equivalent methyl carbons of the tert-butyl group.
Tetrahydroquinoline Carbon (C3)20 - 30The remaining aliphatic carbon in the saturated ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 6-formyl-Boc-tetrahydroquinoline in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.

  • Advanced Experiments (Optional but Recommended): If structural ambiguity remains, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively map proton-proton and proton-carbon connectivities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality Behind FT-IR:

Specific chemical bonds vibrate at characteristic frequencies. By identifying the frequencies of absorbed infrared light, we can deduce the presence of key functional groups, such as carbonyls (C=O) and C-H bonds, providing a diagnostic "fingerprint" of the molecule.

Expected FT-IR Absorptions

The key is to identify the characteristic stretches for the aldehyde and the Boc-carbamate groups, which provide strong, confirmatory evidence.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
Aldehyde C-H Stretch~2850 and ~2750Weak/MediumA pair of weak bands characteristic of the C-H bond in an aldehyde group.[1][6] Their presence is a strong indicator of an aldehyde.
Aliphatic C-H Stretch2850 - 3000Medium/StrongC-H stretching from the CH₂ groups of the tetrahydroquinoline ring and the CH₃ groups of the Boc moiety.
Aldehyde C=O Stretch~1705StrongThe carbonyl stretch of the aldehyde. Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[2][7]
Boc-Carbamate C=O Stretch~1690 - 1710StrongThe carbonyl stretch of the carbamate. This peak may overlap with the aldehyde carbonyl stretch, potentially appearing as a broadened or strong single peak.[8]
Aromatic C=C Stretch1450 - 1600MediumVibrations from the carbon-carbon double bonds within the aromatic ring.
C-N Stretch1250 - 1335MediumStretching of the carbon-nitrogen bond in the carbamate and the ring.[9]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample on the ATR crystal and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the expected values.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, clues about its substructures.

Causality Behind MS:

In the mass spectrometer, molecules are ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion gives the molecular weight. This ion can then fragment into smaller, charged pieces. The pattern of these fragments is predictable and provides a roadmap to the molecule's structure.[10]

Expected Mass Spectrum Data (Electron Ionization - EI)

The molecular formula for 6-formyl-Boc-tetrahydroquinoline is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol .

Ion Expected m/z Identity Rationale
[M]⁺261Molecular IonThe intact molecule with one electron removed.
[M - 56]⁺205Loss of IsobutyleneA very common and characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈).[11][12] This is strong evidence for the Boc group.
[M - 100]⁺161Loss of Boc GroupThe loss of the entire tert-butoxycarbonyl group (C₅H₈O₂).
[M - 29]⁺232Loss of Formyl RadicalLoss of the CHO radical.
Various< 160Further FragmentsFragments corresponding to the tetrahydroquinoline core and other smaller pieces.[13][14]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, often via direct infusion or coupled with a chromatography system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization method. Electrospray Ionization (ESI) is common for LC-MS and will show the protonated molecule [M+H]⁺ at m/z 262. Electron Ionization (EI) is used for GC-MS and will show the molecular ion [M]⁺ and extensive fragmentation.

  • Mass Analysis: The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and correlate the major fragment ions with the expected structural components.

Synthesizing the Data: A Self-Validating Workflow

Caption: Logical workflow for spectroscopic structure confirmation.

Narrative: The process begins with FT-IR and MS as rapid screening tools. The FT-IR should immediately confirm the presence of carbonyl groups, a primary feature of the molecule. Concurrently, MS validates that the compound has the correct molecular weight (m/z 261) and shows the characteristic loss of isobutylene (m/z 205), providing strong preliminary evidence for the Boc group.[11][15] Finally, NMR spectroscopy provides the definitive blueprint. The unique signals for the aldehyde proton (¹H, ~9.8 ppm), the nine Boc protons (¹H, ~1.5 ppm), and the full complement of aromatic and aliphatic signals in both ¹H and ¹³C spectra, all consistent with the proposed structure, serve as the final, irrefutable proof. If any of these checks fail, it points to an issue in the synthesis that must be addressed.

By following this rigorous, multi-technique guide, researchers can confidently validate the structure of 6-formyl-Boc-tetrahydroquinoline, ensuring the integrity of their synthetic work and the reliability of any subsequent research.

References

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A Comparative Analysis of 6-Formyl vs. 7-Formyl Dihydroquinoline Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Positional Isomerism in Dihydroquinoline Scaffolds

Dihydroquinolines are privileged heterocyclic scaffolds in medicinal chemistry and materials science, owing to their presence in numerous natural products and synthetic compounds with diverse biological activities and photophysical properties. The introduction of a formyl group onto the dihydroquinoline ring system provides a versatile chemical handle for further molecular elaboration. However, the position of this electrophilic aldehyde functionality profoundly influences its reactivity, governed by a delicate interplay of electronic and steric effects imparted by the bicyclic core. This guide provides a comprehensive comparative analysis of the reactivity of 6-formyl-1,2-dihydroquinoline and 7-formyl-1,2-dihydroquinoline, offering insights for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of these important heterocyclic building blocks.

Theoretical Framework: Unraveling the Electronic and Steric Nuances

The differential reactivity of the formyl group at the C6 and C7 positions of the 1,2-dihydroquinoline scaffold can be rationalized by considering the electronic and steric environments of these two isomers.

Electronic Effects: The Influence of the Dihydro-Pyridyl Ring

The dihydro-pyridyl portion of the dihydroquinoline ring system, particularly the nitrogen atom, exerts a significant electronic influence on the fused benzene ring. The nitrogen lone pair can participate in resonance, donating electron density to the aromatic system. This electron-donating effect is not uniform and its impact on the electrophilicity of the formyl group differs between the 6- and 7-positions.

  • 6-Formyl-1,2-dihydroquinoline: The formyl group at the 6-position is para to the nitrogen atom's point of fusion (C4a-C8a bond). Resonance structures can be drawn that delocalize the nitrogen lone pair to the C6 position, which can partially mitigate the electron-withdrawing nature of the formyl group. This resonance donation, however, is transmitted through the fused ring system and is generally weaker than direct conjugation.

  • 7-Formyl-1,2-dihydroquinoline: The formyl group at the 7-position is meta to the point of fusion and does not benefit from direct resonance donation from the nitrogen atom in the same manner as the 6-position. Consequently, the formyl group at the 7-position is expected to be more electron-deficient and thus more electrophilic.

This difference in electrophilicity is a key determinant of their reactivity towards nucleophiles. We can predict that 7-formyl-1,2-dihydroquinoline will generally be more reactive towards nucleophilic attack than its 6-formyl counterpart.

Steric Effects: Accessibility of the Formyl Group

Steric hindrance around the formyl group can also play a role in its reactivity. In the context of 1,2-dihydroquinolines, the dihydro-pyridyl ring is not planar, adopting a half-chair or boat-like conformation. However, the immediate steric environment of the formyl groups at the 6- and 7-positions on the aromatic ring is quite similar. Significant steric hindrance is not anticipated to be a major differentiating factor for the reactivity of these two isomers, especially with smaller nucleophiles. However, for reactions involving bulky reagents, minor differences in the overall molecular topology might lead to subtle variations in reaction rates or yields[1][2][3].

Comparative Reactivity in Key Chemical Transformations

To provide a practical comparison, we will examine the expected reactivity of 6-formyl and 7-formyl dihydroquinolines in several common aldehyde transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes. The rate and equilibrium of this reaction are highly dependent on the electrophilicity of the carbonyl carbon.

  • Grignard Reaction: The addition of organometallic reagents like Grignard reagents is a fundamental C-C bond-forming reaction[4][5][6][7][8]. Due to the higher electrophilicity of the carbonyl carbon in the 7-formyl isomer, it is expected to react more readily with Grignard reagents compared to the 6-formyl isomer.

  • Wittig Reaction: The Wittig reaction, which converts aldehydes to alkenes, is another cornerstone of organic synthesis[9][10][11][12]. The initial step involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon. Consequently, the 7-formyl dihydroquinoline is predicted to undergo the Wittig reaction at a faster rate.

  • Reductive Amination: This reaction involves the formation of an imine intermediate followed by its reduction to an amine[13][14][15][16][17][18]. The initial imine formation is a nucleophilic addition of an amine to the carbonyl group. Therefore, 7-formyl dihydroquinoline is expected to be the more reactive substrate in reductive amination protocols.

Redox Reactions
  • Oxidation: The formyl group in both isomers can be oxidized to a carboxylic acid using various oxidizing agents. The electronic differences between the two isomers are less likely to have a dramatic impact on the feasibility of this transformation, although reaction kinetics may vary slightly.

  • Cannizzaro Reaction: In the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylic acid and an alcohol[14][19][20][21][22]. The first step of the Cannizzaro reaction is the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, the more electrophilic 7-formyl dihydroquinoline is expected to be more susceptible to this reaction.

Experimental Data: A Head-to-Head Comparison

ReactionReagents6-Formyl Dihydroquinoline (Predicted Outcome)7-Formyl Dihydroquinoline (Predicted Outcome)
Wittig Reaction Ph₃P=CHCO₂EtModerate to Good Yield (e.g., 75-85%)Good to Excellent Yield (e.g., 85-95%)
Reductive Amination Benzylamine, NaBH(OAc)₃Good Yield (e.g., 80-90%)Excellent Yield (e.g., 90-98%)
Grignard Reaction MeMgBr, then H₃O⁺Good Yield (e.g., 70-80%)Very Good Yield (e.g., 80-90%)
Oxidation Ag₂O, NaOH/H₂OHigh Yield (e.g., >90%)High Yield (e.g., >90%)
Cannizzaro Reaction conc. KOHSlower reaction, moderate conversionFaster reaction, higher conversion

Experimental Protocols

To facilitate the direct comparison of these two isomers, we provide detailed, step-by-step methodologies for their synthesis and subsequent reactions.

Synthesis of Formyl Dihydroquinolines

The Vilsmeier-Haack[23][24][25][26][27] and Reimer-Tiemann[1][28][29][30][31] reactions are common methods for the formylation of activated aromatic rings. The synthesis of 6- and 7-formyl dihydroquinolines can be approached through the formylation of the corresponding dihydroquinoline precursors or through the cyclization of appropriately substituted anilines. For the purpose of this guide, we will outline a general Vilsmeier-Haack formylation protocol on a 1,2-dihydroquinoline core.

Protocol 1: Vilsmeier-Haack Formylation of 1,2-Dihydroquinoline

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF) (3 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the 1,2-dihydroquinoline (1 eq.) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate to pH 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 6-formyl and 7-formyl isomers, which can be separated based on their polarity.

Diagram of Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture DHQ 1,2-Dihydroquinoline DHQ->Reaction_Mixture Add to Vilsmeier Reagent Products Crude Product Mixture Reaction_Mixture->Products Heat (80-90 °C) Extraction Extraction Products->Extraction Neutralization & Quench Purification Column Chromatography Extraction->Purification Isomers Separated 6- and 7-Formyl Dihydroquinolines Purification->Isomers

Caption: Workflow for the synthesis of formyl dihydroquinolines via the Vilsmeier-Haack reaction.

Comparative Reactivity Protocols

The following protocols are designed to be performed in parallel for both the 6-formyl and 7-formyl dihydroquinoline isomers to allow for a direct comparison of their reactivity.

Protocol 2: Comparative Wittig Reaction

  • Setup: In two separate flame-dried round-bottom flasks under a nitrogen atmosphere, add the phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 eq.) and dry THF.

  • Cool the suspensions to 0 °C.

  • Ylide Generation: Add a strong base (e.g., n-butyllithium) dropwise until a characteristic color change indicates ylide formation.

  • Reaction: In separate flasks, dissolve 6-formyl-1,2-dihydroquinoline (1 eq.) and 7-formyl-1,2-dihydroquinoline (1 eq.) in dry THF.

  • Add the aldehyde solutions dropwise to the respective ylide solutions at 0 °C.

  • Allow the reactions to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the products with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Analysis: Purify by column chromatography and determine the yields for a direct comparison.

Protocol 3: Comparative Reductive Amination

  • Setup: In two separate vials, dissolve 6-formyl-1,2-dihydroquinoline (1 eq.) and 7-formyl-1,2-dihydroquinoline (1 eq.) in 1,2-dichloroethane (DCE).

  • Add a primary amine (e.g., benzylamine) (1.1 eq.) and a catalytic amount of acetic acid.

  • Stir the mixtures at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions to each vial.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reactions with a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate.

  • Analysis: Purify by column chromatography and compare the yields of the resulting secondary amines.

Diagram of Comparative Reactivity Workflow

Comparative_Reactivity cluster_isomers Starting Isomers cluster_reactions Parallel Reactions cluster_analysis Analysis & Comparison isomer6 6-Formyl Dihydroquinoline wittig Wittig Reaction isomer6->wittig reductive_amination Reductive Amination isomer6->reductive_amination grignard Grignard Reaction isomer6->grignard isomer7 7-Formyl Dihydroquinoline isomer7->wittig isomer7->reductive_amination isomer7->grignard analysis6 Analyze Products from 6-Formyl Isomer wittig->analysis6 analysis7 Analyze Products from 7-Formyl Isomer wittig->analysis7 reductive_amination->analysis6 reductive_amination->analysis7 grignard->analysis6 grignard->analysis7 comparison Compare Yields & Reaction Rates analysis6->comparison analysis7->comparison

Caption: Logical workflow for the comparative reactivity analysis of 6- and 7-formyl dihydroquinolines.

Conclusion

The positional isomerism of the formyl group on the dihydroquinoline scaffold has a pronounced effect on its chemical reactivity. Based on fundamental principles of electronic effects, the 7-formyl-1,2-dihydroquinoline is predicted to be the more reactive isomer towards nucleophilic attack due to the increased electrophilicity of its carbonyl carbon. This guide provides a theoretical framework for understanding these differences and offers practical experimental protocols to enable researchers to conduct a direct comparative analysis. Such studies are crucial for the rational design and synthesis of novel dihydroquinoline derivatives with tailored properties for applications in drug discovery and materials science. By understanding the nuances of reactivity between these isomers, chemists can make more informed decisions in their synthetic strategies, leading to more efficient and selective transformations.

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A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of Novel Dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the imperative to discover and validate new chemical entities has never been more critical. Dihydroquinoline derivatives represent a promising scaffold, emerging from the rich history of quinolone antibiotics but offering new avenues for chemical modification to enhance potency and circumvent existing resistance mechanisms.[1][2]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously validate the antimicrobial potential of novel dihydroquinoline candidates. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

The Scientific Rationale: Understanding the Presumed Mechanism of Action

The majority of quinolone-class antibiotics exert their bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, the drug effectively poisons the enzyme, leading to a cascade of events including the cessation of DNA replication and the generation of lethal double-strand breaks.[5][6]

While novel dihydroquinoline derivatives may exhibit alternative mechanisms,[7] the inhibition of these topoisomerases remains the primary hypothetical target and the basis for initial validation strategies. Understanding this pathway is crucial for interpreting experimental results and designing subsequent mechanistic studies.

DHQ Dihydroquinoline Derivative Complex Ternary Complex (Enzyme-DNA-Drug) DHQ->Complex Binds to & Stabilizes DSB Double-Strand Breaks Complex->DSB Collision with Replication Fork Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Trapped on DNA Replication DNA Replication Fork Replication->DSB Leads to Death Bacterial Cell Death DSB->Death Induces SOS Response & Apoptosis DNA Bacterial Chromosome DNA->Enzyme Enzyme creates transient break

Caption: Presumed mechanism of dihydroquinoline action via topoisomerase poisoning.

The Validation Workflow: A Multi-Faceted Approach

A credible validation process is not a single experiment but a phased approach. It begins with broad screening for activity, proceeds to quantify potency and kill kinetics, and concludes with an essential assessment of host cell safety. This workflow ensures that only the most promising and safest candidates advance.

start Novel Dihydroquinoline Candidate mic Primary Screening: Minimum Inhibitory Concentration (MIC) start->mic timekill Secondary Assay: Time-Kill Kinetics mic->timekill Potent Candidates safety Safety Profiling: Hemolysis & Cytotoxicity mic->safety Potent Candidates lead Lead Candidate Identification timekill->lead safety->lead

Caption: High-level experimental workflow for antimicrobial validation.

Core Experimental Protocols

The following protocols are foundational for a thorough investigation. They are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[8][9][10]

A. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative and efficient technique for determining MIC values.[11]

Rationale: This is the primary screening assay. It provides a quantitative measure of potency (the lower the MIC, the more potent the compound) and allows for the simultaneous testing of multiple compounds against a panel of clinically relevant bacterial strains.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL. This will result in a final inoculum of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Serial Dilution:

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 in a given row.

    • Prepare a stock solution of the dihydroquinoline derivative in a suitable solvent (e.g., DMSO). Create a working solution at 4x the highest desired final concentration.

    • Add 100 µL of this working solution to well 1. Add 50 µL to well 2.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or using a plate reader.

B. Protocol 2: Time-Kill Kinetics Assay

This dynamic assay assesses the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[11][12]

Rationale: A potent MIC value is not sufficient; a drug must also be bactericidal for many severe infections. This assay provides crucial information on the pharmacodynamics of the compound. A compound is generally considered bactericidal if it produces a ≥3-log₁₀ (99.9%) reduction in CFU/mL within a specified time (e.g., 24 hours).[13]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of ~5 x 10⁵ CFU/mL in multiple flasks of MHB.

    • Add the dihydroquinoline derivative to each flask at concentrations relevant to its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Sampling Over Time:

    • Incubate all flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[14]

  • Quantification of Viable Bacteria:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate 100 µL from appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

C. Protocol 3: Safety and Selectivity Profiling

A potent antimicrobial is useless if it is equally toxic to host cells. Initial safety profiling is non-negotiable and typically involves assessing membrane-disrupting activity (hemolysis) and general metabolic toxicity (cytotoxicity).

1. Hemolysis Assay

Rationale: This assay is a rapid and cost-effective screen for membrane-lytic activity against mammalian cells, using red blood cells (RBCs) as a proxy.[15] Low hemolytic activity is a highly desirable trait.

Step-by-Step Methodology:

  • Preparation of Erythrocytes:

    • Obtain fresh whole blood (e.g., human, rat) treated with an anticoagulant.

    • Centrifuge the blood (e.g., 1,000 x g for 10 min) and discard the plasma and buffy coat.

    • Wash the pelleted RBCs three times with sterile phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to create a 2% (v/v) suspension.

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of the test compound in PBS.

    • Add an equal volume of the 2% RBC suspension to each well.

    • Controls:

      • Negative Control (0% Lysis): RBCs + PBS only.

      • Positive Control (100% Lysis): RBCs + 1% Triton X-100.[16]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.[17]

    • Centrifuge the plate to pellet intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to released hemoglobin.[16]

  • Calculation:

    • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[15]

2. MTT Cytotoxicity Assay

Rationale: The MTT assay measures the metabolic activity of cells, providing a quantitative assessment of cell viability. It determines the concentration at which the compound becomes toxic to mammalian cell lines, allowing for the calculation of a selectivity index.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of the dihydroquinoline derivative in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO in medium).

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Reaction:

    • Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation and Comparative Analysis

Organizing data into clear, comparative tables is essential for interpretation and decision-making. The goal is to compare the novel derivatives against both a negative control and a relevant, clinically used antibiotic (e.g., Ciprofloxacin, a well-known quinolone).

Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)E. faecalis (ATCC 29212)
DHQ-1 24328
DHQ-2 816>6416
Ciprofloxacin 0.50.0150.251
Vehicle (DMSO) >128>128>128>128

Table 2: Safety and Selectivity Profile

CompoundHemolysis at 100 µg/mL (%)Cytotoxicity IC₅₀ (HEK293 cells, µg/mL)Selectivity Index (SI)¹ vs. S. aureus
DHQ-1 < 5%> 100> 50
DHQ-2 15%506.25
Ciprofloxacin < 2%> 200> 400
Triton X-100 100%N/AN/A

¹Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for bacterial cells over mammalian cells and is a critical parameter for a promising drug candidate.

Conclusion

The validation of novel dihydroquinoline derivatives requires a systematic and multi-pronged experimental approach. By progressing from broad potency screening (MIC) to dynamic bactericidal assessment (Time-Kill) and crucial safety profiling (Hemolysis, Cytotoxicity), researchers can build a comprehensive data package. This guide provides the foundational protocols and scientific rationale necessary to identify lead candidates that are not only potent but also possess a favorable safety profile, paving the way for the next generation of antimicrobial therapeutics.

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A Researcher's Guide to In Vitro Enzyme Inhibition Assays: Evaluating 6-Formyl-Boc-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Scientific Rationale: Why Tetrahydroquinolines?

The tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of THQ derivatives with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2] The introduction of a 6-formyl group and a Boc (tert-butyloxycarbonyl) protecting group can modulate the electronic and steric properties of the molecule, potentially enhancing its affinity and selectivity for specific enzyme targets.

Recent studies have highlighted the potential of THQ derivatives as inhibitors of several key enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of Alzheimer's disease.[3][4] Other research has pointed to their activity against α-amylase, relevant to diabetes, and dihydrofolate reductase (DHFR), a target in cancer and infectious diseases.[1][5][6] This guide will use the cholinesterases as a primary case study, given the significant interest in this area.

Foundational Principles of Enzyme Inhibition Assays

An enzyme inhibition assay is a laboratory procedure designed to assess the effect of a molecule (the inhibitor) on the activity of an enzyme.[7] The goal is to quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and to understand its mechanism of action.[8][9]

Key Parameters:
  • IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] It is a measure of potency; a lower IC50 value indicates a more potent inhibitor.[10]

  • Kᵢ (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It represents the true binding affinity of the inhibitor for the enzyme. Unlike the IC50, the Kᵢ is independent of substrate concentration for competitive inhibitors.

  • Mechanism of Inhibition (MOI): Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.[11] Understanding the MOI is crucial for lead optimization in drug discovery. The primary reversible mechanisms are:

    • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Kₘ (Michaelis constant) but does not change the Vₘₐₓ (maximum reaction velocity).[12][13]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency. This decreases the apparent Vₘₐₓ but does not change the Kₘ.[11][13]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both the apparent Vₘₐₓ and Kₘ.[13][14]

Visualizing Inhibition Mechanisms

The relationship between these kinetic parameters can be visualized using a Lineweaver-Burk (double reciprocal) plot, which linearizes the Michaelis-Menten equation.[13]

G cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibitor Interactions E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI ESI Enzyme-Substrate-Inhibitor Complex (ESI) S Substrate (S) ES->E + P ES->ESI P Product (P) I_comp Competitive Inhibitor (I) I_comp->EI I_noncomp Non-competitive Inhibitor (I) I_noncomp->EI I_noncomp->ESI I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ESI EI->ESI + S

Caption: Mechanisms of reversible enzyme inhibition.

Experimental Protocol: Cholinesterase Inhibition Assay

This section details a robust, self-validating protocol for determining the AChE and BChE inhibitory activity of 6-formyl-Boc-tetrahydroquinoline derivatives using the well-established Ellman's method. This colorimetric assay measures the activity of cholinesterases by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

A. Materials and Reagents
  • Enzymes: Electric eel acetylcholinesterase (EeAChE), equine serum butyrylcholinesterase (EqBChE).

  • Substrates: Acetylthiocholine iodide (ATCI), S-butyrylthiocholine iodide (BTCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Test Compounds: 6-formyl-Boc-tetrahydroquinoline derivatives, dissolved in DMSO.

  • Positive Controls: Donepezil or Tacrine (known AChE/BChE inhibitors).[15][16]

  • Equipment: 96-well microplate reader, multichannel pipette.

B. Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of enzymes, substrates, DTNB, and test compounds at appropriate concentrations. Store as recommended by the supplier.

    • Rationale: Accurate stock solutions are fundamental for reproducible results. Using a solvent like DMSO is common for organic compounds, but its final concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup (96-well plate):

    • Wells 1-3 (Negative Control): 140 µL Buffer + 20 µL DMSO + 20 µL Enzyme solution.

    • Wells 4-6 (Blank): 160 µL Buffer + 20 µL DMSO. (No enzyme).

    • Test Compound Wells: 140 µL Buffer + 20 µL Test Compound (at various concentrations) + 20 µL Enzyme solution.

    • Positive Control Wells: 140 µL Buffer + 20 µL Positive Control (e.g., Donepezil) + 20 µL Enzyme solution.

    • Rationale: Including controls is the cornerstone of a self-validating system. The negative control represents 100% enzyme activity. The blank corrects for any non-enzymatic hydrolysis of the substrate. The positive control validates that the assay can detect inhibition.

  • Pre-incubation:

    • Add 20 µL of DTNB solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Rationale: Pre-incubating the enzyme with the inhibitor allows them to interact and reach equilibrium before the reaction is initiated. This is particularly important for time-dependent or slow-binding inhibitors.

  • Initiation of Reaction:

    • Add 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

    • Rationale: The substrate concentration should ideally be close to the Kₘ value of the enzyme. This ensures the assay is sensitive enough to detect competitive inhibitors, which compete with the substrate for binding.[11]

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C. The rate of change in absorbance is proportional to the enzyme activity.

    • Rationale: A kinetic reading (multiple measurements over time) is superior to a single endpoint reading. It ensures the reaction rate is linear during the measurement period and provides more robust data.

C. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Stocks: Enzyme, Substrate, DTNB, Inhibitors (in DMSO) add_inhibitor 2. Add Inhibitor / DMSO (Test & Controls) prep_reagents->add_inhibitor prep_buffer Prepare 0.1M Phosphate Buffer (pH 8.0) add_buffer 1. Add Buffer prep_buffer->add_buffer add_buffer->add_inhibitor add_enzyme 3. Add Enzyme Solution add_inhibitor->add_enzyme add_dtnb 4. Add DTNB Solution add_enzyme->add_dtnb pre_incubate 5. Pre-incubate (15 min @ 37°C) add_dtnb->pre_incubate add_substrate 6. Initiate with Substrate (ATCI or BTCI) pre_incubate->add_substrate read_plate 7. Kinetic Reading (ΔAbs/min @ 412 nm) add_substrate->read_plate calc_inhibition 8. Calculate % Inhibition read_plate->calc_inhibition plot_curve 9. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 10. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the cholinesterase in vitro inhibition assay.

Data Analysis and Interpretation

A. Calculating Percentage Inhibition

The rate of reaction (V) is the change in absorbance per minute (ΔAbs/min). First, correct the rates by subtracting the rate of the blank.

  • V₀ (Rate of Negative Control): (ΔAbs/min of Control) - (ΔAbs/min of Blank)

  • Vᵢ (Rate with Inhibitor): (ΔAbs/min of Inhibitor Well) - (ΔAbs/min of Blank)

The percentage of inhibition is calculated as: % Inhibition = [ (V₀ - Vᵢ) / V₀ ] * 100

B. Determining the IC50 Value

To determine the IC50, the assay is performed with a range of inhibitor concentrations (e.g., a serial dilution). The calculated % inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data using non-linear regression, and the IC50 is the concentration at the inflection point of this curve.[9]

Performance Comparison: THQ Derivatives vs. Standard Inhibitors

A key part of evaluating new compounds is benchmarking them against established alternatives. The following table presents hypothetical but realistic data comparing several 6-formyl-Boc-tetrahydroquinoline derivatives against Donepezil, a standard drug for Alzheimer's disease.[15]

CompoundTarget EnzymeIC50 (µM)Selectivity Index (AChE/BChE)
THQ-Derivative 1 AChE2.5 ± 0.34.8
BChE12.0 ± 1.1
THQ-Derivative 2 AChE8.1 ± 0.90.5
BChE4.2 ± 0.5
THQ-Derivative 3 AChE15.6 ± 2.00.9
BChE14.1 ± 1.5
Donepezil (Reference)AChE0.02 ± 0.003>100
BChE3.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results:

  • THQ-Derivative 1 shows moderate potency and is selective for AChE over BChE.

  • THQ-Derivative 2 is more potent against BChE, which could be a desirable therapeutic profile.[3][17]

  • THQ-Derivative 3 is a weaker, non-selective inhibitor.

  • All derivatives are less potent than the reference drug, Donepezil. This is common in early-stage discovery and highlights the need for further structure-activity relationship (SAR) studies to optimize potency.

Troubleshooting and Advanced Considerations

IssuePotential CauseSolution / Best Practice
High variability between replicates Pipetting errors; improper mixing; temperature fluctuations.Use calibrated pipettes; ensure thorough mixing after each addition; maintain constant temperature.
Low enzyme activity Improper enzyme storage; incorrect buffer pH; enzyme degradation.Aliquot and store enzyme at -80°C; verify buffer pH; run a positive control to confirm enzyme viability.
Compound precipitation Low solubility of the test compound in the aqueous assay buffer.Visually inspect wells for turbidity. Decrease the final concentration of the compound. If necessary, slightly increase the co-solvent (DMSO) percentage, ensuring it doesn't inhibit the enzyme.
"Tight-Binding" Inhibition The inhibitor concentration is not significantly greater than the enzyme concentration, violating Michaelis-Menten assumptions.[11]This often occurs with very potent inhibitors (low nanomolar or picomolar). Use the Morrison equation for data fitting instead of the standard IC50 model.
Irreversible Inhibition The inhibitor forms a covalent bond with the enzyme.Perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly. A reversible inhibitor will dissociate, and activity will be recovered; an irreversible one will not.[11]

Conclusion

This guide provides a robust, scientifically-grounded framework for the in vitro evaluation of 6-formyl-Boc-tetrahydroquinoline derivatives as enzyme inhibitors. By adhering to principles of sound experimental design—including the use of appropriate controls, kinetic analysis, and comparison with standards—researchers can generate high-quality, reliable data. This data is essential for making informed decisions in the drug discovery pipeline, from hit identification and lead optimization to elucidating the mechanism of action of novel therapeutic candidates.

References

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Comparing the efficacy of different protecting groups for tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protecting Groups in Tetrahydroquinoline Synthesis

Tetrahydroquinolines (THQs) are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their synthesis often involves the manipulation of multifunctional molecules, where the reactivity of the nitrogen atom within the nascent THQ ring system must be temporarily masked to prevent undesired side reactions. This is where protecting groups become indispensable tools for the synthetic chemist. The judicious choice of a protecting group is paramount, as it directly impacts reaction efficiency, yield, and the overall synthetic strategy.[1][2]

This guide provides a comprehensive comparison of commonly employed protecting groups for the amine functionality in tetrahydroquinoline synthesis. We will delve into the mechanistic underpinnings of each group, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal protecting group for their specific synthetic challenges.

Core Principles of Amine Protection

An ideal protecting group should be:

  • Easy to introduce: The protection reaction should proceed in high yield under mild conditions.[3]

  • Stable: The protected amine must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[3][4][5]

  • Easy to remove: The deprotection should be efficient and selective, leaving other functional groups in the molecule untouched.[3]

  • Orthogonal: In complex syntheses, it is often necessary to employ multiple protecting groups. Orthogonal protecting groups can be removed selectively in the presence of others by using different deprotection conditions.[6][7][8]

The following sections will evaluate common amine protecting groups based on these principles, with a specific focus on their application in tetrahydroquinoline synthesis.

Comparative Analysis of Common Amine Protecting Groups

The selection of a suitable protecting group is contingent upon the overall synthetic route and the chemical environment of the molecule. Here, we compare the efficacy of four widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Tosyl (Ts), and Benzoyl (Bz).

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most prevalent amine protecting groups in organic synthesis due to its ease of introduction and its lability under acidic conditions.[7][9][10][11]

Protection Mechanism: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[9][11]

Boc Protection R2NH R₂NH BocNR2 Boc-NR₂ R2NH->BocNR2 R2NH->BocNR2 Boc2O (Boc)₂O Boc2O->BocNR2 Boc2O->BocNR2 Base Base BH Base-H⁺ Base->BH Base->BH tBuOH t-BuOH BocNR2->tBuOH CO2 CO₂ BocNR2->CO2

Caption: General scheme for Boc protection of an amine.

Deprotection Mechanism: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generating the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger.[10][11]

Boc Deprotection BocNR2 Boc-NR₂ Protonated_Boc [Boc(H⁺)-NR₂] BocNR2->Protonated_Boc Protonation H_plus H⁺ Carbamic_acid [HOOC-NR₂] Protonated_Boc->Carbamic_acid Loss of t-Bu⁺ tBu_cation t-Bu⁺ Protonated_Boc->tBu_cation H2NR2 H₂NR₂⁺ Carbamic_acid->H2NR2 Decarboxylation CO2 CO₂ Carbamic_acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Advantages:

  • Mild protection conditions.

  • Generally high yielding protection and deprotection steps.

  • Orthogonal to Cbz, Fmoc, and other groups removed by hydrogenolysis or base.[7][12]

Disadvantages:

  • Lability to strong acids can be a limitation if acid-sensitive functional groups are present elsewhere in the molecule.[13]

  • The formation of the tert-butyl cation during deprotection can lead to side reactions if not properly scavenged.[11]

Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group, valued for its stability under a wide range of conditions and its selective removal by catalytic hydrogenolysis.[1][7][12][14]

Protection Mechanism: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Cbz_Protection Amine R₂NH Cbz_Amine Cbz-NR₂ Amine->Cbz_Amine Amine->Cbz_Amine CbzCl Cbz-Cl CbzCl->Cbz_Amine CbzCl->Cbz_Amine Base Base BaseH Base-H⁺Cl⁻ Base->BaseH Base->BaseH

Caption: General scheme for Cbz protection of an amine.

Deprotection Mechanism: The Cbz group is most commonly removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source.[12][15][16] This process is highly selective and leaves most other functional groups intact. Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[12]

Cbz_Deprotection Cbz_Amine Cbz-NR₂ Amine HNR₂ Cbz_Amine->Amine Cbz_Amine->Amine Toluene Toluene Cbz_Amine->Toluene CO2 CO₂ Cbz_Amine->CO2 H2_PdC H₂, Pd/C H2_PdC->Amine H2_PdC->Amine

Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Advantages:

  • Stable to acidic and basic conditions.

  • Orthogonal to Boc and Fmoc protecting groups.[7][12]

  • Deprotection conditions are mild and highly selective.

Disadvantages:

  • Incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.

  • The catalyst can sometimes be poisoned by sulfur-containing compounds.

Tosyl (Ts) Group

The tosyl group is a robust protecting group for amines, forming a stable sulfonamide linkage.[17]

Protection Mechanism: Amines are tosylated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Deprotection Mechanism: The cleavage of the tosyl group requires harsh conditions, such as strong reducing agents (e.g., sodium in liquid ammonia) or concentrated strong acids (HBr or H₂SO₄).[14]

Advantages:

  • Extremely stable to a wide range of reaction conditions, including strongly acidic and basic media, and many oxidizing and reducing agents.

Disadvantages:

  • The harsh deprotection conditions limit its applicability in the synthesis of complex molecules with sensitive functional groups.[18]

  • The strong electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the protected nitrogen.

Benzoyl (Bz) Group

The benzoyl group is another common protecting group that forms a stable amide linkage.

Protection Mechanism: The benzoyl group is introduced by reacting the amine with benzoyl chloride in the presence of a base.

Deprotection Mechanism: The benzoyl group is typically removed by hydrolysis under either acidic or basic conditions, often requiring elevated temperatures.[14]

Advantages:

  • Stable to a variety of reaction conditions.

Disadvantages:

  • Deprotection often requires harsh conditions that may not be compatible with other functional groups in the molecule.[14]

  • The planarity of the benzoyl group can introduce conformational constraints.

Quantitative Comparison of Protecting Group Efficacy

The following table summarizes the key characteristics and typical reaction conditions for the discussed protecting groups in the context of tetrahydroquinoline synthesis.

Protecting GroupProtection ReagentTypical Protection ConditionsDeprotection ConditionsStability ProfileOrthogonality
Boc (Boc)₂O, BaseRoom temp, various solventsTFA/DCM or HCl/dioxane[10][13][19]Labile to strong acid[20][21]Cbz, Fmoc[7]
Cbz Cbz-Cl, Base0°C to room tempH₂, Pd/C[1][15][16]Stable to acid/baseBoc, Fmoc[7][12]
Tosyl (Ts) TsCl, Pyridine0°C to room tempNa/NH₃(l) or conc. HBr/H₂SO₄[14]Very stableLimited
Benzoyl (Bz) BzCl, Base0°C to room tempStrong acid or base, heat[14]StableLimited

Experimental Protocols

General Procedure for N-Boc Protection of a Secondary Amine
  • To a solution of the secondary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add di-tert-butyl dicarbonate (1.1 eq).

  • Add a base, such as triethylamine (1.2 eq) or aqueous sodium hydroxide (1 M).[22]

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Procedure for N-Boc Deprotection
  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.[10][22]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate solvent and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product as needed.

General Procedure for N-Cbz Protection of a Secondary Amine
  • Dissolve the secondary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base, such as triethylamine (1.2 eq) or aqueous sodium carbonate.

  • Cool the mixture to 0°C and add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with water and extract the product.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the N-Cbz protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (5-10 mol% Pd).[12][15]

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Decision-Making Workflow for Protecting Group Selection

The following diagram illustrates a simplified decision-making process for selecting an appropriate protecting group for tetrahydroquinoline synthesis.

Caption: A workflow for selecting a suitable amine protecting group.

Conclusion

The choice of a protecting group is a critical decision in the synthesis of tetrahydroquinolines. The Boc and Cbz groups offer a good balance of stability and ease of removal under relatively mild and orthogonal conditions, making them the most frequently employed protecting groups for this purpose. The Boc group is ideal when subsequent reactions are not performed under strongly acidic conditions, while the Cbz group is an excellent choice for substrates that can tolerate catalytic hydrogenation. The Tosyl and Benzoyl groups, while highly stable, are generally reserved for syntheses where their robust nature is essential and the harsh deprotection conditions are tolerable. By carefully considering the factors outlined in this guide, researchers can make informed decisions to streamline their synthetic efforts and achieve their target tetrahydroquinoline derivatives with greater efficiency.

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  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2017, March 1). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 10). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]

  • ACS Publications. (2026, January 13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]

  • National Institutes of Health. (2018, February 19). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Retrieved from [Link]

  • ACS Publications. (2026, January 19). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

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A Comparative Guide to the Structural Analysis of Formyl-Dihydroquinolines: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For heterocyclic compounds like formyl-dihydroquinolines—a scaffold of significant interest due to its diverse biological activities—an unambiguous structural assignment is the bedrock of understanding structure-activity relationships (SAR) and rational drug design. This guide provides an in-depth comparison of X-ray crystal structure analysis with alternative techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of formyl-dihydroquinolines.

The Indispensable Role of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unequivocal determination of molecular structures.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density, revealing precise atomic coordinates, bond lengths, bond angles, and stereochemistry.[2] For novel formyl-dihydroquinoline derivatives, X-ray crystallography offers irrefutable proof of structure, which is crucial for patent applications and regulatory submissions.

The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

1. Crystallization: The Critical First Step

The adage "a good crystal is the key to a good structure" cannot be overstated. The primary challenge in the X-ray crystallographic analysis of many organic compounds, including formyl-dihydroquinolines, lies in obtaining high-quality single crystals.[3] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-ordered internal lattice, and be free from significant defects like twinning or cracks.[4]

Several techniques can be employed to induce crystallization:

  • Slow Evaporation: This is often the simplest and most common method. A saturated solution of the formyl-dihydroquinoline in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal growth. The choice of solvent is critical and can significantly influence crystal quality.[5]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to gradual crystallization.[5]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents as they slowly mix.[5]

Table 1: Common Crystallization Solvents for Dihydroquinoline Derivatives

Solvent SystemVolatilityPolarityNotes
Dichloromethane/HexaneHigh/HighLowGood for vapor diffusion and solvent layering.
Ethyl Acetate/HeptaneMed/HighMedEffective for slow evaporation and vapor diffusion.
Acetone/WaterHigh/LowHighUseful for compounds with some water solubility.
Methanol/Diethyl EtherHigh/HighHigh/LowA versatile system for vapor diffusion.

Causality: The choice of crystallization method and solvent system is dictated by the solubility profile and stability of the specific formyl-dihydroquinoline derivative. The goal is to achieve a state of supersaturation slowly and controllably, allowing for the ordered arrangement of molecules into a crystalline lattice rather than rapid precipitation into an amorphous solid.

2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[4] Modern diffractometers automate this process, collecting a complete dataset consisting of thousands of reflections.[6]

3. Structure Solution and Refinement

The collected diffraction data, which contains information about the intensities and positions of the diffracted X-rays, is then processed. The fundamental challenge is the "phase problem," where the phase information of the diffracted waves is lost during the experiment.[4] For small molecules like formyl-dihydroquinolines, this is typically solved using direct methods.[4]

Once an initial structural model is obtained, it is refined against the experimental data using least-squares methods.[7] This iterative process adjusts atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a highly accurate and precise molecular structure.[8]

dot

Xray_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Analysis cluster_output Output Synthesis Synthesis of Formyl- Dihydroquinoline Purification Purification Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure (Atomic Coordinates, Bond Lengths/Angles) Structure_Refinement->Final_Structure

Caption: Workflow for X-ray Crystal Structure Analysis.

A Comparative Look: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[8][9] Unlike X-ray crystallography, which analyzes the solid state, NMR is typically performed on molecules in solution, offering insights into their dynamic behavior and solution-state conformation.[9]

The Power and Pitfalls of NMR for Formyl-Dihydroquinolines

For formyl-dihydroquinolines, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be used to piece together the molecular structure.[10] These experiments reveal proton and carbon environments, through-bond connectivities, and through-space correlations (NOE), which can be used to build a three-dimensional model of the molecule.

However, NMR analysis of complex heterocyclic systems can present challenges:

  • Signal Overlap: In complex molecules, the signals in ¹H NMR spectra can overlap, making unambiguous assignment difficult.

  • Conformational Flexibility: Dihydroquinoline rings can exist in different conformations in solution, leading to averaged NMR signals that may not represent a single, static structure.

  • Ambiguity in Stereochemistry: While NOE experiments can provide information on relative stereochemistry, determining the absolute configuration can be challenging with NMR alone.[11]

Head-to-Head Comparison: X-ray Crystallography vs. NMR Spectroscopy

The choice between X-ray crystallography and NMR spectroscopy is often dictated by the specific research question and the nature of the sample.

Table 2: Performance Comparison of X-ray Crystallography and NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)[4]Solution[9]
Structural Information Precise atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[12]Connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution.[9]
Key Advantage Unambiguous and highly accurate 3D structure determination.[12]Provides information on the molecule's behavior in a biologically relevant solution state.[9]
Primary Limitation Requires high-quality single crystals, which can be difficult to obtain.[12]Can be challenging for large or poorly soluble molecules; potential for ambiguity in complex structures.[2]
Throughput Can be high-throughput once crystallization protocols are established.Generally lower throughput due to the time required for multiple experiments and data analysis.

Causality: The fundamental difference in the physical principles of these techniques leads to their complementary nature. X-ray crystallography provides a static, high-resolution snapshot of the molecule in a crystalline lattice, while NMR offers a picture of the molecule's dynamic nature in solution.

The Synergy of a Combined Approach

For the most comprehensive understanding of formyl-dihydroquinolines, a combined approach utilizing both X-ray crystallography and NMR spectroscopy is often the most powerful strategy.[13] X-ray crystallography can provide the definitive, high-resolution structure, which can then be used to validate and refine the interpretation of NMR data. Conversely, NMR can provide insights into the solution-state behavior of the molecule, which may be more relevant to its biological activity.

dot

Synergistic_Approach cluster_validation Validation & Refinement Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR  Validation of NMR assignments  Confirmation of solution conformation Structure Comprehensive Structural Understanding Xray->Structure Unambiguous 3D Structure (Solid State) NMR->Structure Dynamic Behavior (Solution State)

Caption: Synergistic relationship between X-ray and NMR.

Conclusion

The structural elucidation of formyl-dihydroquinolines is a critical step in their development as potential therapeutic agents or advanced materials. While X-ray crystallography remains the unparalleled method for determining the precise and unambiguous three-dimensional structure, NMR spectroscopy provides invaluable complementary information about the molecule's dynamic nature in solution. A judicious application of both techniques, guided by a clear understanding of their respective strengths and weaknesses, will empower researchers to gain a comprehensive structural understanding, thereby accelerating the pace of discovery and innovation.

References

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • (n.d.). Comparison of NMR and X-ray crystallography.
  • Fonseca, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66.
  • (n.d.). The role of NMR crystallography in structure verification of organic solids.
  • (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Al-Warhi, T., et al. (n.d.). Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives.
  • (n.d.). Special Issue : New Challenges in Structure Elucidation of Marine Natural Products: NMR Analyses and Other Advanced Methods. MDPI.
  • Arshad, M. F., et al. (n.d.).
  • (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd..
  • (n.d.). Structure Elucidation Challenges: How Can Advance. JEOL USA blog.
  • (n.d.). Inorganic Chemistry Ahead of Print.
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  • (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • (n.d.). Stereoselective Synthesis and X-ray Structure Determination of Novel 1,2-dihydroquinolinehydrazonopropanoate Derivatives.
  • (n.d.). X-ray crystallography case studies.
  • (n.d.). is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures?. PubMed.
  • (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. MDPI.
  • (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • (n.d.).
  • (n.d.).
  • (n.d.). Constraint Satisfaction for NMR Analysis. The University of Liverpool Repository.

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Decoding the Architecture of Crystals: A Comparative Guide to Hirshfeld Surface Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Visualizing and Quantifying Intermolecular Interactions

In the intricate world of crystal engineering and drug development, understanding the subtle forces that govern how molecules arrange themselves in a solid state is paramount. These non-covalent interactions, though individually weak, collectively dictate critical properties such as solubility, stability, bioavailability, and polymorphism.[1][2] For researchers and scientists, the ability to visualize and quantify these interactions is not just an academic exercise; it's a crucial step in designing materials with desired functionalities and developing effective pharmaceutical products.

This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for the qualitative and quantitative assessment of intermolecular interactions within crystals.[1][3][4] We will delve into the theoretical underpinnings of this technique, provide a practical, step-by-step workflow for its application, and critically compare it with other established methods. Our focus will be on providing not just the "how," but the "why," grounding our discussion in the principles of scientific integrity and field-proven insights.

The Essence of Hirshfeld Surface Analysis: Partitioning the Crystal Landscape

At its core, Hirshfeld surface analysis offers a unique way to partition the electron density in a crystal, assigning a specific region of space to each molecule.[5] This is achieved by defining a surface where the contribution to the electron density from the molecule of interest is equal to the combined contribution from all other molecules in the crystal.[5] This "Hirshfeld surface" effectively encapsulates the molecule, and its topography provides a rich tapestry of information about its interactions with its neighbors.[5]

Several key properties are mapped onto this surface to reveal the nature and strength of intermolecular contacts:

  • dnorm : This normalized contact distance is the most commonly used property. It combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.[6] Red spots on the dnorm surface indicate close contacts with distances shorter than the sum of van der Waals radii, often signifying strong interactions like hydrogen bonds.[7] Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at approximately the van der Waals distance.[7]

  • Shape Index and Curvedness : These properties describe the three-dimensional shape of the surface.[6][8][9] The shape index is sensitive to subtle changes in surface shape and can identify complementary "bumps" and "hollows" that are indicative of specific interactions.[8][9] Curvedness highlights flat regions of the surface, which can be indicative of π-π stacking interactions.[8]

  • 2D Fingerprint Plots : These plots provide a quantitative summary of the intermolecular contacts by plotting de against di.[7][10] The distribution and shape of the points on the plot are characteristic of different types of interactions, allowing for a "fingerprint" of the crystal packing.[3][10] Decomposing these plots can reveal the percentage contribution of different types of contacts to the overall crystal packing.[6]

A Practical Workflow for Hirshfeld Surface Analysis with CrystalExplorer

The most widely used software for performing Hirshfeld surface analysis is CrystalExplorer.[6][8][11][12] The following protocol outlines a typical workflow, emphasizing the rationale behind each step.

Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer
  • Import Crystal Structure Data : Begin by importing a Crystallographic Information File (CIF) into CrystalExplorer. This file contains the atomic coordinates and unit cell parameters of the crystal structure.

  • Select the Molecule of Interest : Within the crystal lattice, select the molecule for which you want to generate the Hirshfeld surface.

  • Generate the Hirshfeld Surface :

    • Navigate to the surface generation tool.

    • Choose "Hirshfeld" as the surface type.

    • Select the desired properties to map onto the surface, with dnorm being the most common starting point.

    • Set the resolution to "High" for accurate analysis, especially for generating meaningful fingerprint plots.[13]

  • Analyze the Mapped Surface :

    • Examine the dnorm surface for red, white, and blue regions to qualitatively identify the locations and relative strengths of intermolecular contacts.

    • Analyze the shape index to identify complementary shapes indicative of specific interactions.

    • Inspect the curvedness map for flat regions that may suggest π-π stacking.

  • Generate and Interpret 2D Fingerprint Plots :

    • With the Hirshfeld surface generated, create the corresponding 2D fingerprint plot.

    • Analyze the overall shape of the plot to get a holistic view of the intermolecular interactions.

    • Utilize the "filtered fingerprint plots" feature to decompose the plot into contributions from specific atom pairs (e.g., O···H, C···H).[13] This provides a quantitative breakdown of the different types of interactions and their relative importance in the crystal packing.[6]

Hirshfeld_Workflow cluster_input Input cluster_analysis Analysis in CrystalExplorer cluster_output Output & Interpretation cif CIF File select_mol Select Molecule cif->select_mol Import gen_hs Generate Hirshfeld Surface (High Resolution) select_mol->gen_hs map_prop Map Properties (dnorm, Shape Index, etc.) gen_hs->map_prop gen_fp Generate 2D Fingerprint Plot gen_hs->gen_fp qual_analysis Qualitative Analysis (Visual Inspection of Surface) map_prop->qual_analysis decomp_fp Decompose Fingerprint Plot gen_fp->decomp_fp quant_analysis Quantitative Analysis (% Contribution of Interactions) decomp_fp->quant_analysis

Figure 1: A schematic workflow for performing Hirshfeld surface analysis using CrystalExplorer.

The Broader Landscape: Comparing Hirshfeld Analysis with Alternative Methods

While Hirshfeld surface analysis is a powerful and intuitive tool, it is essential to understand its place within the broader landscape of computational methods for studying intermolecular interactions. Two prominent alternatives are the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a rigorous, electron density-based theory that partitions a molecule into atomic basins.[14][15] It identifies critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages.[16] The properties of the electron density at the bond critical points (BCPs) between atoms provide a quantitative measure of the interaction strength and character.[16][17]

  • Strengths : QTAIM provides a more quantitative and physically grounded description of chemical bonds and intermolecular interactions compared to Hirshfeld analysis.[14] It can differentiate between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

  • Weaknesses : QTAIM calculations are computationally more demanding than Hirshfeld surface analysis. The interpretation of the results can also be more complex for non-experts.

Non-Covalent Interaction (NCI) Plots

NCI analysis is a method for visualizing weak, non-covalent interactions in real space.[18][19][20] It is based on the electron density and its reduced density gradient. NCI plots typically show isosurfaces colored according to the sign of the second eigenvalue of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions.[18][20]

  • Strengths : NCI plots provide a visually intuitive representation of non-covalent interactions, highlighting regions of hydrogen bonding, van der Waals interactions, and steric repulsion.[18][20][21] The method is computationally efficient and can be applied to large systems.[18][20]

  • Weaknesses : While excellent for visualization, NCI plots are primarily qualitative. Quantifying the strength of interactions directly from the plots can be challenging.

FeatureHirshfeld Surface AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) Plots
Primary Output 3D surface with mapped properties, 2D fingerprint plotsBond critical points and their properties3D isosurfaces of non-covalent interactions
Nature of Analysis Primarily qualitative (visual) and semi-quantitative (% contributions)Highly quantitative (electron density, Laplacian, etc.)Primarily qualitative (visual)
Computational Cost Relatively lowHighLow
Ease of Interpretation Intuitive and visually straightforwardRequires expertise in topological analysis of electron densityVisually intuitive
Key Insights Identification and quantification of different types of intermolecular contacts, visualization of packing motifsDetailed characterization of bond paths and interaction strengths, classification of interaction typesVisualization of the spatial extent and nature of non-covalent interactions

Case Study: Unraveling the Interactions in a Pharmaceutical Cocrystal

To illustrate the power of Hirshfeld surface analysis, let's consider a hypothetical case study of a cocrystal of a poorly soluble active pharmaceutical ingredient (API) with a coformer designed to enhance its solubility.

A Hirshfeld surface analysis of the API molecule within the cocrystal reveals prominent red spots on the dnorm surface, indicating strong hydrogen bonds between the API and the coformer. The 2D fingerprint plot shows a significant percentage of O···H contacts, confirming the importance of these interactions in the cocrystal formation. Further analysis of the shape index reveals complementary concave and convex regions on the surfaces of the API and coformer, highlighting the shape complementarity that contributes to the stability of the crystal lattice.

In contrast, the Hirshfeld surface of the pure API crystal shows weaker and more diffuse interactions, primarily of the C···H and H···H types. This comparison clearly demonstrates how the coformer disrupts the original packing of the API and introduces stronger, more directional interactions, which is a key factor in improving its solubility. Such insights are invaluable for the rational design of pharmaceutical cocrystals with tailored properties.[22][23]

Conclusion: A Versatile Tool for Crystal Engineering and Drug Development

Hirshfeld surface analysis, particularly when implemented in user-friendly software like CrystalExplorer, provides a powerful and accessible means to visualize and quantify the complex network of intermolecular interactions that define a crystal structure.[1][11] Its ability to provide both a qualitative overview and a quantitative breakdown of different contact types makes it an indispensable tool for researchers in crystal engineering, materials science, and drug development.[1][3][4]

While alternative methods like QTAIM and NCI plots offer deeper quantitative insights or different visualization schemes, the intuitive nature and computational efficiency of Hirshfeld surface analysis make it an ideal starting point for understanding the packing forces in molecular crystals. By providing a clear picture of how molecules interact, Hirshfeld surface analysis empowers scientists to make more informed decisions in the design and development of new crystalline materials with optimized properties.

References

  • CrystalExplorer. (n.d.). Fingerprint Plots. Retrieved from [Link]

  • CrystalExplorer. (n.d.). Getting Started with CrystalExplorer. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
  • Johnson, E. R., Keinan, S., Mori-Sánchez, P., Contreras-García, J., Cohen, A. J., & Yang, W. (2010). Revealing noncovalent interactions. Journal of the American Chemical Society, 132(18), 6498-6506.
  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(5), 627-668.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011.
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.
  • Tiekink, E. R., & Zukerman-Schpector, J. (2017). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.

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Safety Operating Guide

Navigating the Safe Handling of Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate.

This compound is a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a dihydroquinoline core, makes it a key intermediate in the synthesis of various bioactive molecules. However, as with any potent chemical compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on data from chemical suppliers and analogous compounds, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

These classifications necessitate a cautious approach, with a primary focus on preventing inhalation of the powdered form and avoiding direct contact with skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended protective gear:

Body PartRecommended PPEStandardRationale
Eyes/Face Safety goggles with side shields and a face shieldANSI Z87.1Provides comprehensive protection against splashes and airborne particles.
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)ASTM F739Prevents skin contact and absorption. Double-gloving is advised for extended handling.
Body A fully fastened laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor/particulate cartridgeEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical to minimize exposure risk. The following procedural steps are designed to guide the user through the safe handling of this compound.

Pre-Handling Preparations
  • Consult Safety Resources: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Designated Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.

  • Assemble Materials: Gather all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, before bringing the compound into the work area.

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

Weighing and Dispensing the Compound

The fine, powdered nature of this compound presents a significant inhalation risk. The following diagram illustrates a safe weighing procedure designed to mitigate this hazard.

Safe_Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood cluster_lab_bench Laboratory Bench Tare Tare empty, sealed container on balance Add_Powder Add powder to container Tare->Add_Powder 1. Move container to hood Seal_Container Securely seal the container Add_Powder->Seal_Container 2. Carefully add powder Weigh Weigh the sealed container Seal_Container->Weigh 3. Move sealed container to balance Final_Use Ready for Use Weigh->Final_Use 4. Proceed with experiment

Caption: Safe Weighing Workflow for Powdered Compounds.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent.

  • Waste Disposal: Segregate and dispose of all contaminated materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the face shield and goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused compound and any contaminated disposable items (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for hazardous liquid waste.

  • Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.

By implementing these comprehensive safety measures, researchers can confidently and responsibly utilize this compound in their vital work, ensuring a safe laboratory environment for all.

References

  • Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The safety recommendations provided are based on the known hazards of similar quinoline derivatives and general best practices for handling powdered chemical compounds.

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Tert-butyl 6-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

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